molecular formula C7H7Br2N B189580 2,5-Dibromo-3,6-dimethylpyridine CAS No. 38749-93-8

2,5-Dibromo-3,6-dimethylpyridine

Cat. No.: B189580
CAS No.: 38749-93-8
M. Wt: 264.94 g/mol
InChI Key: IMCRHWXLCJFQPA-UHFFFAOYSA-N
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Description

2,5-Dibromo-3,6-dimethylpyridine is a useful research compound. Its molecular formula is C7H7Br2N and its molecular weight is 264.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dibromo-3,6-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2N/c1-4-3-6(8)5(2)10-7(4)9/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCRHWXLCJFQPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1Br)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355769
Record name 2,5-dibromo-3,6-dimethylpyridine
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Molecular Weight

264.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38749-93-8
Record name 2,5-Dibromo-3,6-dimethylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38749-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-dibromo-3,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2,5-Dibromo-3,6-dimethylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed, proposed synthetic protocol for the preparation of 2,5-Dibromo-3,6-dimethylpyridine. Due to the absence of a directly published synthesis for this specific compound, the outlined methodology is based on well-established and analogous chemical transformations reported for similar pyridine derivatives. The proposed two-step synthesis commences with the bromination of the commercially available 3,6-dimethylpyridin-2-amine, followed by a Sandmeyer reaction to yield the target molecule. This document offers comprehensive experimental procedures, a summary of expected quantitative data, and a visual representation of the synthetic workflow to aid researchers in the preparation of this valuable chemical intermediate.

Introduction

Pyridine derivatives are fundamental scaffolds in medicinal chemistry and materials science. Specifically, halogenated pyridines serve as versatile building blocks for the synthesis of more complex molecules through various cross-coupling reactions. This compound is a potentially valuable intermediate for the development of novel pharmaceuticals and agrochemicals. This guide details a plausible and chemically sound synthetic route to this compound.

Proposed Synthetic Pathway

The proposed synthesis of this compound involves a two-step reaction sequence starting from 3,6-dimethylpyridin-2-amine:

  • Step 1: Bromination - Introduction of a bromine atom at the 5-position of the pyridine ring of 3,6-dimethylpyridin-2-amine to yield 5-bromo-3,6-dimethylpyridin-2-amine.

  • Step 2: Sandmeyer Reaction - Conversion of the 2-amino group of 5-bromo-3,6-dimethylpyridin-2-amine to a bromine atom via a diazonium salt intermediate to afford the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 5-bromo-3,6-dimethylpyridin-2-amine (Proposed Protocol)

This protocol is adapted from the bromination of similar aminopyridine substrates.

Materials:

  • 3,6-dimethylpyridin-2-amine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,6-dimethylpyridin-2-amine (1.0 eq.) in acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (1.05 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain pure 5-bromo-3,6-dimethylpyridin-2-amine.

Step 2: Synthesis of this compound (Proposed Protocol)

This protocol is based on established Sandmeyer reactions for the conversion of amino-bromopyridines to dibromopyridines.[1][2]

Materials:

  • 5-bromo-3,6-dimethylpyridin-2-amine

  • 48% Hydrobromic acid (HBr)

  • Cuprous bromide (CuBr)

  • Sodium nitrite (NaNO₂)

  • 40% Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add 48% hydrobromic acid.

  • Cool the acid to -5 °C using an ice-salt bath.

  • Slowly add 5-bromo-3,6-dimethylpyridin-2-amine (1.0 eq.) to the cold acid while maintaining the temperature below 0 °C.

  • In a separate beaker, prepare a solution of sodium nitrite (1.1 eq.) in a minimal amount of water.

  • Slowly add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature is maintained between -5 °C and 0 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0 °C.

  • In a separate flask, dissolve cuprous bromide (1.2 eq.) in 48% hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the cuprous bromide solution. Effervescence (evolution of nitrogen gas) should be observed.

  • Allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 1-2 hours until gas evolution ceases.

  • Cool the reaction mixture to room temperature and neutralize to a pH of 7-8 by the slow addition of 40% sodium hydroxide solution.

  • Extract the product with dichloromethane or diethyl ether (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield this compound.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis. The yield is an estimate based on similar reported reactions.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State (Expected)Yield (Estimated)
5-bromo-3,6-dimethylpyridin-2-amineC₇H₉BrN₂201.07Solid80-90%
This compoundC₇H₇Br₂N264.95Solid/Oil60-70%

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Sandmeyer Reaction Start 3,6-dimethylpyridin-2-amine Reagent1 NBS, CH3CN, 0°C to RT Start->Reagent1 1 Intermediate 5-bromo-3,6-dimethylpyridin-2-amine Reagent1->Intermediate 2 Workup1 Work-up & Purification Intermediate->Workup1 3 Workup1->Intermediate_ref Reagent2 1. NaNO2, HBr, -5°C 2. CuBr, HBr Product This compound Reagent2->Product 5 Workup2 Work-up & Purification Product->Workup2 6 Intermediate_ref->Reagent2 4

Caption: Proposed synthetic workflow for this compound.

References

physicochemical properties of 2,5-Dibromo-3,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dibromo-3,6-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 3,6-Dibromo-2,5-dimethylpyridine, is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its unique structure, featuring two bromine atoms and two methyl groups on the pyridine core, imparts enhanced reactivity, making it a valuable intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2] The bromine atoms function as excellent leaving groups, facilitating a variety of cross-coupling reactions for the construction of complex molecular architectures.[2] This guide provides a comprehensive overview of its core physicochemical properties, a proposed synthetic pathway, and its key applications in chemical synthesis.

Physicochemical Properties

The fundamental are summarized below. The data is primarily sourced from chemical suppliers and databases.

PropertyValueReference(s)
CAS Number 38749-93-8[1]
Molecular Formula C₇H₇Br₂N[1]
Molecular Weight 264.95 g/mol [1]
Appearance Solid at room temperature[2]
Solubility More soluble in organic solvents than in water[2]
Storage Conditions Store at 0-8°C[1]

Spectral Data

Detailed experimental spectral data for this compound are not widely available in peer-reviewed literature. However, chemical vendors may provide compound-specific data upon request.

Data TypeExpected Signals / Features
¹H NMR Two singlets in the aromatic region for the two methyl groups, and one singlet for the remaining aromatic proton. The chemical shifts would be influenced by the deshielding effects of the bromine atoms and the pyridine nitrogen.
¹³C NMR Seven distinct signals are expected: one for the aromatic CH, four for the quaternary carbons (two C-Br and two C-C), and two for the methyl carbons.
IR Spectroscopy Characteristic peaks for C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the pyridine ring, and C-Br stretching in the lower frequency region.
Mass Spectrometry The molecular ion peak (M+) would exhibit a characteristic isotopic pattern for a compound containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes), with major peaks at m/z values corresponding to the different isotopic combinations.

Experimental Protocols

Proposed Synthesis: Electrophilic Bromination of 2,5-Dimethylpyridine

This proposed protocol is based on general methods for the bromination of activated pyridine rings.

Materials:

  • 2,5-Dimethylpyridine (2,5-lutidine)

  • Brominating agent (e.g., N-Bromosuccinimide (NBS) or Bromine)

  • Solvent (e.g., Sulfuric acid, oleum, or an inert aprotic solvent like Dichloromethane)

  • Lewis acid catalyst (if required, e.g., FeBr₃)

  • Neutralizing solution (e.g., aqueous sodium hydroxide)

  • Extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a flask equipped with a stirrer and addition funnel, dissolve 2,5-dimethylpyridine in a suitable solvent and cool the mixture in an ice bath.

  • Addition of Brominating Agent: Slowly add the brominating agent (e.g., a solution of Bromine or solid NBS) to the reaction mixture while maintaining the low temperature. The molar ratio of the brominating agent to the pyridine derivative may need to be greater than 2:1 to achieve dibromination.

  • Reaction: Allow the reaction to stir at a controlled temperature (from 0°C to elevated temperatures, depending on the chosen reagents) for several hours until analysis (e.g., TLC or GC-MS) shows consumption of the starting material.

  • Workup: Carefully quench the reaction by pouring it over ice. Neutralize the mixture with a base solution (e.g., NaOH) to a neutral or slightly basic pH.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtering, concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

G cluster_start Starting Materials cluster_reaction Reaction & Workup cluster_purification Purification Lutidine 2,5-Dimethylpyridine Reaction 1. Dissolve Lutidine in Solvent 2. Add Brominating Agent 3. Stir at Controlled Temp Lutidine->Reaction Bromine Brominating Agent (e.g., Br2 or NBS) Bromine->Reaction Quench Quench with Ice & Neutralize with Base Reaction->Quench After Reaction Completion Extract Extract with Organic Solvent Quench->Extract Purify Purify via Column Chromatography or Recrystallization Extract->Purify Product This compound Purify->Product G cluster_reactants Reactants cluster_catalyst Catalytic Cycle Start This compound Catalyst Pd(0) Catalyst + Base Start->Catalyst Boronic Organoboron Reagent (R-B(OH)₂) Boronic->Catalyst Product Coupled Product Catalyst->Product Suzuki-Miyaura Coupling

References

2,5-Dibromo-3,6-dimethylpyridine CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromo-3,6-dimethylpyridine is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring two bromine atoms and two methyl groups on the pyridine ring, makes it a valuable intermediate for the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, safety information, and key applications, with a focus on its utility in pharmaceutical and agrochemical research and development.

Chemical and Physical Properties

The properties of this compound are summarized in the table below. It is a solid at room temperature and is more soluble in organic solvents than in water.[1] For optimal stability, it should be stored at temperatures between 0 and 8°C.[2]

PropertyValueReference
CAS Number 38749-93-8[2]
Molecular Formula C₇H₇Br₂N[2]
Molecular Weight 264.95 g/mol [2]
Appearance Solid at room temperature[1]
Solubility More soluble in organic solvents than in water[1]
Storage Store at 0-8°C[2]

Safety Information

Safety data for this compound is not extensively documented. However, based on safety data sheets for structurally similar compounds such as 2,5-dibromo-6-methylpyridine and 2,5-dibromopyridine, the following hazards and precautionary measures should be considered.[1][2]

GHS Hazard Statements (Inferred):

  • H301: Toxic if swallowed.[1]

  • H315: Causes skin irritation.[2]

  • H318: Causes serious eye damage.[1]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Statements (Inferred):

  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2]

    • P264: Wash skin thoroughly after handling.[2]

    • P270: Do not eat, drink or smoke when using this product.[1]

    • P271: Use only outdoors or in a well-ventilated area.

    • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[2]

  • Response:

    • P301 + P316: IF SWALLOWED: Get emergency medical help immediately.[1]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]

    • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

    • P317: Get medical help.[1]

    • P332 + P313: If skin irritation occurs: Get medical advice/attention.[2]

    • P362: Take off contaminated clothing and wash before use.[2]

  • Storage:

    • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[2]

    • P405: Store locked up.[1]

  • Disposal:

    • P501: Dispose of contents/container to an approved waste disposal plant.[2]

Experimental Protocols

This compound is primarily used as an intermediate in organic synthesis. The following sections provide generalized experimental protocols for its synthesis and a common application.

Synthesis of this compound (General Protocol)

The synthesis of this compound can be achieved through a Sandmeyer-type reaction from an amino-bromodimethylpyridine precursor. The following is a generalized protocol adapted from the synthesis of similar compounds.[3][4][5][6]

Materials:

  • 2-Amino-5-bromo-3,6-dimethylpyridine

  • Hydrobromic acid (48%)

  • Cuprous bromide (CuBr)

  • Sodium nitrite (NaNO₂)

  • Sodium hydroxide (NaOH) solution (e.g., 40%)

  • Ice

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware for reactions under controlled temperature

Procedure:

  • In a three-necked flask equipped with a stirrer and a thermometer, dissolve cuprous bromide in a 48% hydrobromic acid solution.

  • Cool the mixture in an ice-water bath to a temperature between -5°C and 10°C.

  • Slowly add 2-amino-5-bromo-3,6-dimethylpyridine to the cooled solution while maintaining the temperature.

  • Prepare a saturated solution of sodium nitrite in water and add it dropwise to the reaction mixture, ensuring the temperature remains low.

  • After the addition is complete, continue stirring the reaction mixture for 2 to 4 hours.

  • Neutralize the reaction mixture to a pH of 7-8 by the slow addition of a sodium hydroxide solution.

  • Extract the product from the aqueous layer using an appropriate organic solvent.

  • Combine the organic extracts and dry them over an anhydrous drying agent.

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • The product can be further purified by techniques such as distillation under reduced pressure or column chromatography.

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Diazotization and Bromination cluster_workup Work-up and Isolation cluster_purification Purification start Dissolve CuBr in HBr add_amine Add 2-Amino-5-bromo-3,6-dimethylpyridine at low temp start->add_amine add_nitrite Dropwise addition of NaNO2 solution add_amine->add_nitrite stir Stir for 2-4 hours add_nitrite->stir neutralize Neutralize with NaOH stir->neutralize extract Extract with organic solvent neutralize->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by distillation or chromatography concentrate->purify

Synthesis Workflow for this compound

Suzuki-Miyaura Cross-Coupling Reaction (General Protocol)

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds.[7][8][9] This reaction is fundamental in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.

Materials:

  • This compound

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a dry Schlenk flask or reaction vial under an inert atmosphere, combine this compound, the arylboronic acid (typically 1.1-1.5 equivalents per bromine atom to be substituted), the base (typically 2-3 equivalents), and the palladium catalyst (typically 1-5 mol%).

  • Add the anhydrous and degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (often between 80-120°C) with vigorous stirring.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted dimethylpyridine product.

SuzukiCatalyticCycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R-Pd(II)L2-Br oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R-Pd(II)L2-Ar transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product R-Ar reductive_elimination->product reagents1 R-Br reagents1->oxidative_addition reagents2 Ar-B(OR)2 + Base reagents2->transmetalation

Catalytic Cycle of the Suzuki-Miyaura Coupling

Applications in Research and Drug Development

This compound is a key intermediate in several areas of chemical research and development:

  • Pharmaceutical Development: It serves as a scaffold for the synthesis of novel compounds with potential biological activity.[10] The bromine atoms provide reactive handles for introducing various functional groups through cross-coupling reactions, enabling the exploration of structure-activity relationships in drug discovery programs.[10]

  • Agrochemicals: This compound is utilized in the development of new pesticides and herbicides.[10] The resulting pyridine-containing molecules can exhibit potent biological effects for crop protection.

  • Materials Science: It can be incorporated into polymer formulations to enhance properties such as thermal stability and chemical resistance.[10]

While this compound is used to synthesize molecules that may target specific biological pathways, there is no information in the searched literature to suggest that the compound itself is directly involved in or modulates any specific signaling pathways. Its primary role is that of a synthetic intermediate.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its utility in constructing complex molecular architectures makes it an important compound for researchers in the pharmaceutical, agrochemical, and materials science fields. While detailed physical and safety data for this specific compound are limited, information from analogous structures provides a strong basis for its safe handling and effective use in the laboratory. The experimental protocols provided herein offer a starting point for the synthesis and application of this important chemical intermediate.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,5-Dibromo-3,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of 2,5-Dibromo-3,6-dimethylpyridine. The document outlines predicted spectral data based on analogous compounds, a comprehensive experimental protocol for acquiring the spectrum, and a structural representation of the molecule's proton environments. This guide is intended to support researchers in the identification, characterization, and utilization of this compound in synthetic chemistry and drug development.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds, such as 2,5-dibromo-3-methylpyridine, and the known effects of substituent groups on the chemical shifts of pyridine ring protons. The electron-donating nature of the methyl groups generally leads to an upfield shift (lower ppm) of adjacent protons.

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~ 7.8 - 8.2Singlet1HH-4
2~ 2.4 - 2.6Singlet3HC-3-CH₃
3~ 2.3 - 2.5Singlet3HC-6-CH₃

Note: The exact chemical shifts can vary depending on the solvent and the spectrometer frequency used.

Experimental Protocol for ¹H NMR Spectroscopy

This section details a standard operating procedure for the acquisition of a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.5-0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube.[1]

  • Ensure the sample is fully dissolved; vortex the tube gently if necessary.

2. Spectrometer Setup (400 MHz Example):

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.[1]

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.[1]

  • Tune and match the probe for the ¹H frequency.[1]

3. Data Acquisition:

  • Set the spectral width to encompass the expected range of proton signals (e.g., 0-10 ppm).[1]

  • Use a standard 90° pulse sequence.

  • Set the number of scans to a minimum of 16 to ensure a good signal-to-noise ratio.

  • Employ a relaxation delay of 1.5-2.0 seconds between scans.[1]

  • Acquire at least 1024 or 2048 data points in the free induction decay (FID).[1]

4. Data Processing:

  • Apply a Fourier transform to the FID.

  • Phase correct the resulting spectrum.

  • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • Integrate the peaks to determine the relative number of protons.

Structural Visualization and Proton Environments

The following diagram illustrates the molecular structure of this compound and highlights the distinct proton environments.

Caption: Molecular structure and proton environments of this compound.

References

In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 2,5-Dibromo-3,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2,5-Dibromo-3,6-dimethylpyridine. In the absence of publicly available experimental spectra for this specific compound, this guide employs established principles of ¹³C NMR spectroscopy, including the analysis of substituent chemical shift (SCS) effects, to predict the chemical shifts. The experimental ¹³C NMR data for the parent molecule, 2,5-dimethylpyridine, serves as a foundational reference. This document also outlines a comprehensive, standardized experimental protocol for the acquisition of ¹³C NMR data for this and analogous small organic molecules. The information presented herein is a valuable resource for the characterization, identification, and quality control of this compound in research and pharmaceutical development.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR chemical shifts for this compound have been predicted by applying the principle of substituent additivity to the experimental chemical shifts of 2,5-dimethylpyridine. The SCS effects for the bromine atoms at the C2 and C5 positions are estimated based on data from analogous brominated pyridine compounds.

The predicted chemical shifts are summarized in the table below. Due to the influence of the two bromine atoms and two methyl groups on the pyridine ring, each carbon atom is in a unique chemical environment, resulting in seven distinct signals in the ¹³C NMR spectrum.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C2~150The C2 carbon is bonded to a bromine atom, which is expected to cause a significant downfield shift. It is also adjacent to the nitrogen atom, further contributing to its deshielding.
C3~135The C3 carbon is situated between a bromine and a methyl group, and is also influenced by the nitrogen atom, leading to a downfield shift into the aromatic region.
C4~138The C4 carbon is expected to be the most downfield of the CH carbons in the aromatic region, influenced by the adjacent bromine and the overall electron-withdrawing nature of the substituted pyridine ring.
C5~120The C5 carbon is bonded to a bromine atom, which typically causes a downfield shift. However, its position relative to the other substituents may result in a slightly more shielded environment compared to other substituted carbons.
C6~155The C6 carbon is bonded to a methyl group and is adjacent to the nitrogen atom, leading to a significant downfield shift.
3-CH₃~20The chemical shift of the methyl group at the C3 position is expected to be in the typical range for an alkyl group attached to an aromatic ring.
6-CH₃~25The chemical shift of the methyl group at the C6 position is also expected to be in the typical range for an alkyl group on a pyridine ring, slightly deshielded due to its proximity to the nitrogen atom.

Experimental Protocols

The following is a standard operating procedure for the acquisition of a high-quality ¹³C NMR spectrum of this compound.

1. Sample Preparation:

  • Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurity signals.

  • Solvent Selection: Choose a deuterated solvent that readily dissolves the compound. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.

  • Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal sensitivity and resolution.

  • Tuning and Matching: Tune and match the probe to the ¹³C frequency to ensure efficient transfer of radiofrequency power.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.

  • Shimming: Shim the magnetic field to achieve a homogeneous field across the sample, resulting in sharp, symmetrical peaks. This can be performed manually or using automated shimming routines.

3. Data Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc on Bruker instruments) is typically used.

  • Acquisition Time (AQ): Set the acquisition time to at least 1-2 seconds to ensure good digital resolution.

  • Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds to allow for full relaxation of the carbon nuclei, which is crucial for obtaining quantitative data if needed.

  • Pulse Width: Calibrate the 90° pulse width for ¹³C for the specific probe being used. A 30° or 60° pulse angle is often used to reduce the relaxation delay needed.

  • Spectral Width (SW): Set the spectral width to cover the expected range of ¹³C chemical shifts (e.g., 0-200 ppm).

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a large number of scans (typically several hundred to several thousand) will be required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration and the spectrometer's sensitivity.

  • Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment to ensure the stability of the magnetic field and chemical shifts.

4. Data Processing:

  • Fourier Transformation: Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

  • Peak Picking: Identify and list the chemical shifts of all peaks in the spectrum.

Visualization of Peak Assignment Logic

The following diagram illustrates the logical workflow for assigning the predicted ¹³C NMR chemical shifts to the corresponding carbon atoms in the this compound molecule.

G Assignment Logic for Predicted ¹³C NMR Shifts cluster_molecule This compound Structure cluster_shifts Predicted Chemical Shift Regions (ppm) C2 C2-Br shift_downfield_q ~150-155 (Quaternary, deshielded) C2->shift_downfield_q Adjacent to N, bonded to Br C3 C3-CH₃ shift_downfield_ch ~120-140 (Aromatic CH & C-Br) C3->shift_downfield_ch Aromatic CH C4 C4-H C4->shift_downfield_ch Aromatic CH C5 C5-Br C5->shift_downfield_ch Bonded to Br C6 C6-CH₃ C6->shift_downfield_q Adjacent to N CH3_3 3-CH₃ shift_upfield ~20-25 (Methyl) CH3_3->shift_upfield Alkyl on ring CH3_6 6-CH₃ CH3_6->shift_upfield Alkyl on ring, near N

Caption: Logical flow for assigning predicted ¹³C NMR peaks.

Mass Spectrometry of 2,5-Dibromo-3,6-dimethylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted mass spectrometric behavior of 2,5-Dibromo-3,6-dimethylpyridine. Due to the absence of publicly available experimental data for this specific compound, this document outlines the theoretical fragmentation patterns based on established principles of mass spectrometry and data from analogous halogenated and alkyl-substituted aromatic compounds. It includes a detailed experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS) and presents visualizations of the predicted fragmentation pathways and experimental workflow.

Predicted Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound is expected to be characterized by a distinct molecular ion peak and a series of fragment ions resulting from the cleavage of the pyridine ring and its substituents.

Molecular Ion and Isotopic Pattern

The molecular formula for this compound is C₇H₇Br₂N, with a molecular weight of approximately 264.95 g/mol .[1][2] A key feature in the mass spectrum of a dibrominated compound is the isotopic pattern of the molecular ion. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[3] Consequently, a molecule containing two bromine atoms will exhibit a characteristic triplet of peaks for the molecular ion (M, M+2, and M+4) with a relative intensity ratio of approximately 1:2:1.[4][5][6] This pattern is a definitive indicator of the presence of two bromine atoms in the ion.

Predicted Fragmentation Pathways

Upon electron ionization (EI), the this compound molecule will form a molecular ion (M⁺˙), which will then undergo fragmentation. The fragmentation is likely to proceed through several key pathways:

  • Loss of a Bromine Radical: A common fragmentation pathway for halogenated compounds is the cleavage of the carbon-halogen bond. The loss of a bromine radical (•Br) would result in a significant fragment ion.

  • Loss of a Methyl Radical: The cleavage of a C-C bond between the pyridine ring and a methyl group is another expected fragmentation, typical for alkyl-substituted aromatic compounds.[7]

  • Loss of HBr: Elimination of a hydrogen bromide (HBr) molecule is also a possible fragmentation pathway.

  • Ring Fragmentation: Subsequent fragmentation of the pyridine ring can lead to smaller charged species.

The following table summarizes the predicted major fragment ions for this compound.

m/z (mass-to-charge ratio) Proposed Ion Structure Fragmentation Pathway
264 / 266 / 268[C₇H₇Br₂N]⁺˙Molecular Ion (M⁺˙)
249 / 251 / 253[C₆H₄Br₂N]⁺Loss of a methyl radical (•CH₃)
185 / 187[C₇H₇BrN]⁺Loss of a bromine radical (•Br)
170 / 172[C₆H₄BrN]⁺Loss of •Br and •CH₃
106[C₇H₇N]⁺Loss of two bromine radicals (•Br)

Experimental Protocols

The following section details a hypothetical but standard experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source. This protocol is based on established methods for similar halogenated aromatic compounds.[8][9]

1. Sample Preparation

A dilute solution of this compound should be prepared in a high-purity volatile organic solvent such as dichloromethane or ethyl acetate. The concentration should be optimized to prevent column and detector overload, typically in the range of 1-10 µg/mL.

2. Gas Chromatography (GC) Conditions

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (to enhance sensitivity for low concentrations)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: Scan from m/z 40 to 350 to ensure capture of the molecular ion and all significant fragments.

  • Solvent Delay: 3-4 minutes to prevent the solvent peak from damaging the detector.

Visualizations

Predicted Fragmentation Pathway Diagram

Fragmentation_Pathway M [C₇H₇Br₂N]⁺˙ m/z = 264/266/268 F1 [C₆H₄Br₂N]⁺ m/z = 249/251/253 M->F1 - •CH₃ F2 [C₇H₇BrN]⁺ m/z = 185/187 M->F2 - •Br F3 [C₆H₄BrN]⁺ m/z = 170/172 F1->F3 - •Br F2->F3 - •CH₃ F4 [C₇H₇N]⁺ m/z = 106 F2->F4 - •Br

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve Sample in Solvent dilute Dilute to 1-10 µg/mL dissolve->dilute inject Inject Sample dilute->inject gc GC Separation inject->gc ms MS Ionization & Fragmentation gc->ms detect Detection ms->detect spectrum Generate Mass Spectrum detect->spectrum analysis Analyze Fragmentation & Isotopic Pattern spectrum->analysis

Caption: General workflow for GC-MS analysis.

References

FT-IR Analysis of 2,5-Dibromo-3,6-dimethylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) analysis of 2,5-Dibromo-3,6-dimethylpyridine. It is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their work. This guide covers the expected vibrational modes, a detailed experimental protocol for synthesis and FT-IR analysis, and a logical workflow for the entire process. Due to the limited availability of specific experimental data for this compound in the public domain, this guide presents expected spectral characteristics based on the analysis of similar substituted pyridines.

Introduction to FT-IR Spectroscopy of Substituted Pyridines

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds. In the context of substituted pyridines, such as this compound, FT-IR spectroscopy provides valuable information about the vibrations of the pyridine ring, as well as the stretching and bending vibrations of its substituents (in this case, bromo and methyl groups).

The electron-deficient nature of the pyridine ring, along with the electronic effects of the substituents, influences the vibrational frequencies of the molecule.[1] Halogen atoms, like bromine, are known to significantly alter the electronic properties of the pyridine ring, which in turn affects the FT-IR spectrum.[2] The positions of the substituents on the pyridine ring also play a crucial role in determining the characteristic absorption bands.

Expected FT-IR Spectral Data

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Description
C-H Stretching (Aromatic) 3100 - 3000Vibrations of the C-H bonds on the pyridine ring. The intensity is typically weak to medium.
C-H Stretching (Aliphatic) 3000 - 2850Asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl (CH₃) groups.
C=C and C=N Ring Stretching 1650 - 1400A series of characteristic bands corresponding to the stretching vibrations of the carbon-carbon and carbon-nitrogen bonds within the pyridine ring. These are often strong and sharp peaks.
C-H Bending (Aliphatic) 1470 - 1370Asymmetric and symmetric bending (scissoring and rocking) vibrations of the C-H bonds in the methyl groups.
Ring Breathing/Stretching 1200 - 1000Vibrations involving the expansion and contraction of the entire pyridine ring. The positions are sensitive to the substitution pattern.
C-H in-plane Bending (Aromatic) 1300 - 1000Bending vibrations of the C-H bonds within the plane of the pyridine ring.
C-H out-of-plane Bending (Aromatic) 900 - 650Bending vibrations of the C-H bonds out of the plane of the pyridine ring. The pattern of these bands can sometimes indicate the substitution pattern.
C-Br Stretching 700 - 500Stretching vibrations of the carbon-bromine bonds. These are typically found in the lower frequency region of the spectrum.

Experimental Protocols

Synthesis of a Related Compound: 2,5-Dibromo-3-methylpyridine

A specific synthesis protocol for this compound is not detailed in the provided search results. However, a procedure for the closely related compound, 2,5-Dibromo-3-methylpyridine, is available and can serve as a representative example of the synthetic methodology.[4][5]

Materials:

  • 2-Amino-3-methyl-5-bromopyridine

  • Hydrobromic acid (48% aqueous solution)

  • Cuprous bromide (catalyst)[5]

  • Sodium nitrite (saturated aqueous solution)

  • Sodium hydroxide solution (40%)[5]

  • Ice-water bath

  • Three-necked flask equipped with a stirrer and thermometer

Procedure: [5]

  • In a 250 mL three-necked flask, dissolve an appropriate amount of cuprous bromide in 50 mL of 48% hydrobromic acid.

  • Cool the solution in an ice-water bath to a temperature between -5°C and 10°C.

  • Slowly add 2-amino-3-methyl-5-bromopyridine to the cooled solution while maintaining the temperature. Stir for 15 minutes.

  • Slowly add a saturated solution of sodium nitrite dropwise.

  • After the addition is complete, continue stirring the reaction mixture for 2 to 4 hours at the same temperature.

  • Neutralize the reaction mixture to a pH of 7-8 using a 40% sodium hydroxide solution.

  • The product can then be isolated, for example, by underpressure distillation.

Note: This protocol is for a related compound and would likely require optimization for the synthesis of this compound.

FT-IR Analysis Protocol

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) Spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Attenuated Total Reflectance (ATR) accessory or KBr press for pellet preparation.

Procedure (using ATR):

  • Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Sample Spectrum: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the expected ranges for substituted pyridines to confirm the presence of functional groups and the overall structure.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the synthesis and analysis process.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start Starting Materials (e.g., Substituted 2-aminopyridine) Reaction Diazotization and Sandmeyer-type Reaction Start->Reaction Reagents: HBr, NaNO2 Workup Neutralization and Extraction Reaction->Workup Purification Purification (e.g., Distillation, Crystallization) Workup->Purification Product This compound Purification->Product

Caption: A logical workflow for the synthesis of this compound.

FTIR_Analysis_Workflow cluster_ftir FT-IR Analysis Workflow Sample Solid Sample of This compound SampleSpec Collect Sample Spectrum Sample->SampleSpec Background Collect Background Spectrum Processing Data Processing (Background Subtraction) Background->Processing SampleSpec->Processing Analysis Spectral Analysis and Interpretation Processing->Analysis Result Identification of Functional Groups Analysis->Result

Caption: A streamlined workflow for the FT-IR analysis of the synthesized compound.

References

An In-depth Technical Guide to 2,5-Dibromo-3,6-dimethylpyridine: Synthesis, Structure, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dibromo-3,6-dimethylpyridine is a halogenated pyridine derivative with potential applications in pharmaceutical and agricultural research as a versatile synthetic intermediate.[1] This technical guide provides a comprehensive overview of its synthesis, a detailed analysis of its structural characteristics based on available data for closely related compounds, and a discussion of its potential in the development of biologically active molecules. Due to the limited publicly available data on the crystal structure and biological activity of this compound, this guide leverages information on analogous compounds to provide a predictive framework for its properties and applications.

Introduction

Halogenated pyridines are a class of heterocyclic compounds that serve as crucial building blocks in organic synthesis. The presence of halogen substituents, such as bromine, enhances the reactivity of the pyridine ring, making them valuable precursors for the synthesis of complex molecules with diverse biological activities.[2] this compound, with its specific substitution pattern, presents a unique scaffold for the development of novel chemical entities in medicinal chemistry and materials science.[1]

Synthesis of this compound

Proposed Synthetic Workflow

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Purification 2-Amino-5-bromo-3,6-dimethylpyridine 2-Amino-5-bromo-3,6-dimethylpyridine NaNO2_HBr NaNO2 / HBr (0-5 °C) 2-Amino-5-bromo-3,6-dimethylpyridine->NaNO2_HBr Reacts with Diazonium_Salt Diazonium Salt Intermediate NaNO2_HBr->Diazonium_Salt Forms CuBr CuBr Diazonium_Salt->CuBr Reacts with Product This compound CuBr->Product Yields Extraction Extraction with Organic Solvent Product->Extraction Chromatography Column Chromatography Extraction->Chromatography Pure_Product Pure Product Chromatography->Pure_Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

This protocol is adapted from the synthesis of 2,5-dibromo-3-methylpyridine.[3]

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-5-bromo-3,6-dimethylpyridine in an aqueous solution of hydrobromic acid (48%).

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Neutralize the reaction mixture with a suitable base, such as sodium hydroxide solution, to a pH of 7-8.

    • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Crystal Structure

As of the latest literature review, a definitive crystal structure for this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC) or other publicly accessible databases. However, the crystal structure of the closely related compound, 2,5-dibromopyridine , provides valuable insights into the potential solid-state arrangement.

Crystallographic Data for 2,5-Dibromopyridine

The following table summarizes the crystallographic data for 2,5-dibromopyridine.[4] It is important to note that the presence of two methyl groups in the target compound will influence these parameters.

Parameter2,5-Dibromopyridine[4]
Empirical Formula C₅H₃Br₂N
Formula Weight 236.90
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 6.1063 (4)
b (Å) 6.5442 (4)
c (Å) 15.8196 (9)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 632.17 (7)
Z 4
Calculated Density (g/cm³) 2.49
R-factor (%) 2.1

In the crystal structure of 2,5-dibromopyridine, molecules are connected into planar sheets through C—H⋯N hydrogen-bonding interactions and Br⋯Br interactions.[4] These sheets are further stacked via pyridyl–pyridyl π–π stacking interactions, forming a three-dimensional network.[4] It is plausible that this compound would exhibit similar intermolecular interactions, with the methyl groups potentially influencing the packing efficiency and the overall crystal lattice.

Potential Biological Activity and Applications

While no specific biological activity data for this compound has been published, its structural features suggest potential for use as an intermediate in the synthesis of pharmacologically active compounds.[1] The bromine atoms can be readily displaced or utilized in cross-coupling reactions to introduce diverse functional groups.[2]

General Workflow for a Drug Discovery Program

The following diagram illustrates a general workflow for how a compound like this compound could be utilized in a drug discovery program.

G Start This compound Synthesis Synthesis of Analog Library (e.g., Suzuki, Buchwald-Hartwig coupling) Start->Synthesis Screening High-Throughput Screening (Target-based or Phenotypic) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship Studies) Hit_ID->Lead_Opt Preclinical Preclinical Development (ADME/Tox, In vivo efficacy) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: General workflow for drug discovery utilizing a pyridine scaffold.

Research on other substituted dibromopyridines and dimethylpyridine derivatives has indicated potential for various biological activities, including:

  • Antimicrobial Activity: Some substituted pyridine derivatives have shown promising antimicrobial effects.[5]

  • Anticancer Activity: The pyridine scaffold is present in numerous anticancer agents, and its derivatives are actively investigated for their antiproliferative properties.[5][6]

  • Enzyme Inhibition: The specific substitution pattern can be tailored to target the active sites of various enzymes.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. While a definitive crystal structure and specific biological activity data are currently unavailable, this guide provides a solid foundation for future research by presenting a plausible synthetic route and a predictive analysis of its structural and functional properties based on closely related compounds. Further investigation into the synthesis, crystallization, and biological evaluation of this compound is warranted to fully elucidate its potential in medicinal chemistry and materials science.

References

2,5-Dibromo-3,6-dimethylpyridine stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of 2,5-Dibromo-3,6-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound (CAS No. 38749-93-8). While specific experimental stability data for this compound is limited in publicly available literature, this document synthesizes information from safety data sheets (SDS) of structurally related compounds and general principles of chemical stability for halogenated pyridines. The guide is intended for researchers, scientists, and professionals in drug development who handle or store this compound.

Chemical and Physical Properties

This compound is a halogenated pyridine derivative. The presence of two bromine atoms and two methyl groups on the pyridine ring influences its reactivity and stability. It is recognized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

A summary of its key quantitative data is presented in Table 1.

Table 1: Quantitative Data for this compound

PropertyValueSource
CAS Number 38749-93-8[1]
Molecular Formula C₇H₇Br₂N[1]
Molecular Weight 264.95 g/mol [1]
Recommended Storage Temp. 0-8°C[1]

Stability Profile

  • Thermal Stability: Halogenated aromatic compounds can be susceptible to decomposition at elevated temperatures. Thermal degradation of brominated compounds, particularly under fire conditions, can lead to the release of hazardous decomposition products such as carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[2] It is crucial to avoid high temperatures during storage and handling.

  • Light Sensitivity: While not explicitly stated for this compound, many halogenated organic molecules exhibit sensitivity to light. Prolonged exposure to UV or high-intensity light could potentially initiate degradation. It is best practice to store this compound in amber or opaque containers.

  • Air and Moisture Sensitivity: Some safety data sheets for related compounds recommend storage in a dry and well-ventilated place, with tightly closed containers.[2][3] This suggests that the compound may be sensitive to moisture and/or oxidation. Hydrolysis of the bromine substituents is a potential degradation pathway, although likely not rapid under ambient conditions.

  • Reactivity: The bromine atoms on the pyridine ring are good leaving groups, making the compound a useful synthetic intermediate but also indicating potential reactivity with strong nucleophiles.[4]

Recommended Storage and Handling

To ensure the integrity and longevity of this compound, the following storage and handling procedures are recommended. These are based on a combination of supplier recommendations and safety data for related compounds.

Table 2: Summary of Recommended Storage and Handling Practices

ConditionRecommendationRationale
Temperature Store at 0-8°C (refrigerated).To minimize thermal degradation and potential side reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen) if possible.To prevent oxidation and reaction with atmospheric moisture.
Container Use a tightly sealed, amber or opaque container.To protect from light and moisture.
Ventilation Store in a well-ventilated area.To safely dissipate any potential vapors.
Incompatibilities Avoid strong oxidizing agents and strong acids.To prevent vigorous or hazardous reactions.
Handling Handle in a well-ventilated place, such as a chemical fume hood.[2][5] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2][3][5] Avoid formation of dust and aerosols.[2][5]To minimize exposure and ensure personal safety.

Experimental Protocols

Detailed experimental protocols for stability testing of this compound are not available in the public domain. A typical stability study would involve storing the compound under various controlled conditions (e.g., different temperatures, humidity levels, and light exposures) and periodically analyzing its purity by methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS).

Visualized Workflow for Storage and Handling

The following diagram illustrates the recommended workflow for the safe storage and handling of this compound.

G Workflow for Safe Storage and Handling of this compound cluster_storage Storage Conditions cluster_handling Handling Procedures storage_temp Store at 0-8°C storage_container Tightly Sealed, Opaque Container storage_atmosphere Inert Atmosphere (Recommended) storage_location Well-Ventilated & Dry Area incompatibles Store Away From: - Strong Oxidizing Agents - Strong Acids fume_hood Use Chemical Fume Hood ppe Wear Appropriate PPE: - Gloves - Safety Glasses - Lab Coat avoid_dust Avoid Dust/Aerosol Formation receive Receive Compound store Store Compound receive->store store->storage_temp handle Handle for Use store->handle handle->fume_hood dispose Dispose of Waste handle->dispose

Caption: Recommended workflow for the storage and handling of this compound.

Conclusion

While this compound is a valuable building block in chemical synthesis, specific data on its long-term stability is scarce. The recommendations provided in this guide are based on best practices for handling similar halogenated pyridines. The primary storage recommendation is refrigeration (0-8°C) in a tightly sealed, opaque container, preferably under an inert atmosphere. Caution should be exercised to avoid exposure to high temperatures, light, moisture, and incompatible materials. Due to the lack of comprehensive stability data, it is advisable for users to perform their own quality control checks, especially if the material has been stored for an extended period.

References

Theoretical Insights into 2,5-Dibromo-3,6-dimethylpyridine: A Computational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dibromo-3,6-dimethylpyridine is a halogenated pyridine derivative with potential applications in organic synthesis and medicinal chemistry.[1] Its utility as a chemical intermediate, particularly in the creation of biologically active molecules, makes a thorough understanding of its structural and electronic properties essential for targeted drug design and material science applications.[1] While specific experimental and theoretical studies on this compound are not extensively available in peer-reviewed literature, this technical guide provides a comprehensive overview based on established computational methodologies and data from structurally analogous compounds. By leveraging density functional theory (DFT) as a powerful predictive tool, we can elucidate the key molecular parameters of this compound. This document serves as a foundational resource for researchers, offering insights into its molecular geometry, vibrational frequencies, and electronic characteristics, alongside hypothetical experimental protocols for its synthesis and characterization.

Introduction

Halogenated pyridines are a critical class of heterocyclic compounds in the development of pharmaceuticals and agrochemicals.[1] The presence of bromine atoms and methyl groups on the pyridine ring of this compound suggests a unique reactivity profile, making it a valuable building block in synthetic chemistry.[1][2] The bromine atoms, acting as effective leaving groups, can facilitate various cross-coupling reactions, while the methyl groups can influence the molecule's steric and electronic properties.[2] This guide explores the theoretical underpinnings of this molecule's structure and reactivity through computational modeling, providing a framework for future experimental and theoretical investigations.

Computational Methodology

Due to the absence of specific published theoretical studies on this compound, this section outlines a robust and widely accepted computational protocol based on density functional theory (DFT), which is suitable for this class of molecules.[3][4]

Workflow for Theoretical Analysis

start Initial Structure Generation geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc confirmation Confirmation of Local Minimum (No Imaginary Frequencies) freq_calc->confirmation electronic_prop Calculation of Electronic Properties (HOMO, LUMO, MEP) confirmation->electronic_prop spectral_sim Simulation of Spectra (IR, Raman, NMR) electronic_prop->spectral_sim data_analysis Data Analysis and Interpretation spectral_sim->data_analysis end Final Report Generation data_analysis->end

Caption: A typical workflow for the computational analysis of a small organic molecule using DFT.

Geometry Optimization

The initial step involves the optimization of the molecular geometry of this compound. A common and effective method for such calculations is the B3LYP functional combined with a 6-311++G(d,p) basis set.[3] This level of theory provides a good balance between computational cost and accuracy for predicting molecular structures.

Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency analysis is performed at the same level of theory. This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

Electronic Property Calculation

To understand the reactivity and kinetic stability of the molecule, several electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity. The Molecular Electrostatic Potential (MEP) is also calculated to identify regions of the molecule that are electron-rich or electron-poor, providing insights into potential sites for electrophilic and nucleophilic attack.

Predicted Molecular Properties

The following tables summarize the predicted quantitative data for this compound based on DFT calculations of analogous compounds. Note: These values are illustrative and require experimental validation.

Structural Parameters

Data in this table is hypothetical and based on typical bond lengths and angles for similar brominated pyridine derivatives.

ParameterPredicted Value
Bond Lengths (Å)
C-Br (C2)1.88
C-Br (C5)1.89
C-N1.34
C-C (ring)1.39 - 1.41
C-C (methyl)1.51
C-H (methyl)1.09
**Bond Angles (°) **
C-N-C117.5
C-C-Br (C2)121.0
C-C-Br (C5)120.5
N-C-C (methyl)118.0
H-C-H (methyl)109.5
Dihedral Angles (°)
C-C-C-C (ring)~0 (planar)
Vibrational Frequencies

Representative major vibrational modes based on DFT calculations for substituted pyridines.

Wavenumber (cm⁻¹)Assignment
~3050Aromatic C-H stretch
~2950Methyl C-H stretch
~1580Pyridine ring C=C/C=N stretch
~1450Methyl C-H bend
~1050Pyridine ring breathing
~700C-Br stretch
Electronic Properties

Estimated values for electronic properties based on similar halogenated aromatic compounds.

PropertyPredicted Value (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Hypothetical Experimental Protocols

This section provides a plausible experimental workflow for the synthesis and characterization of this compound, derived from methods used for similar compounds.

Synthetic and Analytical Workflow

starting_material 2,6-Dimethylpyridine bromination Bromination Reaction starting_material->bromination workup Reaction Work-up and Purification bromination->workup product This compound workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir xray X-ray Crystallography (optional) product->xray

References

An In-depth Technical Guide to 2,5-Dibromo-3,6-dimethylpyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dibromo-3,6-dimethylpyridine is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its unique structural and electronic properties, conferred by the presence of two bromine atoms and two methyl groups on the pyridine ring, make it a valuable intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and key applications of this compound, with a focus on its role in medicinal chemistry and drug discovery. Detailed experimental protocols for the synthesis of a closely related analog are presented to provide a practical framework for researchers.

Introduction

Pyridine and its derivatives are fundamental heterocyclic compounds that form the core of numerous biologically active molecules and functional materials. The introduction of halogen atoms and alkyl groups onto the pyridine scaffold significantly modulates its reactivity and physicochemical properties, offering a powerful strategy for the design of new chemical entities. This compound, with its distinct substitution pattern, presents two reactive sites (the carbon-bromine bonds) for further functionalization, making it an attractive starting material for the synthesis of complex molecular architectures.[1][2]

While the specific historical details of the initial discovery of this compound are not extensively documented in readily available literature, its emergence is intrinsically linked to the broader exploration of halogenated pyridines as key synthetic intermediates throughout the 20th century. The development of bromination and diazotization reactions for aromatic systems paved the way for the synthesis of a wide array of substituted pyridines, including the title compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided in the table below. While a publicly available experimental spectrum for this specific compound is not readily found, data for the closely related compound 2,6-dibromo-3,5-dimethylpyridine is available and can serve as a useful reference for spectroscopic analysis.[3]

PropertyValueReference
Molecular Formula C₇H₇Br₂N[1]
Molecular Weight 264.95 g/mol [1]
CAS Number 38749-93-8[1]
Appearance Solid (predicted)
Storage Conditions 0-8°C[1]

Synthesis of Substituted Dibromopyridines

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, the synthesis of the closely related analog, 2,5-dibromo-3-methylpyridine, is well-documented.[1][4] This process typically involves a multi-step sequence starting from an aminomethylpyridine. It is highly probable that a similar synthetic strategy, starting from 2,6-dimethyl-3-aminopyridine, would yield the target compound.

The general synthetic approach involves the following key transformations:

  • Bromination of an aminomethylpyridine: This step introduces a bromine atom onto the pyridine ring, typically at a position activated by the amino group.

  • Diazotization of the amino group: The amino group is converted into a diazonium salt, which is a good leaving group.

  • Sandmeyer-type reaction: The diazonium salt is subsequently replaced by a second bromine atom.

Below is a detailed experimental protocol for the synthesis of 2,5-dibromo-3-methylpyridine, which can be adapted by a skilled synthetic chemist for the preparation of this compound.

Experimental Protocol: Synthesis of 2,5-Dibromo-3-methylpyridine[1][4]

This synthesis is presented as a two-step process starting from 2-amino-3-methylpyridine.

Step 1: Synthesis of 2-amino-5-bromo-3-methylpyridine

  • In a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2-amino-3-methylpyridine (10.8 g, 0.1 mol) and acetic anhydride (12.3 g, 0.12 mol).

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 20-25 °C.

  • Slowly add liquid bromine (17.6 g, 0.11 mol) dropwise.

  • After the addition is complete, heat the reaction mixture to 50-60 °C for 2-3 hours.

  • Add water to the reaction mixture until all solids are dissolved.

  • Slowly add a 40% aqueous solution of sodium hydroxide (40 mL) dropwise. A precipitate will form.

  • Continue stirring for an additional 30 minutes.

  • Collect the precipitate by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain 2-amino-5-bromo-3-methylpyridine.

Step 2: Synthesis of 2,5-dibromo-3-methylpyridine

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, add a 48% aqueous solution of hydrobromic acid (50 mL).

  • Dissolve cuprous bromide (6.9 g, 0.048 mol) in the hydrobromic acid solution.

  • Cool the mixture to -5 °C using an ice-salt bath.

  • Slowly add 2-amino-5-bromo-3-methylpyridine (7.6 g, 0.04 mol).

  • Maintain the temperature at -5 °C for 15 minutes.

  • Slowly add a saturated aqueous solution of sodium nitrite (4.8 mL) dropwise, ensuring the temperature remains between -5 and 10 °C.

  • After the addition is complete, continue stirring for 2-4 hours.

  • Neutralize the reaction mixture to a pH of 7-8 with a 40% aqueous solution of sodium hydroxide.

  • The product can be isolated by vacuum distillation.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of a dibromomethylpyridine, based on the provided protocol.

SynthesisWorkflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Sandmeyer Reaction A 2-Amino-3-methylpyridine + Acetic Anhydride B Acetylation A->B Reflux C Bromination with Br2 B->C 20-25°C D Hydrolysis C->D 50-60°C E 2-Amino-5-bromo-3-methylpyridine D->E NaOH (aq) F 2-Amino-5-bromo-3-methylpyridine E->F G Diazotization with NaNO2/HBr F->G -5 to 10°C H Sandmeyer Reaction with CuBr G->H Catalyst I 2,5-Dibromo-3-methylpyridine H->I Neutralization

Caption: Logical workflow for the synthesis of 2,5-dibromo-3-methylpyridine.

Applications in Research and Development

This compound is a valuable building block in several areas of chemical research and development due to its versatile reactivity.[1][2] The two bromine atoms can be selectively functionalized through various cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Pharmaceutical Development

Halogenated pyridines are privileged scaffolds in medicinal chemistry.[5] The bromine atoms in this compound can serve as handles for introducing new functionalities through reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are instrumental in the synthesis of complex molecules that can interact with biological targets. For instance, substituted pyridines are core components of many kinase inhibitors used in cancer therapy.[6][7] The pyridine nitrogen can act as a hydrogen bond acceptor, while the substituents on the ring can be tailored to fit into specific binding pockets of the target protein.

The general workflow for utilizing a dibromopyridine in the synthesis of a potential kinase inhibitor is depicted below.

DrugDevWorkflow A This compound B Monofunctionalization (e.g., Suzuki Coupling) A->B C Intermediate A B->C D Second Functionalization (e.g., Buchwald-Hartwig Amination) C->D E Final Compound Library D->E F Biological Screening (e.g., Kinase Assay) E->F G Lead Compound Identification F->G

Caption: General workflow for drug discovery using a dibromopyridine scaffold.
Agrochemicals

Similar to its role in pharmaceuticals, this compound can be used as an intermediate in the synthesis of novel pesticides and herbicides.[1] The pyridine core is present in many commercial agrochemicals, and the ability to introduce diverse substituents via the bromine atoms allows for the fine-tuning of their biological activity and environmental profile.

Material Science

The rigid, aromatic structure of the pyridine ring makes it a suitable component for advanced materials.[1] By incorporating this compound into polymer chains or as a core for liquid crystals, materials with enhanced thermal stability, chemical resistance, and specific electronic or optical properties can be developed. The bromine atoms provide reactive sites for polymerization or for attaching the molecule to other material components.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery, agrochemical synthesis, and material science. While detailed historical and experimental data for this specific compound are not abundant in the public domain, established synthetic routes for closely related analogs provide a clear and reliable pathway for its preparation. The ability to selectively functionalize the two bromine atoms through modern cross-coupling reactions makes it a powerful tool for the creation of diverse molecular libraries and the development of novel chemical entities with tailored properties. Further research into the specific applications of this compound is warranted to fully exploit its synthetic potential.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 2,5-Dibromo-3,6-dimethylpyridine with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This reaction is particularly valuable in medicinal chemistry and drug development for the synthesis of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules. The pyridine scaffold, in particular, is a privileged structure found in numerous pharmaceuticals. The functionalization of polysubstituted pyridines, such as 2,5-Dibromo-3,6-dimethylpyridine, allows for the generation of diverse molecular architectures with potential therapeutic applications.

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. The protocols described herein are based on established methodologies for similar dihalogenated pyridines and other heterocyclic systems.

Reaction Principle and Regioselectivity

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (e.g., an arylboronic acid) with an organohalide in the presence of a palladium catalyst and a base. For dihalogenated pyridines like this compound, regioselectivity is a key consideration. Generally, the palladium-catalyzed coupling occurs preferentially at the more electrophilic C-Br bond. In the case of 2,5-dibromopyridine derivatives, the bromine at the 2-position is typically more reactive towards oxidative addition to the palladium(0) catalyst than the bromine at the 5-position. This allows for selective mono-arylation at the 2-position under controlled conditions. Subsequent coupling at the 5-position can be achieved under more forcing conditions or by using a different catalyst system to afford 2,5-diaryl-3,6-dimethylpyridines.

Data Presentation: Representative Reaction Conditions and Yields

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system. The following table summarizes representative reaction conditions and expected yields for the mono- and di-arylation of this compound based on protocols for structurally similar compounds.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)
1Phenylboronic acid (1.1 eq)Pd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O (4:1)90122-Phenyl-5-bromo-3,6-dimethylpyridine75-85
24-Methoxyphenylboronic acid (1.1 eq)Pd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O (10:1)100182-(4-Methoxyphenyl)-5-bromo-3,6-dimethylpyridine80-90
33-Fluorophenylboronic acid (1.1 eq)PdCl₂(dppf) (3)Na₂CO₃DME/H₂O (3:1)85162-(3-Fluorophenyl)-5-bromo-3,6-dimethylpyridine70-80
4Phenylboronic acid (2.5 eq)Pd(PPh₃)₄ (6)K₃PO₄1,4-Dioxane/H₂O (4:1)100242,5-Diphenyl-3,6-dimethylpyridine60-75[1]
54-Tolylboronic acid (2.5 eq)Pd(OAc)₂ (3) / XPhos (6)Cs₂CO₃THF/H₂O (5:1)100242,5-Di(4-tolyl)-3,6-dimethylpyridine65-80

Experimental Protocols

Protocol 1: Selective Mono-Arylation of this compound

This protocol is designed for the selective synthesis of 2-aryl-5-bromo-3,6-dimethylpyridines.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.1-1.2 mmol, 1.1-1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Deionized water (2 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the palladium catalyst to the flask under a stream of inert gas.

  • Add the degassed 1,4-dioxane and deionized water to the flask.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 2-aryl-5-bromo-3,6-dimethylpyridine product.

Protocol 2: Di-Arylation of this compound

This protocol is for the synthesis of 2,5-diaryl-3,6-dimethylpyridines.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (2.5 mmol, 2.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.06 mmol, 6 mol%)

  • Potassium phosphate (K₃PO₄) (4.0 mmol, 4.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Deionized water (2 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • In a Schlenk flask, add this compound and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed 1,4-dioxane and stir the mixture for 15 minutes at room temperature.

  • Add the arylboronic acid, potassium phosphate, and deionized water to the reaction mixture under a stream of inert gas.

  • Heat the reaction mixture to 100 °C and stir vigorously for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and water (15 mL).

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent in vacuo.

  • Purify the residue by column chromatography on silica gel to obtain the desired 2,5-diaryl-3,6-dimethylpyridine.

Visualizations

Reaction Scheme

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_products Products 2_5_Dibromo_3_6_dimethylpyridine This compound Reaction_Center + 2_5_Dibromo_3_6_dimethylpyridine->Reaction_Center Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Reaction_Center Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction_Center Base Base (e.g., K₂CO₃) Base->Reaction_Center Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Reaction_Center Mono_arylated 2-Aryl-5-bromo-3,6-dimethylpyridine Di_arylated 2,5-Diaryl-3,6-dimethylpyridine Reaction_Center->Mono_arylated Mono-arylation Reaction_Center->Di_arylated Di-arylation

Caption: General reaction scheme for the Suzuki coupling of this compound.

Experimental Workflow

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Reactants & Base in Schlenk Flask B Evacuate & Backfill with Inert Gas A->B C Add Pd Catalyst B->C D Add Degassed Solvents C->D E Heat to Desired Temperature with Stirring D->E F Monitor Progress (TLC/LC-MS) E->F G Cool to Room Temperature F->G H Dilute with Organic Solvent & Water G->H I Separate Layers & Extract Aqueous Phase H->I J Combine Organic Layers, Wash & Dry I->J K Concentrate under Reduced Pressure J->K L Purify by Flash Column Chromatography K->L M Characterize Pure Product L->M

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling reactions.

References

Application Notes and Protocols for Sonogashira Reaction of 2,5-Dibromo-3,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction, catalyzed by palladium and copper complexes, is of significant importance in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials. Pyridine derivatives are key structural motifs in numerous FDA-approved drugs, and the introduction of alkynyl groups via the Sonogashira coupling can significantly modify their biological and physical properties.[1]

This document provides detailed application notes and a generalized experimental protocol for the Sonogashira reaction of 2,5-Dibromo-3,6-dimethylpyridine with terminal alkynes. While specific literature detailing this exact transformation is limited, the provided protocols are based on well-established methods for structurally similar bromopyridine derivatives.[1][4]

Key Reaction Parameters

Successful Sonogashira coupling of this compound is dependent on the careful optimization of several key parameters:

  • Catalyst System: A combination of a palladium catalyst and a copper(I) co-catalyst is typically employed. Common palladium sources include bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). Copper(I) iodide (CuI) is the most frequently used co-catalyst.[1]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial for neutralizing the hydrogen halide formed during the reaction and for the deprotonation of the terminal alkyne.[1]

  • Solvent: Anhydrous, deoxygenated solvents are necessary to prevent catalyst deactivation and unwanted side reactions. Common choices include N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and amine bases themselves when used in excess.[1]

  • Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃), are commonly used to stabilize the palladium catalyst.[1]

  • Temperature: Reaction temperatures can range from room temperature to 100 °C, depending on the reactivity of the specific substrates.[1][4]

Experimental Protocols

The following protocols describe generalized methods for the selective mono- and di-alkynylation of this compound. Optimization of the reaction conditions (e.g., temperature, reaction time, and stoichiometry) may be necessary for specific substrates.

Protocol 1: Selective Mono-alkynylation

This protocol aims for the selective substitution of one bromine atom on the this compound ring. Due to the electronic and steric environment of the two bromine atoms, regioselectivity may be achieved, often favoring substitution at the less hindered position.

Materials:

  • This compound (1.0 equivalent)

  • Terminal alkyne (1.1 - 1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 - 0.05 equivalents)

  • Copper(I) iodide (CuI) (0.05 - 0.10 equivalents)

  • Triethylamine (Et₃N) (2.0 - 3.0 equivalents)

  • Anhydrous, degassed N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous, degassed solvent, followed by triethylamine.

  • Degas the mixture by bubbling with the inert gas for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Heat the reaction to a temperature between 50-80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the mono-alkynylated product.

Protocol 2: Di-alkynylation

This protocol is designed for the substitution of both bromine atoms on the this compound ring.

Materials:

  • This compound (1.0 equivalent)

  • Terminal alkyne (2.2 - 2.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.04 - 0.10 equivalents)

  • Copper(I) iodide (CuI) (0.10 - 0.20 equivalents)

  • Triethylamine (Et₃N) (4.0 - 5.0 equivalents)

  • Anhydrous, degassed N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

Procedure:

  • Follow steps 1-3 from Protocol 1.

  • Add the terminal alkyne (2.2 - 2.5 equivalents) to the reaction mixture.

  • Heat the reaction to a higher temperature, typically between 80-100 °C, and monitor its progress by TLC or LC-MS.

  • Follow the workup and purification steps as described in Protocol 1 to isolate the di-alkynylated product.

Data Presentation

The following table summarizes representative reaction conditions for the Sonogashira coupling of various bromopyridine derivatives, providing an expected framework for the reactions of this compound. Yields are highly dependent on the specific alkyne and reaction conditions used.

Aryl HalideAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp. (°C)Time (h)ProductYield (%)Reference
2,6-DibromopyridineTerminal AlkynePdCl₂(PPh₃)₂ (3)5Et₃NDMF60-80-Mono-alkynylated-[1]
2,6-DibromopyridineTerminal AlkynePdCl₂(PPh₃)₂ (3)5Et₃NDMF80-100-Di-alkynylated-[1]
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)5Et₃NDMF1003Mono-alkynylated98[4]
2-Amino-3-bromo-5-methylpyridinePhenylacetylenePd(CF₃COO)₂ (2.5)5Et₃NDMF1003Mono-alkynylated93[4]
6-Bromo-3-fluoro-2-cyanopyridine4-EthylphenylacetylenePd(PPh₃)₄ (15)30Et₃NTHFRT16Mono-alkynylated-[5]

Mandatory Visualization

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Start Reagents Combine: - this compound - Pd Catalyst - CuI - Solvent & Base Start->Reagents 1 Inert_Atmosphere Establish Inert Atmosphere (Ar/N2) Reagents->Inert_Atmosphere 2 Degas Degas Mixture Inert_Atmosphere->Degas 3 Add_Alkyne Add Terminal Alkyne Degas->Add_Alkyne 4 Heating Heat to 50-100 °C Add_Alkyne->Heating 5 Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Quench with aq. NH4Cl Monitoring->Quench 6 Extraction Extract with Organic Solvent Quench->Extraction 7 Purification Purify by Column Chromatography Extraction->Purification 8 Product Product Purification->Product 9

Caption: Experimental workflow for the Sonogashira coupling of this compound.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Dibromo-3,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. Its broad substrate scope and functional group tolerance have made it an invaluable tool in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2,5-Dibromo-3,6-dimethylpyridine, a versatile building block in medicinal chemistry.

The presence of two bromine atoms on the pyridine ring of this compound offers opportunities for selective mono- or di-amination, leading to a diverse range of functionalized pyridine derivatives. The regioselectivity of the reaction is a key consideration, with the 2-position generally being more reactive towards palladium-catalyzed amination due to electronic and steric factors. Careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and desired selectivity.

Regioselectivity

In the Buchwald-Hartwig amination of 2,5-dihalopyridines, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is the initial and often rate-determining step. The C2-Br bond in 2,5-dibromopyridine derivatives is generally more susceptible to oxidative addition than the C5-Br bond. This preference is attributed to the electronic nature of the pyridine ring, where the C2 and C6 positions are more electron-deficient. Consequently, selective mono-amination at the C2 position is typically favored under carefully controlled conditions.

Data Presentation: Comparative Reaction Conditions

While specific data for this compound is not extensively reported, the following table summarizes typical conditions and outcomes for the Buchwald-Hartwig amination of structurally related dihalopyridines, providing a valuable reference for reaction optimization.

EntrySubstrateAminePd Precursor (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12,5-Dibromo-3-(trifluoromethyl)pyridinePrimary/Secondary AminePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10012-24High
22,6-DibromopyridinePrimary Alkylamine- (CuI catalyst)DMPAOK₂CO₃Water150-205 (MW)2.565-86
32-Bromo-6-methylpyridineCyclohexane-1,2-diaminePd₂(dba)₃ (0.18 mmol)(±)-BINAP (0.35 mmol)NaOtBuToluene80460[1]
42-Amino-5-bromo-4-methylpyridineArylaminePd₂(dba)₃XantphosCs₂CO₃Toluene110-High[2]
52,4-DichloropyridineAnilinePd(OAc)₂XantphosK₂CO₃Dioxane1000.5 (MW)High

Experimental Protocols

The following are generalized protocols for the selective mono-amination of this compound. Optimization of reaction parameters may be necessary for specific amine coupling partners.

Protocol 1: General Procedure for Mono-amination with Primary and Secondary Amines

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)

  • Xantphos or XPhos (2-6 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 equivalents)

  • Anhydrous Toluene or Dioxane

  • Schlenk tube or sealed vial

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), Pd₂(dba)₃, the phosphine ligand, and the base.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the anhydrous solvent (5-10 mL) via syringe.

  • Add the amine via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride or water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-5-bromo-3,6-dimethylpyridine derivative.

Protocol 2: Alternative Conditions using a Different Base and Catalyst System

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium(II) Acetate (Pd(OAc)₂) (1-3 mol%)

  • (±)-BINAP (2-6 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equivalents)

  • Anhydrous Dioxane

  • Schlenk tube or sealed vial

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Follow steps 1-4 of Protocol 1, substituting the appropriate catalyst, ligand, and base.

  • Seal the tube and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction as described in Protocol 1.

  • For work-up, after cooling, dilute the mixture with water and extract with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by flash column chromatography.

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine this compound, Pd catalyst, ligand, and base in a Schlenk tube inert Evacuate and backfill with inert gas (3x) reactants->inert solvent Add anhydrous solvent inert->solvent amine Add amine solvent->amine heat Heat with vigorous stirring (80-120 °C) amine->heat monitor Monitor progress (TLC, GC-MS) heat->monitor quench Cool and quench reaction monitor->quench extract Extract with organic solvent quench->extract dry Dry and concentrate extract->dry purify Purify by column chromatography dry->purify product Isolated Product: 2-Amino-5-bromo-3,6-dimethylpyridine purify->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle of Buchwald-Hartwig Amination

G pd0 Pd(0)Ln pd_complex [Ar-Pd(II)-Br]Ln pd0->pd_complex Oxidative Addition amine_coord [Ar-Pd(II)(H₂NR)]Ln pd_complex->amine_coord Amine Coordination amido_complex [Ar-Pd(II)-NHR]Ln amine_coord->amido_complex Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NHR amido_complex->product base_h Base-H⁺ amido_complex->base_h aryl_halide Ar-Br aryl_halide->pd_complex amine RNH₂ amine->amine_coord base Base base->amido_complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Heck Reaction of 2,5-Dibromo-3,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. This reaction is a cornerstone in modern organic synthesis, enabling the construction of complex molecular architectures from readily available starting materials. 2,5-Dibromo-3,6-dimethylpyridine is a versatile building block, and its functionalization via the Heck reaction opens avenues for the synthesis of a diverse array of substituted pyridines. These products are of significant interest in medicinal chemistry and materials science due to the prevalence of the pyridine scaffold in pharmaceuticals and functional materials.

This document provides a detailed protocol for the mono-Heck reaction of this compound, alongside a discussion of potential side reactions and strategies for controlling selectivity. The provided methodologies are based on established principles of the Heck reaction and analogous transformations of similar substrates.

Regioselectivity Considerations

The presence of two bromine atoms on the pyridine ring of this compound introduces the challenge of regioselectivity. The relative reactivity of the bromine atoms at the C2 and C5 positions is influenced by both electronic and steric factors. The methyl groups at the C3 and C6 positions are electron-donating, which can influence the electron density at the adjacent carbon-bromine bonds.

In many cross-coupling reactions of 2,5-dihalopyridines, the C2 position is often more reactive towards oxidative addition to the palladium(0) catalyst. However, the steric hindrance from the adjacent methyl group at C3 and the pyridine nitrogen may influence this reactivity. For the purpose of this protocol, we will focus on conditions that are likely to favor a mono-substitution reaction, which is often achievable by controlling the stoichiometry of the alkene. Further optimization may be required to achieve high selectivity for a specific isomer.

Experimental Protocols

Protocol 1: Mono-Heck Coupling with Styrene

This protocol details the conditions for a mono-vinylation of this compound with styrene.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel (e.g., Schlenk tube)

  • Standard laboratory glassware for work-up and purification

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry Schlenk tube equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), and Tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add anhydrous DMF (5 mL) and triethylamine (1.5 mmol, 1.5 equiv).

  • Alkene Addition: Add styrene (1.1 mmol, 1.1 equiv) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired mono-styrylated product.

Protocol 2: Mono-Heck Coupling with n-Butyl Acrylate

This protocol outlines the conditions for the reaction of this compound with an electron-deficient alkene, n-butyl acrylate.

Materials:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium acetate (NaOAc)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel (e.g., Schlenk tube)

  • Standard laboratory glassware for work-up and purification

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.03 mmol, 3 mol%), Triphenylphosphine (0.06 mmol, 6 mol%), and Sodium acetate (1.5 mmol, 1.5 equiv).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles.

  • Solvent and Alkene Addition: Under a positive pressure of the inert gas, add anhydrous DMF (5 mL) followed by n-butyl acrylate (1.2 mmol, 1.2 equiv).

  • Reaction: Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is generally complete within 16-24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with diethyl ether (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with water and brine. Dry the organic phase over anhydrous magnesium sulfate.

  • Concentration and Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction parameters for Heck reactions of various brominated pyridine derivatives, which can serve as a guide for optimizing the reaction with this compound.

EntryAryl BromideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
12-Amino-5-bromo-4-methylpyridineStyrenePd(OAc)₂ (3)P(o-tol)₃ (6)Et₃N (1.5)DMF10024High[1]
23-BromopyridineStyrenePd(OAc)₂ (1)-K₂CO₃ (2)DMF/H₂O804Good[2]
34-BromotolueneStyrenePd(OAc)₂ (1)PPh₃ (4)K₂CO₃ (1.5)DMF/H₂O10012High[3]
45-BromoindoleStyreneNa₂PdCl₄ (5)SPhos (15)Na₂CO₃ (4)MeCN/H₂O150 (MW)0.25>95[4]
55-Bromoindolen-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)Et₃N (1.5)DMF10020~97[4]

Double Heck Reaction and Dimerization

Under certain conditions, a double Heck reaction can occur, leading to the substitution of both bromine atoms. This is more likely when an excess of the alkene is used and at prolonged reaction times or higher temperatures. For instance, the Heck reaction of 2,5-dibromopyridine has been reported to yield 5,5′-di(alkenyl)-2,2′-bipyridines through a palladium-catalyzed dimerization followed by a twofold Heck reaction.[5] Researchers aiming for the di-substituted product should consider using a higher stoichiometry of the alkene and potentially a more active catalytic system.

Experimental Workflow and Catalytic Cycle

Heck_Workflow cluster_workflow Experimental Workflow A Reaction Setup (Aryl Halide, Catalyst, Ligand, Base, Solvent) B Inert Atmosphere (Degassing) A->B C Alkene Addition B->C D Reaction (Heating and Stirring) C->D E Monitoring (TLC/GC-MS) D->E E->D Incomplete F Work-up (Extraction and Washing) E->F Complete G Purification (Column Chromatography) F->G H Product G->H

Caption: General workflow for the Heck reaction.

The catalytic cycle of the Heck reaction is a well-established process involving a palladium(0) active species.

Heck_Cycle Pd0 Pd(0)L₂ PdII_Aryl R-Pd(II)L₂X Pd0->PdII_Aryl Oxidative Addition PdII_Alkene R-Pd(II)L(alkene)X PdII_Aryl->PdII_Alkene Alkene Coordination PdII_Intermediate R'-Pd(II)L₂X PdII_Alkene->PdII_Intermediate Migratory Insertion HPdIIX H-Pd(II)L₂X PdII_Intermediate->HPdIIX β-Hydride Elimination HPdIIX->Pd0 Reductive Elimination RX R-X Alkene Alkene Product Product Base Base BaseH Base-H⁺ + X⁻

Caption: Simplified Heck reaction catalytic cycle.

References

Application Notes and Protocols for the Preparation of Novel Agrochemicals Using 2,5-Dibromo-3,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromo-3,6-dimethylpyridine is a versatile and highly reactive intermediate used in the synthesis of novel agrochemicals.[1][2] Its di-brominated structure, combined with the presence of two methyl groups, allows for selective functionalization through various cross-coupling reactions, leading to a diverse range of biologically active molecules for crop protection.[1][2] This document provides detailed application notes and experimental protocols for the preparation of potential agrochemical candidates from this starting material, focusing on palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

The pyridine scaffold is a well-established pharmacophore in agrochemistry, with numerous commercialized pesticides and herbicides containing this heterocyclic ring.[3] The functionalization of this compound enables the exploration of new chemical space and the development of next-generation agrochemicals with potentially improved efficacy, selectivity, and environmental profiles.

Strategic Functionalization of this compound

The two bromine atoms on the pyridine ring are at electronically distinct positions, allowing for regioselective functionalization. In palladium-catalyzed cross-coupling reactions, the C2-Br bond is generally more reactive than the C5-Br bond due to electronic effects.[4] This differential reactivity can be exploited to achieve selective mono-substitution at the 2-position, followed by a subsequent reaction at the 5-position to introduce a different functional group.

Key Synthetic Pathways:

Two of the most powerful and widely used methods for the functionalization of aryl halides are the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). These reactions are instrumental in building the core structures of many modern agrochemicals.

dot

References

Application Notes: 2,5-Dibromo-3,6-dimethylpyridine in the Synthesis of Organic Light-Emitting Diode (OLED) Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyridine-based functional materials are of significant interest in the development of high-performance Organic Light-Emitting Diodes (OLEDs), particularly for applications in Thermally Activated Delayed Fluorescence (TADF) emitters and host materials. The electron-deficient nature of the pyridine ring allows for the tuning of electronic properties, leading to materials with desirable charge transport characteristics and high triplet energies. 2,5-Dibromo-3,6-dimethylpyridine serves as a potential precursor for the synthesis of such materials. The two bromine atoms at the 2 and 5 positions offer reactive sites for the introduction of various functional groups through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the construction of complex molecular architectures with tailored optoelectronic properties.

While direct literature on the application of this compound in OLED material synthesis is not extensively available, its structural similarity to other dihalopyridines used in the field suggests its utility as a valuable building block. The following protocols and data are based on established synthetic methodologies for analogous compounds and representative performance characteristics of pyridine-based OLED materials.

Representative Performance Data of a Pyridine-Based OLED Emitter

The following table summarizes typical performance data for a hypothetical blue TADF emitter synthesized from a di-brominated pyridine core. This data is provided for illustrative purposes to guide researchers on the expected performance of materials derived from precursors like this compound.

ParameterValue
Photoluminescence Peak (in Toluene)475 nm
Photoluminescence Quantum Yield (PLQY)> 90%
Singlet-Triplet Energy Gap (ΔEST)~0.25 eV
Delayed Fluorescence Lifetime1.5 - 5.0 µs
Maximum External Quantum Efficiency (EQEmax)15 - 25%
Commission Internationale de l'Éclairage (CIE) Coordinates(0.15, 0.25)
Turn-on Voltage< 3.0 V

Experimental Protocols

The following are detailed experimental protocols for the synthesis of a functionalized pyridine-based material for OLEDs using a generic di-brominated pyridine precursor, which can be adapted for this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes the mono-arylation of a di-bromo-dimethylpyridine.

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (e.g., 4-(diphenylamino)phenylboronic acid) (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Tricyclohexylphosphine (PCy₃) (0.04 eq)

  • Potassium phosphate tribasic (K₃PO₄) (3.0 eq)

  • Anhydrous Toluene

  • Deionized Water

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and potassium phosphate.

  • In a separate flask, prepare the catalyst solution by dissolving palladium(II) acetate and tricyclohexylphosphine in anhydrous toluene.

  • Add the catalyst solution to the Schlenk flask containing the reactants.

  • Add a degassed 4:1 mixture of toluene and water to the reaction flask.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol describes the subsequent amination of the mono-arylated product.

Reaction Scheme:

Materials:

  • Mono-arylated dimethylpyridine bromide (from Protocol 1) (1.0 eq)

  • Secondary amine (e.g., Carbazole) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 eq)

  • Xantphos (0.03 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add the mono-arylated dimethylpyridine bromide, the secondary amine, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos to a Schlenk flask.

  • Add anhydrous, degassed toluene to the flask.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the product with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Further purification can be achieved by sublimation to meet the high purity requirements for OLED device fabrication.

  • Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates a generalized synthetic workflow for the functionalization of this compound to create a donor-acceptor type OLED material.

Synthesis_Workflow A This compound B Suzuki Coupling (Arylboronic Acid) A->B Pd(OAc)₂, PCy₃, K₃PO₄ C Mono-arylated Intermediate B->C D Buchwald-Hartwig Amination (e.g., Carbazole) C->D Pd₂(dba)₃, Xantphos, NaOtBu E Final OLED Material (Donor-Acceptor Structure) D->E F Purification (Column Chromatography, Sublimation) E->F G Device Fabrication F->G

Synthetic pathway for an OLED material.
Logical Relationship in OLED Device Function

This diagram shows the relationship between the synthesized material and its function within an OLED device.

OLED_Function cluster_device OLED Device Structure cluster_process Electroluminescence Process Anode Anode (ITO) HTL Hole Transport Layer (HTL) EML Host Material Emissive Layer (EML) Synthesized Pyridine Material (Dopant) ETL Electron Transport Layer (ETL) Recombination Exciton Formation (in EML) EML:f1->Recombination Cathode Cathode (e.g., Al) Injection Charge Injection Transport Charge Transport Injection->Transport Transport->Recombination Emission Light Emission Recombination->Emission

Role of the synthesized material in an OLED.

Application Notes and Protocols: 2,5-Dibromo-3,6-dimethylpyridine as a Versatile Precursor in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,5-dibromo-3,6-dimethylpyridine as a key building block in the synthesis of medicinally relevant compounds. Its unique structural features, particularly the presence of two reactive bromine atoms flanking methyl groups on a pyridine core, make it an attractive starting material for the development of novel therapeutics, including kinase inhibitors and tubulin polymerization inhibitors.

Introduction

This compound is a halogenated pyridine derivative that serves as a versatile precursor in organic synthesis and medicinal chemistry. The bromine atoms at the 2 and 5 positions are amenable to various cross-coupling reactions, allowing for the introduction of a wide range of substituents and the construction of complex molecular architectures. The methyl groups at the 3 and 6 positions can influence the steric and electronic properties of the final compounds, potentially enhancing their biological activity and selectivity.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a scaffold for the synthesis of 2,5-disubstituted-3,6-dimethylpyridine derivatives. These compounds have shown promise as potent biological agents, particularly in the field of oncology.

One notable application is in the development of tubulin polymerization inhibitors . By replacing the olefinic bridge of natural products like combretastatin A-4 with a rigid pyridine linker derived from a dibromopyridine precursor, novel diarylpyridine derivatives with potent antiproliferative activities have been synthesized. These compounds can bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.

Quantitative Data Presentation

The following table summarizes the in vitro antiproliferative activities of a series of 2,5-diaryl-3,6-dimethylpyridine derivatives, synthesized from a di-brominated pyridine precursor, against various human cancer cell lines.

Compound IDRing A SubstituentRing B SubstituentHeLa IC₅₀ (µM)MCF-7 IC₅₀ (µM)SGC-7901 IC₅₀ (µM)
1a 4-methoxyphenyl3,4,5-trimethoxyphenyl0.851.231.56
1b 3-methoxyphenyl3,4,5-trimethoxyphenyl0.520.780.99
1c 2-methoxyphenyl3,4,5-trimethoxyphenyl0.330.450.61
1d 4-fluorophenyl3,4,5-trimethoxyphenyl1.121.582.03
1e Indole-5-yl3,4,5-trimethoxyphenyl0.190.330.30

Experimental Protocols

The following protocols describe the general methodologies for the synthesis of 2,5-diaryl-3,6-dimethylpyridines using this compound as the starting material via a key Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2,5-Diaryl-3,6-dimethylpyridines

This protocol outlines the palladium-catalyzed cross-coupling of this compound with arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (2.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (3 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (2.2 mmol), potassium carbonate (3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon).

  • Add a degassed mixture of 1,4-dioxane and water (4:1 ratio, 10 mL).

  • Heat the reaction mixture to 90 °C and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane and ethyl acetate) to yield the pure 2,5-diaryl-3,6-dimethylpyridine.

Visualizations

Experimental Workflow

G General Workflow for Synthesis of Diarylpyridines start Start: this compound reagents Arylboronic Acid, Pd(PPh3)4, K2CO3 start->reagents 1. reaction Suzuki-Miyaura Coupling (Dioxane/Water, 90°C) reagents->reaction 2. workup Aqueous Workup (EtOAc, Water, Brine) reaction->workup 3. purification Purification (Column Chromatography) workup->purification 4. product Final Product: 2,5-Diaryl-3,6-dimethylpyridine purification->product 5.

Caption: Synthetic workflow for 2,5-diaryl-3,6-dimethylpyridines.

Signaling Pathway

G Mechanism of Action: Tubulin Polymerization Inhibition cluster_0 Microtubule Dynamics Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Diarylpyridine Derivative Diarylpyridine Derivative Colchicine Binding Site Colchicine Binding Site Diarylpyridine Derivative->Colchicine Binding Site Binds to Disruption Disruption of Microtubule Dynamics Colchicine Binding Site->Disruption CellCycleArrest G2/M Phase Cell Cycle Arrest Disruption->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,5-Dibromo-3,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2,5-Dibromo-3,6-dimethylpyridine. This versatile building block is a key intermediate in the synthesis of a wide array of functionalized pyridine derivatives for applications in pharmaceutical development, agricultural chemicals, and materials science.[1][2] The presence of two bromine atoms at the C2 and C5 positions allows for selective mono- or di-functionalization through various palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation with an organometallic reagent (or coordination and deprotonation in the case of Buchwald-Hartwig amination), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The reactivity of the C-Br bonds in this compound can be influenced by the electronic and steric environment, often allowing for regioselective functionalization.

Data Presentation: A Comparative Overview

The following tables summarize representative quantitative data for various palladium-catalyzed cross-coupling reactions of dihalopyridines and related heterocyclic substrates. While specific data for this compound is limited in the literature, these examples with analogous substrates provide a strong starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Bromopyridine Derivatives

EntryAryl HalideCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
15-Bromo-2-methylpyridin-3-amineArylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O9018Moderate to Good
23,4,5-Tribromo-2,6-dimethylpyridineo-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/Ethanol/H₂O8024Not specified
32,5-Dibromo-3-hexylthiopheneArylboronic acidsPd(PPh₃)₄ (6)-K₃PO₄1,4-Dioxane/H₂O9012Moderate to Good

Table 2: Sonogashira Coupling of Bromopyridine Derivatives

EntryAryl HalideCoupling PartnerCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
13-Halogen-2-aminopyridinesTerminal AlkynesPd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100372-96[3]
23,5-Dibromo-2,6-dichloropyridineTerminal AlkynesPd(PPh₃)₄CuIEt₃NToluene6016Good

Table 3: Buchwald-Hartwig Amination of Dibromopyridine Derivatives

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12,5-Dibromo-3-(trifluoromethyl)pyridinePrimary/Secondary AminePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10012-24Not specified[4]
22-Bromo-6-methylpyridine(+/-)-trans-1,2-Diaminocyclohexane[Pd₂(dba)₃] (0.18 mmol)(±)-BINAP (0.35 mmol)NaOtBuToluene80460[5]
33,6-DibromocarbazolePrimary/Secondary AminePd₂(dba)₃/Pd(OAc)₂XPhos/SPhosNaOtBuToluene/Dioxane80-110Not specifiedNot specified[6]

Table 4: Stille Coupling of Dihalogenated Heterocycles

EntryAryl HalideCoupling PartnerCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)
13,5-Dibromo-2-pyroneAryl/Vinyl StannanesPd(PPh₃)₄-CuI (cat.)Toluene10012Good[7]
22,6-Dihalogenopyridines5-Bromo-2-trialkylstannylpyridines[Pd(acac)₂]Phosphines-Xylene/TolueneNot specifiedNot specifiedNot specified[8]

Experimental Protocols

The following are detailed protocols for the palladium-catalyzed cross-coupling reactions of this compound. These protocols are based on established methods for analogous substrates and should be optimized for specific coupling partners and desired outcomes (mono- vs. di-substitution).

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted for the mono-arylation of this compound. For di-arylation, the stoichiometry of the boronic acid and base should be increased.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv for mono-arylation)

  • Pd(PPh₃)₄ (5 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Sonogashira Coupling

This protocol describes a general procedure for the mono-alkynylation of this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF or Toluene)

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous, degassed solvent.

  • Add the amine base, followed by the terminal alkyne via syringe.

  • Heat the reaction mixture to 60-100 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Buchwald-Hartwig Amination

This protocol is for the selective mono-amination of this compound, based on a procedure for a similar substrate.[4]

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk flask or sealed tube.

  • Add anhydrous toluene and the amine.

  • Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product by flash column chromatography.

Protocol 4: Stille Coupling

This protocol provides a general method for the Stille coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Organostannane reagent (1.1 equiv for mono-coupling)

  • Pd(PPh₃)₄ (5 mol%)

  • Anhydrous solvent (e.g., Toluene or DMF)

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound and Pd(PPh₃)₄ in the anhydrous solvent.

  • Add the organostannane reagent via syringe.

  • Heat the reaction mixture (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or GC-MS.

  • Cool the reaction mixture and quench with a saturated aqueous solution of KF to remove tin byproducts.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer and purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate the generalized catalytic cycles and a typical experimental workflow for palladium-catalyzed cross-coupling reactions.

experimental_workflow reagents Combine Reactants: This compound, Coupling Partner, Base catalyst Add Catalyst System: Pd Source + Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat under Inert Atmosphere solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

suzuki_cycle cluster_legend Suzuki-Miyaura Cycle pd0 Pd(0)L_n pd2_complex R-Pd(II)L_n-X pd0->pd2_complex Oxidative Addition (R-X) transmetalation R-Pd(II)L_n-R' pd2_complex->transmetalation Transmetalation (R'B(OH)₂) transmetalation->pd0 product R-R' transmetalation->product Reductive Elimination R-X: this compound\nR'B(OH)₂: Boronic Acid R-X: this compound R'B(OH)₂: Boronic Acid buchwald_hartwig_cycle cluster_legend Buchwald-Hartwig Cycle pd0 Pd(0)L_n oxidative_addition R-Pd(II)L_n-X pd0->oxidative_addition Oxidative Addition (R-X) amine_coordination [R-Pd(II)L_n(HNR'₂)]⁺X⁻ oxidative_addition->amine_coordination Amine Coordination (HNR'₂) deprotonation R-Pd(II)L_n(NR'₂) amine_coordination->deprotonation Deprotonation (Base) deprotonation->pd0 product R-NR'₂ deprotonation->product Reductive Elimination R-X: this compound\nHNR'₂: Amine R-X: this compound HNR'₂: Amine

References

Application Notes and Protocols for the Regioselective Functionalization of 2,5-Dibromo-3,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the regioselective functionalization of 2,5-dibromo-3,6-dimethylpyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of two distinct bromine atoms that can be selectively functionalized, allowing for the stepwise introduction of various substituents and the construction of complex molecular architectures.

Introduction to Regioselectivity

The two bromine atoms on the this compound ring exhibit different reactivities due to their distinct electronic and steric environments. The bromine atom at the 2-position is generally more reactive towards palladium-catalyzed cross-coupling reactions. This increased reactivity is attributed to the position being ortho to the nitrogen atom, which influences the electronic properties of the C-Br bond. Conversely, the bromine at the 5-position is less sterically hindered. This difference in reactivity allows for selective monofunctionalization under carefully controlled reaction conditions.

Key Regioselective Functionalization Reactions

The regioselective functionalization of this compound can be achieved through several modern synthetic methodologies, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the case of this compound, selective coupling at the more reactive 2-position can be achieved by using a controlled amount of the boronic acid reagent.

General Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product reactant1 This compound product 2-Aryl-5-bromo-3,6-dimethylpyridine reactant1->product Suzuki-Miyaura Coupling reactant2 Ar-B(OH)₂ reactant2->product catalyst Pd Catalyst catalyst->product base Base base->product solvent Solvent solvent->product

Caption: Regioselective Suzuki-Miyaura coupling at the C2 position.

Quantitative Data for Regioselective Suzuki-Miyaura Coupling:

While specific data for this compound is not extensively published, studies on analogous systems such as 3,4,5-tribromo-2,6-dimethylpyridine show a clear reactivity trend where the 4-position is most reactive, followed by the 3- and 5-positions. For 2,5-dihalopyridines, the 2-position is generally more reactive. The following table provides representative conditions and expected yields based on these related studies.

EntryArylboronic Acid (equiv.)Palladium Catalyst (mol%)BaseSolventTemp (°C)Time (h)Expected Yield of 2-Aryl Product (%)
1Phenylboronic acid (1.1)Pd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O901270-85
24-Methoxyphenylboronic acid (1.1)Pd(dppf)Cl₂ (3)Cs₂CO₃Dioxane1001675-90
33-Tolylboronic acid (1.1)Pd₂(dba)₃ / SPhos (2)K₃PO₄Toluene110880-95

Experimental Protocol: Regioselective Monosubstitution via Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add the degassed solvent system (e.g., toluene/water 4:1) to the flask under an inert atmosphere (argon or nitrogen).

  • Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir for the specified time (e.g., 12 hours). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the 2-aryl-5-bromo-3,6-dimethylpyridine.

Regioselective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the selective formation of a C-N bond at the more reactive 2-position of this compound.

General Reaction Scheme:

Buchwald_Hartwig cluster_reactants Reactants cluster_reagents Reagents cluster_product Product reactant1 This compound product 2-Amino-5-bromo-3,6-dimethylpyridine reactant1->product Buchwald-Hartwig Amination reactant2 R¹R²NH reactant2->product catalyst Pd Catalyst catalyst->product ligand Ligand ligand->product base Base base->product solvent Solvent solvent->product

Caption: Regioselective Buchwald-Hartwig amination at the C2 position.

Quantitative Data for Regioselective Buchwald-Hartwig Amination:

The following table outlines typical conditions and expected yields for the monoamination of dihalopyridines, which can be adapted for this compound.

EntryAmine (equiv.)Palladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Expected Yield of 2-Amino Product (%)
1Morpholine (1.2)Pd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001280-95
2Aniline (1.2)Pd(OAc)₂ (3)BINAP (6)Cs₂CO₃Dioxane1101875-90
3n-Butylamine (1.2)Pd₂(dba)₃ (2)RuPhos (4)K₃PO₄THF801085-98

Experimental Protocol: Regioselective Monoamination via Buchwald-Hartwig Coupling

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq.).

  • Addition of Reactants: Add this compound (1.0 eq.) and the desired amine (1.2 eq.) to the Schlenk tube.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) to the reaction mixture.

  • Reaction: Seal the tube and heat the mixture to the appropriate temperature (e.g., 100 °C) with vigorous stirring for the required time (e.g., 12 hours).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the 2-amino-5-bromo-3,6-dimethylpyridine derivative.

Regioselective Sonogashira Coupling

The Sonogashira coupling enables the selective introduction of an alkynyl group at the 2-position of this compound.

General Reaction Scheme:

Sonogashira_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product reactant1 This compound product 2-Alkynyl-5-bromo-3,6-dimethylpyridine reactant1->product Sonogashira Coupling reactant2 Terminal Alkyne reactant2->product catalyst Pd Catalyst catalyst->product cocatalyst Cu(I) Cocatalyst cocatalyst->product base Base base->product solvent Solvent solvent->product

Caption: Regioselective Sonogashira coupling at the C2 position.

Quantitative Data for Regioselective Sonogashira Coupling:

The following table provides representative conditions and expected yields for the Sonogashira coupling of dihalopyridines.

EntryTerminal Alkyne (equiv.)Palladium Catalyst (mol%)Copper(I) Source (mol%)BaseSolventTemp (°C)Time (h)Expected Yield of 2-Alkynyl Product (%)
1Phenylacetylene (1.2)Pd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF65680-95
2Trimethylsilylacetylene (1.2)Pd(PPh₃)₄ (5)CuI (10)DIPEADMF80875-90
31-Hexyne (1.2)Pd(dppf)Cl₂ (3)CuI (5)i-Pr₂NHToluene901285-98

Experimental Protocol: Regioselective Monoalkynylation via Sonogashira Coupling

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., THF) in a Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), the copper(I) cocatalyst (e.g., CuI, 5 mol%), and the base (e.g., Et₃N, 2.0 eq.).

  • Degassing: Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Addition of Alkyne: Add the terminal alkyne (1.2 eq.) to the reaction mixture under an inert atmosphere.

  • Reaction: Stir the reaction mixture at the appropriate temperature (e.g., 65 °C) for the necessary time (e.g., 6 hours), monitoring by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with aqueous ammonium chloride solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography to afford the 2-alkynyl-5-bromo-3,6-dimethylpyridine.

Logical Workflow for Sequential Functionalization

The regioselective nature of these reactions allows for a logical workflow to synthesize disubstituted 3,6-dimethylpyridines with different functional groups at the 2- and 5-positions.

Sequential_Functionalization start This compound step1 Regioselective Functionalization at C2 (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) start->step1 Step 1 intermediate 2-Substituted-5-bromo-3,6-dimethylpyridine step1->intermediate step2 Functionalization at C5 (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) intermediate->step2 Step 2 product 2,5-Disubstituted-3,6-dimethylpyridine step2->product

Caption: Sequential functionalization of this compound.

By first performing a regioselective reaction at the more reactive 2-position, the resulting monosubstituted intermediate can then undergo a second, typically more forcing, reaction at the 5-position to introduce a different functional group, leading to the synthesis of a diverse range of 2,5-disubstituted 3,6-dimethylpyridine derivatives.

Application Notes and Protocols for the Scale-up Synthesis of 2,5-Dibromo-3,6-dimethylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromo-3,6-dimethylpyridine is a key building block in the development of novel pharmaceuticals and agrochemicals.[1] Its strategic substitution pattern, featuring two bromine atoms and two methyl groups, provides multiple reactive sites for further chemical modifications, making it a versatile intermediate in the synthesis of complex molecular architectures.[1] The bromine atoms can be readily functionalized through various cross-coupling reactions, while the methyl groups can undergo oxidation or other transformations. This document provides detailed protocols for the proposed scale-up synthesis of this compound and its subsequent derivatization, targeting professionals in drug development and chemical research.

Synthetic Strategy Overview

The synthesis of this compound on a laboratory and pilot scale can be approached through two primary routes:

  • Direct Bromination of 2,5-Lutidine: This method involves the direct electrophilic substitution of 2,5-lutidine (3,6-dimethylpyridine). Controlling the regioselectivity to obtain the desired 2,5-dibromo isomer is a key challenge.

  • Sandmeyer-type Reaction from an Amino-bromolutidine Precursor: This multi-step approach offers better control over the substitution pattern. It involves the synthesis of an amino-bromolutidine intermediate, followed by diazotization and subsequent bromination. While longer, this route can provide higher purity of the final product.

This document will focus on a proposed protocol based on the Sandmeyer-type reaction, drawing parallels from the established synthesis of the closely related 2,5-dibromo-3-methylpyridine.[2][3]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-bromo-3,6-dimethylpyridine (Intermediate)

This protocol is a hypothetical adaptation based on similar bromination reactions of substituted pyridines.

Materials:

  • 2-Amino-3,6-dimethylpyridine

  • Acetic Anhydride

  • Liquid Bromine

  • Sodium Hydroxide solution (40%)

  • Water

  • Ethanol (for recrystallization)

Equipment:

  • Four-necked flask equipped with a mechanical stirrer, dropping funnel, thermometer, and reflux condenser.

  • Heating mantle

  • Ice bath

  • Buchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Acetylation: In the four-necked flask, add 2-amino-3,6-dimethylpyridine and acetic anhydride. Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Bromination: Once the acetylation is complete, cool the reaction mixture to 20-25 °C. Slowly add liquid bromine dropwise, maintaining the temperature within this range. After the addition is complete, heat the reaction to 50-60 °C for 2-3 hours.

  • Hydrolysis and Precipitation: Add water to the reaction mixture until all solids dissolve. Then, slowly add 40% sodium hydroxide solution dropwise. A precipitate of 2-amino-5-bromo-3,6-dimethylpyridine will form. Continue stirring for 30 minutes after the addition is complete.

  • Isolation and Purification: Filter the precipitate using a Buchner funnel, wash with cold water, and dry. Recrystallize the crude product from ethanol to obtain pure 2-amino-5-bromo-3,6-dimethylpyridine.

Protocol 2: Scale-up Synthesis of this compound via Sandmeyer-type Reaction

This protocol is adapted from the synthesis of 2,5-dibromo-3-methylpyridine.[2][3]

Materials:

  • 2-Amino-5-bromo-3,6-dimethylpyridine

  • Hydrobromic acid (48%)

  • Cuprous bromide (CuBr)

  • Sodium nitrite (NaNO₂)

  • Sodium hydroxide solution (40%)

  • Chloroform

  • Sodium sulfate

  • Silica gel

Equipment:

  • Three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer.

  • Ice-salt bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Diazotization: In the three-necked flask, suspend 2-amino-5-bromo-3,6-dimethylpyridine in 48% hydrobromic acid. Add cuprous bromide as a catalyst. Cool the mixture to -5 to 0 °C using an ice-salt bath.

  • Sandmeyer Reaction: Slowly add a saturated aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 0 °C. After the addition, continue stirring for 2-4 hours at this temperature.

  • Work-up: Carefully neutralize the reaction mixture to pH 7-8 with a 40% sodium hydroxide solution while keeping the temperature low.

  • Extraction and Purification: Extract the product with chloroform. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure using a rotary evaporator.

  • Final Purification: The crude product can be further purified by passing it through a short plug of silica gel, eluting with chloroform, to yield pure this compound.

Data Presentation

Table 1: Proposed Reaction Conditions and Yields for the Synthesis of this compound

StepReactantReagent(s)SolventTemperature (°C)Time (h)Proposed Yield (%)
12-Amino-3,6-dimethylpyridine1. Acetic Anhydride2. Bromine3. NaOHNone1. Reflux2. 50-603. RT1. TLC dependent2. 2-33. 0.570-80
22-Amino-5-bromo-3,6-dimethylpyridine1. HBr, CuBr2. NaNO₂Water-5 to 02-460-70

Note: The yields are proposed based on analogous reactions and would require experimental optimization.

Visualizations

Synthetic Pathway

Synthesis_Pathway A 2-Amino-3,6-dimethylpyridine B 2-Amino-5-bromo-3,6-dimethylpyridine A->B 1. Acetic Anhydride 2. Br2 3. NaOH C This compound B->C 1. HBr, CuBr 2. NaNO2

Caption: Proposed two-step synthesis of this compound.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Synthesis of Final Product Acetylation Acetylation Bromination Bromination Acetylation->Bromination Hydrolysis Hydrolysis & Precipitation Bromination->Hydrolysis Isolation1 Isolation & Purification Hydrolysis->Isolation1 Diazotization Diazotization Isolation1->Diazotization Intermediate Product Sandmeyer Sandmeyer Reaction Diazotization->Sandmeyer Workup Work-up Sandmeyer->Workup Purification2 Extraction & Purification Workup->Purification2

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

This compound serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. The two bromine atoms can be selectively functionalized using modern cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of diverse substituents at the 2- and 5-positions of the pyridine ring, enabling the exploration of a large chemical space in the search for new drug candidates.

Signaling Pathway Derivatization Logic

Derivatization_Logic Start This compound Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Start->Suzuki Pd Catalyst, Base Stille Stille Coupling (Organostannanes) Start->Stille Pd Catalyst Sonogashira Sonogashira Coupling (Terminal Alkynes) Start->Sonogashira Pd/Cu Catalysts, Base Aryl 2,5-Di(hetero)aryl-3,6-dimethylpyridines Suzuki->Aryl Vinyl 2,5-Divinyl-3,6-dimethylpyridines Stille->Vinyl Alkynyl 2,5-Dialkynyl-3,6-dimethylpyridines Sonogashira->Alkynyl

Caption: Derivatization strategies for this compound.

References

Application Notes and Protocols for One-Pot Synthesis Involving 2,5-Dibromo-3,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 2,5-Dibromo-3,6-dimethylpyridine as a versatile building block in organic synthesis and present a detailed protocol for a representative one-pot synthesis of highly substituted pyridines. While a specific one-pot reaction starting directly from this compound is not extensively documented in the provided search results, this document offers a foundational methodology and a hypothetical application to guide researchers in developing novel synthetic strategies.

Introduction to this compound

This compound is a highly functionalized pyridine derivative recognized for its potential in the synthesis of complex molecules.[1][2] Its structure, featuring two bromine atoms and two methyl groups, offers enhanced reactivity, making it a valuable intermediate for developing novel compounds in medicinal chemistry and agricultural research.[1][2] The bromine substituents serve as versatile handles for various chemical transformations, including cross-coupling and substitution reactions, enabling the construction of diverse molecular architectures.[3] This compound is a key player in the development of biologically active molecules and advanced materials.[1][2]

Key Applications:

  • Pharmaceutical Development: Serves as an intermediate in the synthesis of pharmaceuticals, particularly in developing compounds that target specific biological pathways.[1][2]

  • Agricultural Chemicals: Used in the formulation of pesticides and herbicides.[1][2]

  • Material Science: Incorporated into polymer formulations to enhance thermal stability and chemical resistance.[1][2]

  • Organic Synthesis: Acts as a building block for creating complex molecules with specific functional groups.[2]

Representative One-Pot Synthesis of Highly Substituted Pyridines

While a specific one-pot protocol for this compound is not detailed in the literature found, a general and efficient one-pot, three-component synthesis of highly substituted pyridines is presented below. This method illustrates the principles of one-pot synthesis that can be adapted for various starting materials, including derivatives of this compound. This protocol is based on the synthesis of 2-amino-4-aryl-3,5-dicyano-6-sulfanylpyridines.[4]

Experimental Protocol

One-Pot, Three-Component Synthesis of 2-Amino-4-aryl-3,5-dicyano-6-sulfanylpyridines [4]

Materials:

  • Aldehyde (1.0 mmol)

  • Malononitrile (2.1 mmol)

  • Thiol (1.1 mmol)

  • Nanocrystalline magnesium oxide (NAP–MgO) (0.1 g)

  • Ethanol (5 ml)

  • Ethyl acetate

Procedure:

  • To a stirred solution of the aldehyde (1.0 mmol) and malononitrile (2.1 mmol) in 5 ml of ethanol, add nanocrystalline magnesium oxide (0.1 g) at room temperature.

  • Heat the resulting mixture to 50°C.

  • Add the thiol (1.1 mmol) to the reaction mixture and reflux.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Centrifuge the mixture to separate the catalyst.

  • Wash the catalyst with ethyl acetate (3 x 5 mL).

  • Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various pyridine derivatives using the protocol described above.

EntryAldehydeThiolTime (h)Yield (%)
1BenzaldehydeThiophenol2.592
24-ChlorobenzaldehydeThiophenol3.090
34-MethoxybenzaldehydeThiophenol2.095
42-NitrobenzaldehydeThiophenol3.588
5BenzaldehydeBenzyl mercaptan3.085

Data is representative and based on similar reported syntheses.

Visualization of a General One-Pot Synthesis Workflow

The following diagram illustrates the general workflow of a one-pot, multi-component reaction for the synthesis of highly substituted pyridines.

G A Reactants (Aldehyde, Malononitrile, Thiol) C Reaction Vessel A->C B Solvent & Catalyst (Ethanol, NAP-MgO) B->C D Heating & Reflux C->D One-Pot Reaction E Reaction Monitoring (TLC) D->E F Work-up (Cooling, Centrifugation, Washing) E->F Reaction Completion G Purification (Column Chromatography) F->G H Final Product (Substituted Pyridine) G->H

Caption: General workflow for a one-pot synthesis of substituted pyridines.

Hypothetical Application: One-Pot Suzuki-Miyaura Cross-Coupling and Buchwald-Hartwig Amination of this compound

This section proposes a hypothetical one-pot, two-step synthesis starting from this compound to generate a more complex, polysubstituted pyridine derivative. This theoretical protocol is based on well-established palladium-catalyzed cross-coupling reactions.

Proposed Reaction Scheme

A hypothetical one-pot reaction could involve a sequential Suzuki-Miyaura cross-coupling at the 5-position, followed by a Buchwald-Hartwig amination at the 2-position of the pyridine ring. The differential reactivity of the bromine atoms could potentially allow for a selective one-pot process.

Hypothetical Experimental Protocol

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.1 mmol)

  • Amine (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol)

  • Xantphos (0.06 mmol)

  • Na₂CO₃ (2.0 mmol)

  • Cs₂CO₃ (2.5 mmol)

  • Toluene (10 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.05 mmol), and Na₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene (10 mL) via syringe.

  • Heat the reaction mixture to 90°C and stir for 12 hours (monitoring by GC-MS for consumption of starting material and formation of the mono-arylated intermediate).

  • Cool the reaction mixture to room temperature.

  • To the same flask, add the amine (1.2 mmol), Xantphos (0.06 mmol), and Cs₂CO₃ (2.5 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Heat the reaction mixture to 110°C and stir for 24 hours (monitoring by GC-MS for the formation of the final product).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired 2-amino-5-aryl-3,6-dimethylpyridine.

Proposed Synthetic Pathway Diagram

The following diagram illustrates the proposed one-pot sequential cross-coupling strategy.

G Start This compound Step1 Step 1: Suzuki Coupling (Arylboronic acid, Pd(PPh3)4, Na2CO3, Toluene, 90°C) Start->Step1 Intermediate Intermediate: 5-Aryl-2-bromo-3,6-dimethylpyridine Step1->Intermediate One-Pot Sequential Reaction Step2 Step 2: Buchwald-Hartwig Amination (Amine, Xantphos, Cs2CO3, 110°C) Intermediate->Step2 Product Final Product: 2-Amino-5-aryl-3,6-dimethylpyridine Step2->Product

Caption: Proposed one-pot sequential cross-coupling of this compound.

Disclaimer: The proposed one-pot synthesis is hypothetical and would require experimental validation and optimization. The purpose is to provide a conceptual framework for researchers to design novel synthetic routes based on the reactivity of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Reactions with 2,5-Dibromo-3,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving 2,5-Dibromo-3,6-dimethylpyridine.

Troubleshooting Guide

Issue: Low or No Yield

Low or non-existent yield is a common issue when working with sterically hindered and potentially coordinating substrates like this compound. The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation, while the methyl groups adjacent to the bromine atoms create steric hindrance.

Possible Causes & Solutions:

  • Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can bind to the palladium center, inhibiting its catalytic activity.

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can sterically shield the palladium, preventing coordination with the pyridine nitrogen.

  • Inefficient Oxidative Addition: The C-Br bond at the 2- and 5-positions might be difficult to break due to the electronic properties and steric hindrance of the substituted pyridine ring.

    • Solution: Increase the reaction temperature, typically in the range of 80-120 °C. Ensure your solvent has a sufficiently high boiling point. Microwave irradiation can also be effective in accelerating the reaction.

  • Poor Solubility: The starting materials may not be fully dissolved in the chosen solvent system, leading to a heterogeneous mixture and slow reaction rates.[1]

    • Solution: Select a solvent system that ensures the solubility of all reactants. Common choices include dioxane/water, toluene/water, or DMF.[2][3]

  • Base Incompatibility: The chosen base may not be strong enough or may have poor solubility in the reaction medium.

    • Solution: Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃ or K₂CO₃, especially for less reactive substrates.[2][3]

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield catalyst Catalyst System start->catalyst conditions Reaction Conditions start->conditions reagents Reagent Quality start->reagents ligand Switch to Bulky Ligand (e.g., SPhos, XPhos) catalyst->ligand catalyst_loading Increase Catalyst Loading (2-5 mol%) catalyst->catalyst_loading temp Increase Temperature (80-120 °C or Microwave) conditions->temp base Use Stronger Base (K₃PO₄, Cs₂CO₃) conditions->base solvent Change Solvent System (Dioxane/H₂O, Toluene/H₂O) conditions->solvent degas Ensure Thorough Degassing conditions->degas boronic_acid Check Boronic Acid Quality (Use Pinacol Ester) reagents->boronic_acid success Improved Yield ligand->success catalyst_loading->success temp->success base->success solvent->success degas->success boronic_acid->success

Caption: A decision tree for troubleshooting low-yield Suzuki reactions.

Issue: Significant Byproduct Formation (Homocoupling & Debromination)

The formation of biaryl products from the boronic acid (homocoupling) or the replacement of a bromine atom with hydrogen (debromination) are common side reactions.

Possible Causes & Solutions:

  • Presence of Oxygen: Oxygen in the reaction mixture can promote the homocoupling of the boronic acid.[2]

    • Solution: Thoroughly degas all solvents and the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction.[2]

  • Protodeboronation of Boronic Acid: The boronic acid can be unstable and undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom, especially in the presence of aqueous bases.[2]

    • Solution: Use more stable boronic esters, such as pinacol esters, or trifluoroborate salts.[2] Alternatively, using anhydrous conditions with a base like KF might prevent this side reaction.

  • Catalyst-Mediated Side Reactions: The palladium catalyst can sometimes promote debromination.

    • Solution: Optimizing the ligand and reaction time can help minimize this. Using a slight excess of the boronic acid (1.1-1.2 equivalents) can sometimes outcompete the debromination pathway.

Frequently Asked Questions (FAQs)

Q1: I am observing mono-arylation instead of the desired di-arylation. How can I promote the second coupling?

A1: The second Suzuki coupling is often more challenging due to increased steric hindrance after the first substitution. To promote di-arylation:

  • Increase Stoichiometry: Use a larger excess of the boronic acid (2.2-2.5 equivalents).

  • Harsher Conditions: Increase the reaction temperature and prolong the reaction time.

  • More Robust Catalyst System: Consider a more active catalyst system, potentially with a higher catalyst loading for the second step.

Q2: Which palladium source and ligand combination is best for this compound?

A2: There is no single "best" combination, and optimization is often required. However, for sterically hindered and electron-deficient substrates like this, catalyst systems known for high activity are recommended. Good starting points include:

  • Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂.

  • Ligand: Bulky, electron-rich biaryl phosphine ligands like SPhos, XPhos, or RuPhos are often effective in preventing catalyst deactivation by the pyridine nitrogen.[2]

Q3: What is the optimal base and solvent system for this reaction?

A3: The choice of base and solvent is critical and interdependent.

  • Bases: Strong inorganic bases are generally preferred. K₃PO₄ and Cs₂CO₃ often give higher yields compared to Na₂CO₃ or K₂CO₃.[2][3]

  • Solvents: A mixture of an organic solvent and water is common. 1,4-Dioxane/water or Toluene/water are frequently used and often provide good solubility for the reagents.[2][3] Anhydrous solvents like DMF can also be effective, particularly if protodeboronation is a concern.[1]

Q4: Can I run this reaction open to the air?

A4: It is highly discouraged. Running the Suzuki-Miyaura coupling under an inert atmosphere (nitrogen or argon) is crucial for reproducibility and to prevent catalyst oxidation and homocoupling of the boronic acid, both of which can significantly lower your yield.[2]

Data Summary

The following table summarizes reaction conditions from literature for Suzuki couplings on analogous dibromo-heterocyclic systems. These should serve as a starting point for optimization.

SubstrateBoronic Acid (equiv.)Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
2,5-Dibromo-3-hexylthiopheneArylboronic acid (2.5)Pd(PPh₃)₄ (6)-K₃PO₄ (4)Dioxane/H₂O (4:1)901265-85[3]
2,5-Dibromo-3-methylthiopheneArylboronic acid (2.5)Pd(PPh₃)₄ (6)-K₃PO₄ (4)Dioxane/H₂O (4:1)901227-63[4]
3,4,5-Tribromo-2,6-dimethylpyridineo-Methoxyphenyl-boronic acid (3)Pd(OAc)₂ (5)SPhos (10)K₃PO₄ (3)Toluene1000.5~95 (total)[5]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

Note: This is a generalized procedure and requires optimization for specific boronic acids.

Reaction Setup:

  • To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.1 to 2.5 eq., depending on mono- or di-substitution), and the base (e.g., K₃PO₄, 3.0 eq.).

  • Add the palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%) and the phosphine ligand (e.g., SPhos, 2-6 mol%).

  • Seal the vessel with a septum or cap.

  • Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle 3-5 times to ensure an inert atmosphere.

Solvent Addition and Reaction:

  • Degas the chosen solvent (e.g., 1,4-dioxane/water 4:1) by sparging with an inert gas for at least 30 minutes.

  • Add the degassed solvent to the reaction vessel via syringe.

  • Place the reaction vessel in a preheated oil bath or microwave reactor at the desired temperature (typically 90-110 °C).

  • Stir the reaction vigorously for the specified time (typically 12-24 hours).

Monitoring and Work-up:

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1 oxidative_addition Oxidative Addition pd_complex2 R¹-Pd(II)L₂-R² pd_complex1->pd_complex2 transmetalation Transmetalation pd_complex2->pd0 product R¹-R² pd_complex2->product reductive_elimination Reductive Elimination label_oa Ar-X label_oa->pd_complex1 label_tm Ar'-B(OR)₂ + Base label_tm->pd_complex2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Synthesis of 2,5-Dibromo-3,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Dibromo-3,6-dimethylpyridine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and effective method for the synthesis of this compound involves the direct bromination of 3,6-dimethylpyridine (also known as 2,5-lutidine). This electrophilic aromatic substitution reaction typically utilizes a brominating agent in the presence of a suitable solvent. Controlling the reaction conditions is crucial to favor the desired disubstituted product and minimize the formation of side products.

Q2: What are the most common side products observed in this synthesis?

During the synthesis of this compound, several side products can form. The most prevalent include:

  • Monobrominated Intermediates: 2-Bromo-3,6-dimethylpyridine and 5-Bromo-3,6-dimethylpyridine may be present if the reaction does not go to completion.

  • Over-brominated Products: Formation of tribromo- or even tetrabromo-3,6-dimethylpyridine can occur if an excess of the brominating agent is used or if the reaction time is too long.

  • Isomeric Dibromides: Depending on the reaction conditions, other isomers such as 2,3-Dibromo-3,6-dimethylpyridine might be formed.

  • Benzylic Bromination Products: Under certain conditions, especially with radical initiators or high temperatures, bromination of one or both methyl groups can occur, leading to (bromomethyl)pyridine derivatives.

Q3: How can I purify the final product and remove these side products?

Purification of this compound from the reaction mixture is typically achieved through column chromatography on silica gel. A gradient elution system using a mixture of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is often effective in separating the desired product from less polar monobrominated intermediates and more polar over-brominated or isomeric byproducts. Recrystallization from a suitable solvent system can also be employed for further purification.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired 2,5-dibromo product - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient amount of brominating agent.- Monitor the reaction progress using TLC or GC-MS. - Optimize the reaction temperature; gradual heating may be beneficial. - Use a slight excess of the brominating agent, but avoid a large excess to prevent over-bromination.
Presence of significant amounts of monobrominated side products - Insufficient reaction time or temperature. - Inadequate amount of brominating agent.- Increase the reaction time and/or temperature, while carefully monitoring for the formation of other byproducts. - Ensure at least two equivalents of the brominating agent are used per equivalent of 3,6-dimethylpyridine.
Formation of over-brominated products (tribromo-, etc.) - Excess of brominating agent. - Prolonged reaction time.- Carefully control the stoichiometry of the brominating agent. - Stop the reaction as soon as the starting material is consumed (as monitored by TLC or GC-MS).
Detection of isomeric dibrominated products - Reaction conditions favoring alternative substitution patterns.- Adjust the solvent and temperature. A less polar solvent at a lower temperature may improve regioselectivity.
Evidence of methyl group (benzylic) bromination - Use of radical initiators (e.g., AIBN, benzoyl peroxide). - High reaction temperatures. - Use of N-bromosuccinimide (NBS) as the brominating agent, which can favor radical pathways.- Avoid radical initiators unless benzylic bromination is desired. - Maintain a moderate reaction temperature. - Use a different brominating agent such as elemental bromine.

Experimental Protocols

Representative Protocol for the Synthesis of this compound:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 3,6-dimethylpyridine (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent).

  • Addition of Brominating Agent: Cool the solution in an ice bath. Slowly add a solution of the brominating agent (e.g., bromine, 2.1 eq) in the same solvent via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-70 °C). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture and carefully quench any excess bromine with a saturated aqueous solution of sodium thiosulfate. Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Pathway 3,6-Dimethylpyridine 3,6-Dimethylpyridine This compound This compound 3,6-Dimethylpyridine->this compound Brominating Agent (e.g., Br2)

Caption: General reaction scheme for the synthesis of this compound.

Side_Product_Formation cluster_main Main Reaction cluster_side Side Reactions 3,6-Dimethylpyridine 3,6-Dimethylpyridine This compound This compound 3,6-Dimethylpyridine->this compound + 2 Br+ Monobrominated Pyridines Monobrominated Pyridines 3,6-Dimethylpyridine->Monobrominated Pyridines + Br+ Isomeric Dibromides Isomeric Dibromides 3,6-Dimethylpyridine->Isomeric Dibromides + 2 Br+ Benzylic Bromination Products Benzylic Bromination Products 3,6-Dimethylpyridine->Benzylic Bromination Products Radical Conditions Tribrominated Pyridines Tribrominated Pyridines This compound->Tribrominated Pyridines + Br+

Caption: Potential pathways for the formation of side products during the synthesis.

Troubleshooting_Workflow start Low Yield or Impure Product check_sm Check for Starting Material (TLC/GC-MS) start->check_sm sm_present Incomplete Reaction check_sm->sm_present increase_time_temp Increase Reaction Time/Temp sm_present->increase_time_temp Yes check_byproducts Identify Byproducts (NMR, MS) sm_present->check_byproducts No add_reagent Add More Brominating Agent increase_time_temp->add_reagent add_reagent->start monobromo Monobrominated? check_byproducts->monobromo monobromo->add_reagent Yes overbromo Over-brominated? monobromo->overbromo No isomers Isomers Present? overbromo->isomers No optimize_stoichiometry Optimize Stoichiometry overbromo->optimize_stoichiometry Yes adjust_conditions Adjust Solvent/Temp isomers->adjust_conditions Yes purify Purify via Chromatography isomers->purify No reduce_time Reduce Reaction Time optimize_stoichiometry->reduce_time reduce_time->start adjust_conditions->start

Caption: A logical workflow for troubleshooting common issues in the synthesis.

Technical Support Center: Purification of 2,5-Dibromo-3,6-dimethylpyridine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2,5-Dibromo-3,6-dimethylpyridine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound, providing potential causes and solutions.

Issue 1: Low Yield of Purified Product

Possible CauseTroubleshooting Steps
Incomplete Reaction Before beginning purification, ensure the reaction has gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Product Loss During Extraction - Ensure the pH of the aqueous layer is appropriate to keep the product in the organic phase. For basic pyridine compounds, the aqueous layer should be basic. - Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete removal of the product from the aqueous layer.
Product Loss During Recrystallization - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation. - Ensure the correct recrystallization solvent is being used.
Co-elution with Impurities During Column Chromatography - Optimize the mobile phase system using TLC to achieve better separation between the product and impurities. - Consider using a different stationary phase (e.g., alumina instead of silica gel).

Issue 2: Product is an Oil and Does Not Crystallize

Possible CauseTroubleshooting Steps
Presence of Impurities Significant amounts of impurities can lower the melting point and inhibit crystallization. Attempt a preliminary purification step, such as passing the crude product through a short plug of silica gel, before recrystallization.
Inappropriate Solvent System The chosen solvent may not be suitable for crystallization. Screen a variety of solvents or solvent mixtures. For brominated pyridines, good starting points include ethanol, or mixtures of a non-polar solvent (like hexane or heptane) with a more polar solvent (like dichloromethane or ethyl acetate).
Supersaturated Solution Induce crystallization by scratching the inside of the flask with a glass rod at the solution's meniscus or by adding a seed crystal of the pure product.

Issue 3: Poor Separation During Column Chromatography

Possible CauseTroubleshooting Steps
Inappropriate Mobile Phase The polarity of the eluent may be too high or too low. Use TLC to determine the optimal solvent system that gives a good separation between the product and impurities (a difference in Rf values of at least 0.2 is ideal). A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.
Column Overloading Too much crude material has been loaded onto the column, leading to broad bands and poor separation. Use an appropriate amount of silica gel for the amount of crude product (typically a 30:1 to 100:1 ratio of silica gel to crude material by weight).
Column Channeling Uneven packing of the stationary phase can create channels, leading to poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
Compound Streaking on Silica Gel The basicity of the pyridine nitrogen can cause streaking on the acidic silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude this compound reaction mixture?

A1: The most common impurities arise from the bromination of 2,6-dimethylpyridine (2,6-lutidine) and can include:

  • Unreacted 2,6-dimethylpyridine: The starting material for the reaction.

  • Mono-brominated 2,6-dimethylpyridines: Intermediates in the bromination reaction that have not fully reacted.

  • Isomeric dibromo-dimethylpyridines: Bromination may occur at other positions on the pyridine ring.

  • Over-brominated species: Products containing more than two bromine atoms, although less common if the reaction stoichiometry is well-controlled.

Q2: What is a good starting point for a recrystallization solvent for this compound?

A2: While the optimal solvent must be determined experimentally, good starting points for polyhalogenated pyridines include:

  • Single solvents: Ethanol is often a good choice for recrystallizing brominated pyridine derivatives.[1]

  • Solvent mixtures: A common technique is to dissolve the crude product in a minimal amount of a solvent in which it is soluble (e.g., dichloromethane or ethyl acetate) and then slowly add a non-polar "anti-solvent" in which it is less soluble (e.g., hexane or heptane) until the solution becomes turbid. Gentle heating to redissolve the solid followed by slow cooling can yield high-purity crystals.

Q3: What are the recommended conditions for column chromatography purification of this compound?

A3: For the purification of brominated pyridine derivatives, the following conditions are a good starting point:

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a standard choice.

  • Mobile Phase: A gradient of hexane and ethyl acetate is often effective.[2] Start with a low polarity mixture (e.g., 99:1 hexane:ethyl acetate) and gradually increase the polarity. The exact ratio will depend on the polarity of the impurities. Use TLC to determine the optimal solvent system beforehand. For particularly basic compounds that may interact strongly with the acidic silica gel, adding a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase can improve peak shape and recovery.

Q4: How can I remove residual bromine from my reaction mixture before purification?

A4: Excess bromine can often be removed by washing the organic layer with an aqueous solution of a reducing agent, such as 10% sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), until the color of the bromine is discharged.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction

This protocol is a general procedure for the initial work-up of the reaction mixture.

  • Once the reaction is complete, cool the reaction mixture to room temperature.

  • If the reaction was performed in an acidic medium, carefully neutralize it with a suitable base (e.g., saturated sodium bicarbonate solution or dilute sodium hydroxide solution) until the pH is basic (pH > 8).

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers.

  • Wash the combined organic layers with a 10% aqueous solution of sodium thiosulfate if excess bromine is present.

  • Wash the organic layer with brine (saturated NaCl solution) to remove excess water.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.

Protocol 2: Recrystallization

This protocol provides a general method for the purification of solid this compound.

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon gentle heating. A good solvent will dissolve the product when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored by high molecular weight impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or in a desiccator.

Protocol 3: Column Chromatography

This protocol outlines a general procedure for purification by column chromatography.

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using various mixtures of hexane and ethyl acetate to find a solvent system that gives an Rf value for the product of approximately 0.3-0.4 and good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the chromatography column and allow it to pack evenly under a gentle flow of the eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.

  • Elution: Begin eluting the column with the mobile phase, starting with the low-polarity mixture determined from the TLC analysis. Collect fractions and monitor the elution by TLC.

  • Gradient Elution (Optional): If necessary, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate to elute more polar compounds.

  • Fraction Analysis: Combine the fractions containing the pure product, as determined by TLC.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Potential Impurities and Suggested Purification Methods

ImpurityStructureBoiling Point (°C) (approx.)Suggested Purification Method(s)
2,6-dimethylpyridineC₇H₉N144Distillation, Column Chromatography
2-Bromo-3,6-dimethylpyridineC₇H₈BrN>200Column Chromatography, Recrystallization
5-Bromo-2,6-dimethylpyridineC₇H₈BrN>200Column Chromatography, Recrystallization
Isomeric Dibromo-dimethylpyridinesC₇H₇Br₂N>250Column Chromatography, Recrystallization
2,3,5-Tribromo-3,6-dimethylpyridineC₇H₆Br₃N>300Column Chromatography, Recrystallization

Note: Boiling points are estimates and can vary.

Mandatory Visualization

PurificationWorkflow cluster_start Crude Reaction Mixture cluster_workup Initial Work-up cluster_purification Purification cluster_analysis Final Product Start Crude this compound Workup Aqueous Work-up (Neutralization & Extraction) Start->Workup PurificationChoice Assess Purity (TLC/GC) Workup->PurificationChoice Recrystallization Recrystallization PurificationChoice->Recrystallization High Purity (minor impurities) ColumnChromatography Column Chromatography PurificationChoice->ColumnChromatography Low Purity (multiple impurities) Analysis Purity Analysis (NMR, HPLC, Melting Point) Recrystallization->Analysis ColumnChromatography->Analysis PureProduct Pure this compound Analysis->PureProduct

Caption: General experimental workflow for the purification of this compound.

TroubleshootingPurification cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solutions Potential Solutions cluster_outcome Outcome Problem Purification Unsuccessful CheckPurity Assess Crude Purity (TLC, GC, NMR) Problem->CheckPurity OptimizeRecrystallization Optimize Recrystallization: - Screen solvents - Slow cooling CheckPurity->OptimizeRecrystallization Impure Solid OptimizeColumn Optimize Column Chromatography: - Adjust mobile phase - Check loading - Add base modifier CheckPurity->OptimizeColumn Complex Mixture / Oil RepeatReaction Re-run Reaction: - Check stoichiometry - Monitor completion CheckPurity->RepeatReaction Mainly Starting Material Success Successful Purification OptimizeRecrystallization->Success OptimizeColumn->Success RepeatReaction->Success

Caption: Troubleshooting decision tree for the purification of this compound.

References

Technical Support Center: Catalyst Selection for 2,5-Dibromo-3,6-dimethylpyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the cross-coupling of 2,5-Dibromo-3,6-dimethylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the cross-coupling of this compound?

A1: The primary challenges in the cross-coupling of this compound arise from steric hindrance and regioselectivity. The two methyl groups at positions 3 and 6 sterically hinder the adjacent bromine atoms at positions 2 and 5, which can impede the oxidative addition step in the catalytic cycle. Additionally, the presence of two bromine atoms at electronically distinct positions (C2 and C5) requires careful control of reaction conditions to achieve selective mono- or di-functionalization. The pyridine nitrogen can also coordinate with the palladium catalyst, potentially inhibiting its activity.

Q2: Which bromine (at C2 or C5) is more reactive in a cross-coupling reaction?

A2: In palladium-catalyzed cross-coupling reactions of pyridine derivatives, the C2-Br bond is generally more reactive than the C5-Br bond. This is attributed to the electronic environment of the C-Br bonds. Therefore, selective mono-functionalization is more likely to occur at the C2 position under carefully controlled conditions.

Q3: What type of palladium catalyst and ligand system is generally recommended for this substrate?

A3: For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are highly recommended. These ligands, such as SPhos, XPhos, and RuPhos, can facilitate the oxidative addition step, which is often rate-limiting for sterically demanding substrates. They also help to stabilize the palladium catalyst and prevent the formation of inactive palladium black. N-heterocyclic carbene (NHC) ligands can also be effective alternatives.

Q4: How can I control the reaction to achieve mono-arylation versus di-arylation?

A4: Achieving selective mono-arylation typically involves using a stoichiometric amount (around 1.0-1.2 equivalents) of the coupling partner. Milder reaction conditions, such as lower temperatures and shorter reaction times, will also favor mono-substitution at the more reactive C2 position. To achieve di-arylation, an excess of the coupling partner (e.g., >2.2 equivalents) and more forcing conditions like higher temperatures and longer reaction times are generally required.

Q5: What are the most suitable cross-coupling reactions for introducing different functional groups onto the this compound core?

A5: The choice of reaction depends on the desired substituent:

  • Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon bonds by introducing aryl, heteroaryl, or vinyl groups using boronic acids or their esters.

  • Buchwald-Hartwig Amination: The method of choice for forming carbon-nitrogen bonds with a wide variety of primary and secondary amines.

  • Sonogashira Coupling: Used for coupling with terminal alkynes to create carbon-carbon triple bonds.

Troubleshooting Guides

Low or No Yield

Q: My Suzuki-Miyaura coupling reaction with this compound is giving very low to no yield. What are the potential causes and solutions?

A: Low or no yield in the Suzuki coupling of a sterically hindered substrate like this is a common issue. Here’s a systematic approach to troubleshooting:

Potential Cause Suggested Solution
Inefficient Catalyst System The combination of palladium precursor and ligand is crucial. Standard catalysts like Pd(PPh₃)₄ may be ineffective for this sterically hindered substrate. Solution: Switch to a more active catalyst system. Use bulky, electron-rich biarylphosphine ligands such as SPhos, XPhos, or RuPhos in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃. Consider using third-generation (G3) Buchwald precatalysts for reliable activation.
Inappropriate Base The base plays a critical role in the transmetalation step. Its strength and solubility are key factors. Solution: Screen different bases. Strong, non-nucleophilic bases like K₃PO₄ and Cs₂CO₃ are often effective. If using K₃PO₄, ensure it is finely ground and consider adding a small amount of water, as anhydrous conditions can sometimes be detrimental with this base.
Suboptimal Solvent The solvent must be able to dissolve the reactants and stabilize the catalytic species. Solution: A mixture of an organic solvent and water is often optimal for Suzuki reactions. Common choices include 1,4-dioxane/water, toluene/water, or THF/water. Ensure the solvent is properly degassed to prevent catalyst oxidation.
Low Reaction Temperature Sterically hindered substrates often require higher temperatures to overcome the activation energy for oxidative addition. Solution: Increase the reaction temperature, typically in the range of 80-120 °C. Microwave irradiation can also be beneficial for accelerating the reaction.
Side Reactions

Q: I am observing significant amounts of side products like homocoupled boronic acid and dehalogenated starting material. How can I minimize these?

A: Side reactions can significantly reduce the yield of your desired product. Here are some strategies to mitigate them:

Side Product Potential Cause Suggested Solution
Homocoupling of Boronic Acid This is often caused by the presence of oxygen in the reaction mixture. Solution: Ensure the reaction is thoroughly degassed. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent before use and by performing several vacuum/backfill cycles on the reaction flask.
Protodeboronation This occurs when the boronic acid reacts with a proton source (like water) instead of the palladium complex. Solution: Use anhydrous solvents if possible, though a small amount of water is often necessary for the Suzuki reaction. Using boronic esters (e.g., pinacol esters) can increase stability against protodeboronation.
Dehalogenation This side reaction leads to the formation of 2-bromo-3,6-dimethylpyridine or 3,6-dimethylpyridine. It can be caused by certain bases or ligands. Solution: Employ bulky, electron-rich phosphine ligands like XPhos or SPhos, which can promote the desired reductive elimination over dehalogenation. If using a strong base like an alkoxide, consider switching to a carbonate or phosphate base.

Quantitative Data from Analogous Systems

The following tables summarize typical reaction conditions and yields for the cross-coupling of related dihalopyridine and dihaloheterocycle substrates. This data should serve as a starting point for optimization with this compound.

Table 1: Suzuki-Miyaura Coupling of Dihaloheterocycles

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2,5-Dibromo-3-hexylthiophenePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9012~70-80 (mono-arylated)
2,6-DibromopyridinePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O1001695 (mono-arylated)
2,4-DibromopyridineVinylboronic acidPd(PPh₃)₄ / TlOHTlOHTHF25285 (mono-arylated)

Table 2: Buchwald-Hartwig Amination of Dihalopyridines

SubstrateAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2,6-DibromopyridineMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene801885 (mono-aminated)
2,5-Dibromo-3-(trifluoromethyl)pyridineAnilinePd(OAc)₂ / XPhosK₂CO₃t-BuOH1001292 (mono-aminated at C2)
2,6-DibromopyridineAnilinePd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane1002490 (mono-aminated)

Table 3: Sonogashira Coupling of Dihalopyridines

SubstrateAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100396
3,5-Dibromo-2,6-dichloropyridinePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF601685 (mono-alkynylated)

Experimental Protocols

The following are general starting protocols that may require optimization for this compound.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the mono-arylation of this compound.

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • SPhos (4-10 mol%)

  • K₃PO₄ (2-3 equiv)

  • Degassed 1,4-Dioxane/H₂O (4:1)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of the degassed solvent mixture.

  • Add the catalyst solution to the Schlenk flask under a positive flow of inert gas.

  • Add the remaining degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the mono-amination of this compound.

Reagents:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4-6 mol%)

  • NaOtBu (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed toluene via syringe, followed by the amine.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Sonogashira Coupling

This protocol outlines a general procedure for the mono-alkynylation of this compound.

Reagents:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (3 mol%)

  • CuI (5 mol%)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Amine base (e.g., Et₃N, 2.0-3.0 equiv)

Procedure:

  • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Purge the flask with an inert gas.

  • Add the anhydrous, degassed solvent and the amine base.

  • Add the terminal alkyne dropwise to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for the required time, monitoring by TLC or GC-MS.

  • After cooling, filter the reaction mixture to remove any solids and concentrate the filtrate.

  • Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_screening Catalyst Screening cluster_analysis Analysis and Optimization cluster_troubleshooting Troubleshooting start Define Coupling Partners (this compound + Nucleophile) reagents Select Solvent and Base start->reagents catalyst_selection Choose Pd Precursor and Ligand (e.g., Pd(OAc)2 + SPhos) reagents->catalyst_selection conditions Set Initial Conditions (Temp, Time, Concentration) catalyst_selection->conditions run_reaction Run Small-Scale Test Reaction conditions->run_reaction analysis Analyze Results (LC-MS, NMR) run_reaction->analysis optimization Optimize Conditions (Ligand, Base, Temp, etc.) analysis->optimization Good Conversion low_yield Low Yield? analysis->low_yield < 50% Conversion side_reactions Side Reactions? analysis->side_reactions > 10% Impurities scale_up Scale-Up Reaction optimization->scale_up troubleshoot_guide Consult Troubleshooting Guide low_yield->troubleshoot_guide side_reactions->troubleshoot_guide troubleshoot_guide->optimization troubleshooting_low_yield cluster_catalyst Catalyst System Check cluster_base Base and Solvent Check cluster_conditions Reaction Conditions Check cluster_reagents Reagent Quality Check start Low Yield in Suzuki Coupling q_catalyst Is the catalyst active enough for a sterically hindered substrate? start->q_catalyst a_catalyst_yes Yes q_catalyst->a_catalyst_yes Yes a_catalyst_no No q_catalyst->a_catalyst_no No q_base Is the base appropriate? a_catalyst_yes->q_base s_catalyst Switch to Bulky Ligand (e.g., SPhos, XPhos) a_catalyst_no->s_catalyst s_catalyst->q_base a_base_yes Yes q_base->a_base_yes Yes a_base_no No q_base->a_base_no No q_temp Is the temperature high enough? a_base_yes->q_temp s_base Screen Bases (K3PO4, Cs2CO3) a_base_no->s_base s_base->q_temp a_temp_yes Yes q_temp->a_temp_yes Yes a_temp_no No q_temp->a_temp_no No q_reagents Are reagents pure and degassed? a_temp_yes->q_reagents s_temp Increase Temperature (80-120 °C) a_temp_no->s_temp s_temp->q_reagents a_reagents_yes Yes q_reagents->a_reagents_yes Yes a_reagents_no No q_reagents->a_reagents_no No end Re-run Optimized Reaction a_reagents_yes->end s_reagents Purify/Degas Reagents a_reagents_no->s_reagents s_reagents->end regioselectivity_factors cluster_factors Factors Influencing Regioselectivity substrate This compound reactivity Inherent Reactivity (C2-Br > C5-Br) substrate->reactivity sterics Steric Hindrance (Methyl groups at C3 and C6) substrate->sterics outcome_mono Selective Mono-substitution (Primarily at C2) reactivity->outcome_mono Milder Conditions sterics->outcome_mono Favors less hindered site conditions Reaction Conditions (Temp, Time, Stoichiometry) conditions->outcome_mono e.g., 1.1 eq. nucleophile, lower temp. outcome_di Di-substitution conditions->outcome_di e.g., >2.2 eq. nucleophile, higher temp. catalyst Catalyst System (Ligand bulk and electronics) catalyst->outcome_mono Careful selection

Preventing debromination of 2,5-Dibromo-3,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,5-Dibromo-3,6-dimethylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the common side reaction of debromination during its use in chemical synthesis. Unwanted debromination can lead to reduced yields and complex purification challenges. This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help mitigate C-Br bond cleavage.

Troubleshooting Guide: Common Debromination Scenarios

This section addresses specific experimental issues where debromination is a prevalent side reaction.

Issue IDProblem EncounteredPotential CausesSuggested Solutions
DBR-001 Significant debromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Symptoms include the formation of 2-bromo-3,6-dimethylpyridine or 2,5-dimethylpyridine, leading to low yields of the desired coupled product.1. High Reaction Temperature: Elevated temperatures can accelerate the undesired debromination pathway. 2. Aggressive Base: Strong bases like NaOH or NaOtBu can promote the formation of palladium-hydride species that lead to hydrodehalogenation. 3. Suboptimal Catalyst/Ligand System: The chosen ligand may not promote the desired C-C or C-N bond formation efficiently, allowing the competing debromination to occur. 4. Presence of Hydride Sources: Water, alcohols, or other protic impurities in the solvent or reagents can act as hydride donors.1. Lower the reaction temperature. Conduct trial reactions at 10-20°C lower increments to find an optimal balance. 2. Switch to a milder inorganic base. Carbonate (e.g., K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) bases are often effective. 3. Screen phosphine ligands. Employ bulky, electron-rich biaryl phosphine ligands like SPhos or XPhos to accelerate the desired coupling. 4. Use anhydrous and degassed solvents and reagents. Ensure all components are thoroughly dried and reactions are run under an inert atmosphere.
DBR-002 Debromination during Lithiation or Grignard Reagent Formation. Symptoms include the formation of mono-brominated or fully debrominated byproducts after quenching with an electrophile.1. Unstable Organometallic Intermediate: The lithiated or Grignard reagent of this compound can be unstable and prone to protonation by trace acidic protons. 2. High Temperature: The formation and subsequent reactions of these organometallics are often sensitive to temperature. 3. Slow Quenching: A slow addition of the electrophile can allow the organometallic intermediate to decompose or react with other components.1. Maintain extremely low temperatures (e.g., -78°C) throughout the formation and reaction of the organometallic species. 2. Use highly anhydrous solvents and reagents. 3. Add the organolithium or magnesium reagent slowly to a solution of the dibromopyridine. 4. Quench the reaction quickly with the desired electrophile.
DBR-003 Inconsistent Results and Varying Levels of Debromination Between Batches. 1. Variable Purity of Reagents: Impurities in the this compound, solvents, or other reagents can affect the reaction outcome. 2. Inconsistent Inert Atmosphere: Inadequate removal of oxygen and moisture can lead to variable results. 3. Non-standardized Procedures: Variations in reaction setup, heating, stirring, and timing can lead to inconsistencies.1. Ensure the purity of all reagents. Purify starting materials if necessary. 2. Standardize the procedure for making the reaction environment inert. Use a consistent number of vacuum/backfill cycles. 3. Maintain consistent experimental parameters for all reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind the debromination of this compound in cross-coupling reactions?

A1: In palladium-catalyzed reactions, debromination, often termed hydrodehalogenation, is primarily caused by the formation of a palladium-hydride (Pd-H) species. This intermediate can arise from the base, solvent (like water or alcohols), or other impurities. Once formed, the Pd-H species can react with the this compound in a competing catalytic cycle, replacing a bromine atom with a hydrogen atom.

Q2: How does the choice of base influence the extent of debromination?

A2: The base is a critical factor. Strong, aggressive bases, such as sodium tert-butoxide (NaOtBu) or sodium hydroxide (NaOH), can promote the formation of Pd-H species, leading to increased debromination. Weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are generally milder and less likely to generate these hydride species, thus minimizing the undesired side reaction.

Q3: Can the phosphine ligand in a palladium catalyst system affect debromination?

A3: Absolutely. The phosphine ligand plays a crucial role in the catalyst's reactivity. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are highly effective at promoting the desired reductive elimination step of the cross-coupling reaction. This acceleration of the desired pathway means it can outcompete the slower, undesired debromination reaction.

Q4: I am observing mono-debromination. How can I control the selectivity to achieve mono- or di-substitution?

A4: The bromine at the 2-position is generally more reactive than the bromine at the 5-position in pyridine systems towards palladium-catalyzed cross-coupling. To achieve selective mono-substitution at the 2-position while minimizing debromination, use a slight excess (1.1-1.2 equivalents) of the coupling partner and carefully monitor the reaction to stop it once the starting material is consumed. For di-substitution, a larger excess of the coupling partner (2.5-3.0 equivalents) and longer reaction times may be necessary, which can increase the risk of debromination. Optimization of temperature and base will be critical in this case.

Data Presentation

The following tables provide illustrative data on how reaction parameters can influence the yield of the desired product versus the debrominated byproduct in a typical Suzuki-Miyaura cross-coupling reaction. Note: This data is based on general trends observed for similar aryl bromides and serves as a guideline. Optimal conditions for this compound may vary.

Table 1: Effect of Temperature on Product Distribution

EntryTemperature (°C)Desired Product Yield (%)Debrominated Byproduct (%)
11006530
2808510
36070 (slower reaction)<5

Table 2: Effect of Base on Product Distribution

EntryBaseDesired Product Yield (%)Debrominated Byproduct (%)
1NaOtBu5540
2K₂CO₃7818
3K₃PO₄888

Table 3: Effect of Ligand on Product Distribution

EntryLigandDesired Product Yield (%)Debrominated Byproduct (%)
1PPh₃6525
2XPhos925
3SPhos907

Experimental Protocols

Protocol for a Suzuki-Miyaura Coupling with Minimized Debromination

This general protocol for a selective mono-arylation of this compound incorporates best practices to suppress hydrodehalogenation.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Ligand (if using a pre-catalyst, e.g., SPhos, 6 mol%)

  • Potassium Phosphate (K₃PO₄) (2.5 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand (if separate). Then, add the anhydrous, degassed solvent via syringe.

  • Reaction: Place the flask in a pre-heated oil bath set to a moderate temperature (e.g., 80°C). Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress closely by TLC or LC-MS (e.g., every 30-60 minutes). The goal is to stop the reaction as soon as the starting material is consumed to prevent prolonged heating.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and quench with water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Visualizations

G cluster_start Reaction Start cluster_conditions Reaction Conditions cluster_pathways Reaction Pathways cluster_products Products start This compound + Arylboronic Acid pd_cat Pd Catalyst Ligand, Base, Solvent, Temp start->pd_cat desired Desired Cross-Coupling pd_cat->desired undesired Undesired Debromination pd_cat->undesired product Desired Product (Mono-arylated Pyridine) desired->product byproduct Side Product (Debrominated Pyridine) undesired->byproduct

Caption: Competing reaction pathways in a cross-coupling reaction.

G cluster_troubleshooting Troubleshooting Steps start Debromination Observed in Crude Product q1 Is the reaction temperature > 90°C? start->q1 a1_yes Lower Temperature to 70-80°C q1->a1_yes Yes q2 Is a strong base (e.g., NaOtBu) being used? q1->q2 No a1_yes->q2 a2_yes Switch to a Milder Base (e.g., K₃PO₄) q2->a2_yes Yes q3 Is the ligand PPh₃ or similar? q2->q3 No a2_yes->q3 a3_yes Screen Bulky, Electron-Rich Ligands (e.g., SPhos) q3->a3_yes Yes q4 Are solvents/reagents anhydrous and degassed? q3->q4 No a3_yes->q4 a4_no Ensure Rigorous Anhydrous/Inert Conditions q4->a4_no No end_node Improved Yield of Desired Product q4->end_node Yes a4_no->end_node

Caption: A step-by-step workflow for troubleshooting debromination.

G cluster_factors Factors Promoting Debromination temp High Temperature debromination Undesired Debromination temp->debromination base Strong Base base->debromination ligand Suboptimal Ligand ligand->debromination time Prolonged Reaction Time time->debromination hydride Hydride Sources (e.g., H₂O, Alcohols) hydride->debromination

Caption: Key factors that can promote undesired debromination.

Technical Support Center: Optimizing Reactions with 2,5-Dibromo-3,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,5-Dibromo-3,6-dimethylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for optimizing reaction temperatures and other critical parameters.

Disclaimer: Direct experimental data for this compound is limited in published literature. The protocols and optimization parameters provided herein are based on established principles for structurally similar dihalopyridines and related heterocyclic compounds. These should be considered strong starting points for your experimental design, with the understanding that further optimization for this specific substrate is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when working with substituted dibromopyridines like this one? A1: A common challenge in cross-coupling reactions is catalyst inhibition or deactivation. The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, forming inactive species and leading to low conversion rates.[1][2] The choice of a suitable ligand is critical to mitigate this effect.[3]

Q2: How does temperature generally affect cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.)? A2: Temperature is a critical parameter. Insufficient heat may lead to low or no conversion. Conversely, excessively high temperatures can cause decomposition of the catalyst, starting materials, or products, and can increase the rate of side reactions.[1][3] An optimal temperature range, typically between 80-110°C for many palladium-catalyzed couplings, must be determined empirically.[3][4][5]

Q3: Which of the two bromine atoms on this compound is likely to react first in a mono-substitution reaction? A3: For many substituted pyridines, a bromine at the C2 (or C6) position is more susceptible to oxidative addition to a palladium(0) catalyst than a bromine at the C5 position.[6] Therefore, in a mono-substitution reaction, the bromine at the 2-position is generally expected to be more reactive. However, the electronic and steric effects of the adjacent methyl groups can influence this selectivity, and experimental verification is necessary.

Q4: For a lithium-halogen exchange reaction, what is the optimal temperature? A4: For lithiation reactions on dibromopyridines, a very low temperature, typically -78 °C (dry ice/acetone bath), is crucial.[7] Maintaining this low temperature minimizes side reactions such as di-lithiation and reaction of the organolithium reagent with solvents like THF.[7]

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Q: My Suzuki-Miyaura reaction is showing very low conversion. What should I check first? A: Low conversion is a frequent issue. Consider the following troubleshooting steps:

  • Catalyst System: The pyridine nitrogen may be inhibiting your catalyst.[2] Use bulky, electron-rich phosphine ligands like SPhos or XPhos, which can stabilize the palladium center and promote the difficult oxidative addition step.[3]

  • Reaction Temperature: The reaction may require more thermal energy. Incrementally increase the temperature (e.g., in 10 °C steps from 80 °C to 110 °C) to find the optimal point without causing degradation.[3]

  • Base Selection: The base is crucial for activating the boronic acid.[8] If you are using a mild base like Na₂CO₃, consider switching to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃, which are often effective in challenging couplings.[3][9]

  • Reagent Quality: Ensure your solvent is anhydrous and thoroughly degassed. Boronic acids are susceptible to degradation (protodeboronation), especially in the presence of moisture or certain bases.[1][2] Using the more stable pinacol esters of the boronic acid can sometimes resolve this issue.[1]

Issue 2: Significant Side Product Formation

Q: I'm getting my desired product, but also a lot of byproducts. How can I improve selectivity? A: Side product formation often points to issues with reaction conditions or atmospheric control.

  • Hydrodehalogenation (Loss of Bromine): If you observe the debrominated starting material, it indicates a reaction with a hydride source.[9] This can be minimized by using high-purity reagents and avoiding bases that can promote this side reaction, such as NaOtBu in some cases.[9]

  • Homocoupling: The formation of symmetrical biaryls (from the self-coupling of your boronic acid or the dibromopyridine) is often promoted by the presence of oxygen.[1] Ensure your reaction flask and solvents are rigorously degassed and a positive pressure of an inert gas (Argon or Nitrogen) is maintained throughout the experiment.[9]

  • Di-substitution: If you are attempting a mono-substitution and are seeing the di-substituted product, reduce the equivalents of the coupling partner (e.g., boronic acid) to be closer to 1.0. You can also try lowering the reaction temperature to favor the more reactive site and reduce the rate of the second coupling.

Data Presentation: Starting Conditions for Optimization

The following tables summarize typical starting conditions for common cross-coupling reactions based on analogous dibromopyridine substrates.

Table 1: Suzuki-Miyaura Coupling Conditions

Parameter Condition Rationale & Citation
Temperature 90 - 110 °C Optimal range for balancing reaction rate and catalyst stability.[3][10]
Catalyst Pd(PPh₃)₄ or Pd₂(dba)₃ Common and effective palladium sources.[10]
Ligand SPhos, XPhos Bulky, electron-rich ligands that prevent catalyst inhibition by the pyridine nitrogen.[3]
Base K₃PO₄ or Cs₂CO₃ Effective bases that minimize protodeboronation compared to stronger alternatives.[3][9]

| Solvent | 1,4-Dioxane/H₂O, Toluene | Common solvent systems that facilitate solubility of reagents.[1][10] |

Table 2: Buchwald-Hartwig Amination Conditions

Parameter Condition Rationale & Citation
Temperature 80 - 110 °C Standard temperature range for C-N coupling.[4][11]
Catalyst Pd₂(dba)₃ or Pd(OAc)₂ Frequently used palladium precatalysts.[4][11]
Ligand BINAP, Xantphos Bidentate phosphine ligands that are effective for amination reactions.[4][11]
Base NaOtBu or LHMDS Strong, non-nucleophilic bases required to deprotonate the amine.[4]

| Solvent | Toluene, 1,4-Dioxane | Anhydrous, non-protic solvents are essential.[4][11] |

Table 3: Sonogashira Coupling Conditions

Parameter Condition Rationale & Citation
Temperature Room Temp. to 100 °C Can vary significantly based on substrate reactivity; start lower and increase if needed.[12][13]
Catalyst Pd(PPh₃)₄ or Pd(CF₃COO)₂ Standard palladium catalysts for Sonogashira reactions.[12][13]
Co-catalyst CuI (Copper(I) iodide) Essential for the classical Sonogashira mechanism, though copper-free methods exist.[12][13]
Base Et₃N or DIPEA Amine base that also often serves as the solvent.[13]

| Solvent | DMF, THF/Et₃N | Polar aprotic solvents are commonly used.[12][13] |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This is a generalized starting protocol and requires optimization.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv.), the arylboronic acid or ester (1.1–1.2 equiv. for mono-coupling), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).

  • Catalyst Addition: In a separate vial, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4.5 mol%). Add this mixture to the Schlenk flask.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane with 10-20% water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Lithiation and Quenching

Extreme care must be taken when working with organolithium reagents. All glassware must be rigorously dried and the reaction must be maintained under a strict inert atmosphere.

  • Reaction Setup: To a flame-dried, three-neck flask equipped with a thermometer and under a positive pressure of Argon, add this compound (1.0 equiv.) and dissolve it in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • n-BuLi Addition: Slowly add freshly titrated n-Butyllithium (1.05 equiv. for monolithiation) dropwise to the stirred solution, ensuring the internal temperature does not rise above -75 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.[7]

  • Electrophile Addition: Add the desired electrophile (e.g., DMF, an aldehyde, etc., 1.2-1.5 equiv.) dropwise to the reaction mixture at -78 °C.

  • Reaction: Allow the reaction to stir at -78 °C for an additional 1-3 hours, then slowly warm to room temperature.

  • Workup: Quench the reaction carefully with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purification: Purify the crude product by column chromatography or distillation.

Visualizations

Troubleshooting_Workflow start Low Yield or Conversion q1 Are reagents pure, anhydrous, and degassed? start->q1 s1 Purify/dry reagents. Thoroughly degas solvent. q1->s1 No q2 Is the catalyst system optimal? q1->q2 Yes s1->q1 s2 Screen bulky, electron-rich ligands (e.g., SPhos, XPhos). Use a reliable Pd source. q2->s2 No q3 Is the temperature optimized? q2->q3 Yes s2->q2 s3 Incrementally increase temperature (e.g., 80°C -> 110°C). Monitor for decomposition. q3->s3 No end Re-run Optimized Reaction q3->end Yes s3->end

Caption: A workflow for troubleshooting low yields in cross-coupling reactions.

Caption: The relationship between reaction temperature and potential outcomes.

Experimental_Workflow A 1. Reagent Preparation (Drying & Degassing) B 2. Reaction Setup (Under Inert Atmosphere) A->B C 3. Thermal Control (Heating to Optimal Temp) B->C D 4. Reaction Monitoring (TLC / LC-MS) C->D E 5. Workup (Quenching & Extraction) D->E F 6. Purification (Column Chromatography) E->F

Caption: A general experimental workflow for cross-coupling reactions.

References

Technical Support Center: Solvent Effects on 2,5-Dibromo-3,6-dimethylpyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions of 2,5-Dibromo-3,6-dimethylpyridine. The following sections offer insights into the critical role of solvents in Suzuki, Stille, and Sonogashira couplings, along with detailed experimental protocols and data to guide your experimental design and troubleshooting efforts.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the coupling reactions of this compound, with a focus on the impact of solvent choice.

Suzuki Coupling

Q1: My Suzuki coupling reaction is giving a low yield. What are the likely causes related to the solvent?

A1: Low yields in Suzuki couplings of dihalopyridines can often be attributed to several solvent-related factors:

  • Poor Solubility: The boronic acid, the pyridine substrate, or the catalyst may have poor solubility in the chosen solvent, leading to a sluggish or incomplete reaction. For instance, while toluene is a common solvent, using a more polar solvent system like 1,4-dioxane/water can improve the solubility of arylboronic acids and lead to higher yields.[1][2]

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation. The choice of solvent can influence the stability of the catalytic species.

  • Protodeboronation: In the presence of water and base, the boronic acid can undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom. While water is often necessary for the transmetalation step, an excessive amount or prolonged reaction times at high temperatures can exacerbate this side reaction.

Q2: I am observing significant formation of homocoupled byproducts. How can the solvent choice help minimize this?

A2: Homocoupling of the boronic acid is a common side reaction. While primarily influenced by the presence of oxygen and the catalyst system, the solvent can play a role. A solvent system that promotes a faster cross-coupling reaction rate can help to outcompete the homocoupling side reaction. Ensuring thorough degassing of the chosen solvent is crucial.

Q3: How does the solvent affect mono- versus di-substitution of the dibromopyridine?

A3: Achieving selective mono- or di-substitution can be challenging. The solvent can influence the relative rates of the first and second coupling reactions. Generally, less polar solvents and lower temperatures may favor mono-substitution by reducing the reactivity of the mono-substituted intermediate. Conversely, more polar solvents and higher temperatures tend to favor di-substitution. Careful control of stoichiometry and reaction time is also critical for selectivity.

Stille Coupling

Q1: My Stille coupling reaction is sluggish. Could the solvent be the issue?

A1: Yes, the solvent is a critical parameter in Stille couplings. Common solvents include THF, toluene, and DMF. If your reaction is slow, consider the following:

  • Polarity: More polar aprotic solvents like DMF can sometimes accelerate the reaction by stabilizing charged intermediates in the catalytic cycle.

  • Coordinating Ability: Solvents that can coordinate to the palladium center may either stabilize the catalyst or inhibit the reaction, depending on the specific ligand and substrate. If using a non-coordinating solvent like toluene results in a slow reaction, switching to a coordinating solvent like THF or DMF may be beneficial.

Q2: I am having trouble removing the tin byproducts after the reaction. Does the solvent choice matter for the workup?

A2: While the primary methods for removing tin byproducts involve aqueous washes with KF or column chromatography, the reaction solvent can impact the ease of the workup. A solvent that is immiscible with water (e.g., toluene) can simplify the extraction process. If you are using a water-miscible solvent like DMF, the workup will involve partitioning between an extraction solvent (like ethyl acetate) and water.

Sonogashira Coupling

Q1: My Sonogashira coupling is resulting in low yields and catalyst decomposition (palladium black). What role does the solvent play?

A1: Solvent choice is crucial for a successful Sonogashira coupling.

  • Catalyst Stability: The stability of the palladium catalyst can be highly dependent on the solvent. Some solvents may not effectively stabilize the active catalytic species, leading to decomposition to palladium black.

  • Solubility: The solubility of the starting materials, particularly the terminal alkyne and the pyridine substrate, is important. A solvent like DMF is often used due to its good solvating properties for a wide range of substrates.[3][4]

  • Base and Co-catalyst Activity: The solvent can affect the basicity of the amine used and the activity of the copper co-catalyst.

Q2: I am observing significant homocoupling of my terminal alkyne (Glaser coupling). How can I mitigate this with solvent selection?

A2: Glaser coupling is a common side reaction in Sonogashira couplings, especially in the presence of oxygen. While running the reaction under an inert atmosphere is the most critical factor, the solvent can have an effect. Using a solvent that promotes a rapid cross-coupling rate can help minimize the competing homocoupling reaction. Additionally, ensuring the solvent is thoroughly degassed before use is essential.

Data Presentation

The following table summarizes the effect of different solvents on the yield of Suzuki coupling reactions for a substrate similar to this compound, providing a general guideline for solvent selection.

Coupling ReactionSubstrateCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Suzuki2,5-Dibromo-3-hexylthiopheneArylboronic AcidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O90Good to High[1][2]
Suzuki2,5-Dibromo-3-hexylthiopheneArylboronic AcidsPd(PPh₃)₄K₃PO₄Toluene90Moderate[2]
SonogashiraAryl HalidesTerminal AlkynesNS-MCM-41-PdEt₃NAcetonitrile90High[5]
SonogashiraAryl HalidesTerminal AlkynesNS-MCM-41-PdEt₃NToluene90Lower[5]
SonogashiraAryl HalidesTerminal AlkynesNS-MCM-41-PdEt₃NDMF90Lower[5]
Sonogashira2-Amino-3-bromopyridinesTerminal AlkynesPd(CF₃COO)₂/PPh₃/CuIEt₃NDMF10072-96[3][4]

Note: The data presented is for structurally related compounds and should be used as a guide for optimizing reactions with this compound.

Experimental Protocols

Detailed methodologies for Suzuki, Stille, and Sonogashira coupling reactions are provided below. These are general protocols and may require optimization for specific substrates and desired outcomes (mono- vs. di-substitution).

General Suzuki Coupling Protocol (Di-substitution)

This protocol is adapted from the coupling of a similar substrate, 2,5-dibromo-3-hexylthiophene.[1]

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 mmol), the arylboronic acid (2.5 mmol), and potassium phosphate (K₃PO₄, 4.0 mmol).

  • Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.06 mmol, 6 mol%).

  • Reaction: Stir the mixture vigorously and heat to 90 °C for 12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Stille Coupling Protocol (Mono- or Di-substitution)

This protocol is based on general procedures for the Stille coupling of dibromopyridines.[6][7]

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Add anhydrous and degassed solvent (e.g., Toluene, THF, or DMF, 10 mL).

  • Reagent Addition: Add the organostannane reagent (1.1 equivalents for mono-substitution, 2.2 equivalents for di-substitution) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts. Wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

General Sonogashira Coupling Protocol (Mono-substitution)

This protocol is adapted from the Sonogashira coupling of 2,6-dibromopyridine.[8]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv), and copper(I) iodide (CuI, 0.05 equiv).

  • Solvent and Reagent Addition: Add anhydrous and degassed DMF, followed by triethylamine (2.0 equiv). Add the terminal alkyne (1.2 equiv) dropwise.

  • Reaction: Heat the reaction to 60-80 °C and monitor by TLC.

  • Work-up: Upon completion, cool the reaction, dilute with an organic solvent, and wash with saturated aqueous ammonium chloride and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Mandatory Visualization

The following diagrams illustrate the general workflow and key decision points in a cross-coupling reaction involving this compound.

CrossCouplingWorkflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification Start Start: Define Target (Mono- or Di-substitution) Reagents Select Reagents: - Boronic Acid (Suzuki) - Organostannane (Stille) - Alkyne (Sonogashira) Start->Reagents Catalyst Select Catalyst System: - Palladium Precursor - Ligand Reagents->Catalyst Base Select Base Catalyst->Base Solvent Select Solvent Base->Solvent Setup Reaction Setup (Inert Atmosphere) Solvent->Setup Heating Heating & Stirring Setup->Heating Monitoring Reaction Monitoring (TLC, GC/MS, LC/MS) Heating->Monitoring Monitoring->Heating Incomplete Quench Quenching Monitoring->Quench Reaction Complete Extraction Extraction Quench->Extraction Purification Purification (Column Chromatography) Extraction->Purification End Final Product Purification->End

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Low_Yield Start Low Yield Observed Q1 Check Starting Material Purity & Stoichiometry Start->Q1 A1_OK Purity & Stoichiometry OK Q1->A1_OK Yes A1_NotOK Purify/Adjust Reagents Q1->A1_NotOK No Q2 Evaluate Solvent System A1_OK->Q2 A2_Solubility Improve Solubility (e.g., Dioxane/H2O for Suzuki) Q2->A2_Solubility A2_Polarity Change Solvent Polarity (e.g., DMF for Stille/Sonogashira) Q2->A2_Polarity Q3 Assess Catalyst & Base A2_Solubility->Q3 A2_Polarity->Q3 A3_Catalyst Screen Different Ligands/ Increase Catalyst Loading Q3->A3_Catalyst A3_Base Screen Different Bases (e.g., K3PO4, Cs2CO3) Q3->A3_Base Q4 Optimize Reaction Conditions A3_Catalyst->Q4 A3_Base->Q4 A4_Temp Adjust Temperature Q4->A4_Temp A4_Time Optimize Reaction Time Q4->A4_Time

Caption: Troubleshooting flowchart for low reaction yield.

References

Technical Support Center: 2,5-Dibromo-3,6-dimethylpyridine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with homocoupling and other side reactions during cross-coupling experiments involving 2,5-Dibromo-3,6-dimethylpyridine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing significant formation of a homocoupled bipyridine product in my Suzuki-Miyaura reaction with this compound. What are the likely causes and how can I minimize it?

A1: Homocoupling is a common side reaction in Suzuki-Miyaura couplings. The primary causes include:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can promote the homocoupling of boronic acids.[1][2][3][4]

  • Palladium(II) Species: The use of Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂) requires an in-situ reduction to the active Pd(0) species. During this process, Pd(II) can react with the boronic acid to form the homocoupled product.[1][3][5][6]

  • Boronic Acid Instability: Some boronic acids are prone to degradation, which can lead to side reactions, including homocoupling.[5]

Troubleshooting Strategies:

  • Rigorous Deoxygenation: Ensure all solvents and the reaction vessel are thoroughly deoxygenated by sparging with an inert gas (Argon or Nitrogen) prior to adding the catalyst.[1] A subsurface sparge is particularly effective.[1]

  • Use of a Pd(0) Catalyst: Employ a pre-formed Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass the in-situ reduction step that can contribute to homocoupling.[5][6]

  • Addition of a Mild Reducing Agent: The addition of a mild reducing agent like potassium formate (HCO₂K) can help minimize the concentration of free Pd(II) without interfering with the main catalytic cycle.[1]

  • Stable Boronic Acid Derivatives: Consider using more stable boronic acid derivatives like pinacol esters or MIDA boronates to reduce degradation.[5]

  • Employ Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or RuPhos can accelerate the desired cross-coupling pathway, thereby minimizing the time for side reactions to occur.[2][5]

Q2: My Buchwald-Hartwig amination of this compound is giving low yields and a significant amount of the dehalogenated starting material. What is happening?

A2: Low yields and dehalogenation in Buchwald-Hartwig aminations with pyridine substrates are often linked.

  • Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to deactivation.[5][7]

  • Hydrodehalogenation: This is a common side reaction where the bromine atom is replaced by a hydrogen atom. It can occur via a competing pathway involving β-hydride elimination from a palladium-amide intermediate.[3][8]

Troubleshooting Strategies:

  • Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to shield the palladium center and prevent strong coordination with the pyridine nitrogen.[2][5]

  • Base Selection: The choice of base is critical. A strong, non-nucleophilic base like NaOtBu or LHMDS is typically required. Ensure the base is fresh and anhydrous.

  • Anhydrous Conditions: Water in the reaction mixture can be a proton source for hydrodehalogenation. Ensure all reagents and solvents are strictly anhydrous.

  • Temperature Optimization: While higher temperatures can sometimes overcome catalyst inhibition, they can also promote side reactions. An optimal temperature needs to be determined experimentally.

Q3: I am attempting a Sonogashira coupling with this compound and a terminal alkyne, but I am primarily isolating the di-alkyne homocoupled product (Glaser coupling). How can I favor the cross-coupling product?

A3: The homocoupling of terminal acetylenes, often referred to as Glaser coupling, is a significant competing reaction in Sonogashira couplings, particularly in the presence of oxygen and a copper co-catalyst.[2]

Troubleshooting Strategies:

  • Strictly Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling. Rigorous deoxygenation of the reaction mixture is crucial.

  • Copper-Free Conditions: While the copper co-catalyst is part of the classic Sonogashira conditions, it can also promote homocoupling. Consider using a copper-free Sonogashira protocol.

  • Controlled Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.

  • Use of a Hydrogen Atmosphere: Diluting an inert gas atmosphere with a small amount of hydrogen gas has been shown to suppress the homocoupling of terminal acetylenes.[2]

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and their impact on product distribution for illustrative purposes. Actual results may vary depending on the specific coupling partners and reaction setup.

Table 1: Effect of Catalyst and Oxygen on Homocoupling in a Suzuki-Miyaura Reaction

EntryPd CatalystLigandDeoxygenationCross-Coupling Yield (%)Homocoupling Yield (%)
1Pd(OAc)₂PPh₃No4535
2Pd(OAc)₂PPh₃Yes7015
3Pd(PPh₃)₄-Yes85<5
4Pd₂(dba)₃SPhosYes92<2

Table 2: Influence of Ligand on Buchwald-Hartwig Amination Yield

EntryLigandBaseTemperature (°C)Cross-Coupling Yield (%)Dehalogenation (%)
1PPh₃Cs₂CO₃1002540
2BINAPNaOtBu1006020
3XPhosNaOtBu8095<5

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Homocoupling

  • Glassware and Reagent Preparation: All glassware must be oven-dried and cooled under an inert atmosphere (Argon or Nitrogen). Solvents should be anhydrous and deoxygenated by sparging with argon for at least 30 minutes.

  • Reaction Setup: To a dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid pinacol ester (1.2 eq), and a suitable base (e.g., K₃PO₄, 2.0 eq).

  • Catalyst and Ligand Addition: In a separate glovebox or under a positive pressure of inert gas, add the Pd(0) catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Reaction Execution: Seal the flask, and evacuate and backfill with inert gas three times. Add the degassed solvent (e.g., 1,4-dioxane) via syringe. Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours. Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Homocoupling cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem High Homocoupling Observed Oxygen Oxygen Presence Problem->Oxygen is caused by PdII Pd(II) Precatalyst Problem->PdII is caused by Reagent Reagent Instability Problem->Reagent is caused by Deoxygenate Rigorous Deoxygenation Oxygen->Deoxygenate is solved by Pd0 Use Pd(0) Catalyst PdII->Pd0 is avoided by ReducingAgent Add Mild Reducing Agent PdII->ReducingAgent is mitigated by StableReagent Use Stable Reagents (e.g., Pinacol Esters) Reagent->StableReagent is addressed by

Caption: Troubleshooting workflow for homocoupling side reactions.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Homocoupling_Pathway Homocoupling Side Reaction (promoted by O2, Pd(II)) Transmetalation->Homocoupling_Pathway Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Ar-Ar' Desired Product (Ar-Ar') Reductive_Elimination->Ar-Ar' Ar'-Ar' Homocoupled Product (Ar'-Ar') Homocoupling_Pathway->Ar'-Ar'

Caption: Suzuki-Miyaura catalytic cycle and competing homocoupling pathway.

References

How to avoid common pitfalls in using 2,5-Dibromo-3,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,5-Dibromo-3,6-dimethylpyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its use in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this versatile reagent in your research.

Frequently Asked questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is a key building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). These reactions are fundamental in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.

Q2: What are the recommended storage and handling procedures for this compound?

A2: Proper storage and handling are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Handling: Handle in a well-ventilated area or in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Q3: What are the main safety hazards associated with this compound?

A3: this compound is a chemical irritant. It can cause skin, eye, and respiratory tract irritation. Always consult the Safety Data Sheet (SDS) before use for comprehensive safety information.

Troubleshooting Guides

Suzuki-Miyaura Coupling Reactions

Problem: Low to no yield of the desired coupled product.

This is a common issue in Suzuki-Miyaura reactions. The following guide provides a systematic approach to troubleshooting.

Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling

start Low Yield check_reagents Check Reagent Quality - Boronic acid/ester fresh? - Aryl halide pure? - Solvent anhydrous & degassed? start->check_reagents Start Here check_reagents->start Reagent Issue check_conditions Review Reaction Conditions - Temperature optimal? - Reaction time sufficient? - Inert atmosphere maintained? check_reagents->check_conditions Reagents OK check_conditions->start Condition Issue optimize_catalyst Optimize Catalyst System - Ligand appropriate? - Catalyst loading sufficient? - Pre-catalyst activation needed? check_conditions->optimize_catalyst Conditions OK optimize_catalyst->start Catalyst Issue optimize_base Optimize Base - Base strength suitable? - Base solubility an issue? optimize_catalyst->optimize_base Catalyst OK optimize_base->start Base Issue purification Review Purification - Product lost during workup? - Co-elution with byproducts? optimize_base->purification Base OK purification->start Purification Issue success Improved Yield purification->success Purification Optimized

Caption: A workflow diagram for troubleshooting low yields.

Common Pitfalls and Solutions in Suzuki-Miyaura Coupling

Pitfall Potential Cause Recommended Solution
Dehalogenation Formation of a palladium-hydride species that reduces the aryl halide. This can be caused by certain solvents (e.g., alcohols) or impurities.Use anhydrous and thoroughly degassed solvents. Consider using a milder base. Bulky, electron-rich phosphine ligands can also suppress this side reaction.[1]
Homocoupling Coupling of two boronic acid/ester molecules, often promoted by the presence of oxygen or Pd(II) species.Ensure a strictly inert atmosphere by thoroughly degassing the solvent and using Schlenk techniques. Use a fresh, high-quality palladium(0) catalyst.[2]
Protodeboronation Cleavage of the C-B bond of the boronic acid/ester, replacing it with a C-H bond. This is often promoted by water and strong bases.Use a less polar, anhydrous solvent. Consider milder bases like K₃PO₄ or Cs₂CO₃. Converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) can also help.[3]
Stalled Reaction Inefficient catalyst turnover or catalyst deactivation.Increase catalyst loading or switch to a more active catalyst system (e.g., a pre-catalyst with a Buchwald ligand like SPhos or XPhos). Ensure the base is finely powdered and well-mixed if it is not soluble.

Representative Experimental Conditions for Suzuki-Miyaura Coupling

The following table presents representative conditions for the Suzuki-Miyaura coupling of a related compound, 3,4,5-tribromo-2,6-dimethylpyridine, which can serve as a starting point for optimization with this compound.[4]

Parameter Condition
Aryl Halide 3,4,5-tribromo-2,6-dimethylpyridine (1.0 equiv)
Boronic Acid ortho-methoxyphenylboronic acid (1.0 - 3.0 equiv)
Catalyst Pd(OAc)₂ (5 mol%)
Ligand SPhos (5 mol%)
Base K₃PO₄ (3.0 equiv)
Solvent Toluene
Temperature 50-110 °C
Time 10-120 min
Yield Variable, depending on stoichiometry and conditions
Buchwald-Hartwig Amination

Problem: Low yield or formation of side products in the amination of this compound.

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but optimization is often necessary.

Catalytic Cycle of the Buchwald-Hartwig Amination

pd0 Pd(0)L (Active Catalyst) oa Oxidative Addition pd0->oa pd2_halide Ar-Pd(II)(L)-X oa->pd2_halide amine_coord Amine Coordination & Deprotonation pd2_halide->amine_coord pd2_amido Ar-Pd(II)(L)-NR₂ amine_coord->pd2_amido re Reductive Elimination pd2_amido->re re->pd0 product Ar-NR₂ (Product) re->product aryl_halide Ar-X aryl_halide->oa amine HNR₂ + Base amine->amine_coord

Caption: The key steps in the catalytic cycle.[5]

Common Pitfalls and Solutions in Buchwald-Hartwig Amination

Pitfall Potential Cause Recommended Solution
Low Reactivity The C-Br bonds of the pyridine may be less reactive than other aryl bromides. The chosen ligand may not be optimal for this substrate.Use a more electron-rich and bulky ligand such as a Buchwald-type biarylphosphine ligand (e.g., XPhos, SPhos) or a ferrocene-based ligand.[6] Increase the reaction temperature.
Dehalogenation Similar to Suzuki coupling, the formation of a Pd-H species can lead to the reduction of the starting material.Use a non-protic, anhydrous solvent. Ensure the amine is of high purity. The choice of base can also be critical; sometimes switching from an alkoxide to a carbonate base can help.[1]
β-Hydride Elimination If the amine coupling partner has β-hydrogens, this can be a competing pathway, especially with secondary amines.Use a ligand that promotes rapid reductive elimination, such as a bulky biarylphosphine ligand.[7]
Double Amination If mono-amination is desired, the second bromine may also react.Use a stoichiometric amount of the amine (or slightly less than one equivalent). Lower the reaction temperature and shorten the reaction time. Monitor the reaction closely by TLC or GC-MS.

Representative Experimental Protocol for Buchwald-Hartwig Amination

The following is a general protocol for the amination of a bromopyridine, which can be adapted for this compound.[8]

Experimental Workflow for Buchwald-Hartwig Amination

start Start setup Reaction Setup (Inert Atmosphere) - Add this compound,  Pd catalyst, ligand, and base to a  dry Schlenk flask. start->setup add_reagents Add Amine and Anhydrous, Degassed Solvent setup->add_reagents react Heat and Stir (e.g., 80-110 °C) add_reagents->react monitor Monitor Reaction Progress (TLC, GC-MS) react->monitor workup Workup - Cool to RT - Quench reaction - Extract with organic solvent monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: A flowchart of the experimental procedure.[9]

Reagent and Condition Selection Guide

Component Examples Key Considerations
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Pre-catalysts that are reduced in situ to the active Pd(0) species.
Ligand XPhos, SPhos, BINAP, dppfBulky, electron-rich ligands are generally preferred to promote oxidative addition and reductive elimination.
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is typically required. The choice of base can influence reaction rate and side reactions.
Solvent Toluene, Dioxane, THFAnhydrous and deoxygenated solvents are crucial to prevent catalyst deactivation.
Temperature 80-110 °CHeating is generally required to achieve a reasonable reaction rate.

By understanding these common pitfalls and utilizing the provided troubleshooting guides and experimental frameworks, researchers can more effectively employ this compound in their synthetic endeavors.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2,5-Dibromo-3,6-dimethylpyridine and 2,6-dibromo-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical and agrochemical research, substituted pyridines are pivotal building blocks for the synthesis of novel bioactive molecules. Among these, dibrominated dimethylpyridines serve as versatile intermediates, offering multiple points for functionalization. This guide provides a comparative analysis of the reactivity of two isomeric compounds: 2,5-Dibromo-3,6-dimethylpyridine and 2,6-dibromo-3,5-dimethylpyridine.

Molecular Structures

The arrangement of the bromo and methyl substituents on the pyridine ring dictates the electronic and steric environment of each reactive site, leading to predicted differences in their chemical behavior.

This compound (Isomer A)

  • Substitution Pattern: Bromine atoms at positions 2 and 5; methyl groups at positions 3 and 6.

  • Key Features: Asymmetric substitution. The bromine at C2 is flanked by the nitrogen atom and a methyl group, while the bromine at C5 is adjacent to a hydrogen. The methyl groups are at C3 and C6.

2,6-dibromo-3,5-dimethylpyridine (Isomer B)

  • Substitution Pattern: Bromine atoms at positions 2 and 6; methyl groups at positions 3 and 5.

  • Key Features: Symmetric substitution (C2v symmetry). The bromine atoms are at the sterically hindered α-positions, adjacent to the nitrogen and a methyl group. The methyl groups are at the β-positions.

Predicted Reactivity Comparison in Key Organic Reactions

The differential placement of electron-donating methyl groups and electronegative bromine atoms, coupled with varying steric hindrance around the C-Br bonds, is expected to result in distinct reactivity profiles for the two isomers in common cross-coupling and metalation reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The reactivity of the C-Br bonds in this reaction is influenced by both electronic effects and steric hindrance around the coupling site.

Predicted Reactivity:

FeatureThis compound (Isomer A)2,6-dibromo-3,5-dimethylpyridine (Isomer B)Rationale
Regioselectivity Preferential reaction at C5.Symmetric, both C-Br bonds are equivalent.The C2-Br bond in Isomer A is sterically hindered by the adjacent methyl group at C3 and the nitrogen atom. The C5-Br bond is less sterically encumbered, making it more accessible to the bulky palladium catalyst. In Isomer B, both C-Br bonds are in a sterically hindered environment.
Overall Reactivity Potentially higher for the first coupling at C5.Potentially lower due to steric hindrance at both reactive sites.The less hindered C5 position of Isomer A is expected to react more readily. The steric crowding at both C2 and C6 positions in Isomer B may necessitate more forcing reaction conditions or specialized catalyst systems.

Buchwald-Hartwig Amination

This reaction is crucial for the formation of C-N bonds. Similar to the Suzuki coupling, steric hindrance plays a significant role in determining the ease of oxidative addition of the palladium catalyst to the C-Br bond.

Predicted Reactivity:

FeatureThis compound (Isomer A)2,6-dibromo-3,5-dimethylpyridine (Isomer B)Rationale
Regioselectivity Preferential reaction at C5.Symmetric, both C-Br bonds are equivalent.The rationale is the same as for the Suzuki-Miyaura coupling; the C5 position is sterically more accessible.
Overall Reactivity Higher for the first amination at C5.Lower due to significant steric hindrance at both C2 and C6 positions.The bulky phosphine ligands typically used in Buchwald-Hartwig amination are sensitive to steric hindrance, which would likely disfavor reaction at the crowded positions of Isomer B.
Lithiation and Metal-Halogen Exchange

Metal-halogen exchange is a common method for generating organolithium species, which can then be reacted with various electrophiles. The regioselectivity of this reaction can be influenced by both kinetic and thermodynamic factors.

Predicted Reactivity:

FeatureThis compound (Isomer A)2,6-dibromo-3,5-dimethylpyridine (Isomer B)Rationale
Kinetic Control Exchange at C2 is likely favored.Exchange at C2/C6.The nitrogen atom can coordinate to the lithium reagent, directing the exchange to the adjacent C2 position. This is a common directing effect in pyridine chemistry.
Thermodynamic Control Exchange at C5 might be competitive.Exchange at C2/C6.The stability of the resulting organolithium species would determine the thermodynamically favored product. The relative stability is difficult to predict without computational studies, but the inductive effect of the nitrogen would stabilize a negative charge at C2.

Experimental Protocols (General)

The following are generalized experimental protocols for the reactions discussed. These should be optimized for the specific substrates.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried flask, add the dibromodimethylpyridine (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water.

  • Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The organic layer is then dried and concentrated under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the dibromodimethylpyridine (1.0 eq.), the amine (1.2-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.5-2.0 eq.) in an oven-dried Schlenk flask.

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction Execution: Heat the reaction mixture with vigorous stirring at a temperature typically between 80-120 °C.

  • Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. After completion, cool the mixture, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

  • Purification: The combined organic layers are dried and concentrated, and the residue is purified by column chromatography.

General Procedure for Metal-Halogen Exchange
  • Reaction Setup: Dissolve the dibromodimethylpyridine (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF or diethyl ether) in an oven-dried flask under an inert atmosphere.

  • Reagent Addition: Cool the solution to a low temperature (typically -78 °C). Slowly add a solution of an alkyllithium reagent (e.g., n-BuLi or t-BuLi, 1.0-1.1 eq.) dropwise.

  • Reaction Execution: Stir the mixture at the low temperature for a specified time (e.g., 30-60 minutes).

  • Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or CO₂) and allow the reaction to slowly warm to room temperature.

  • Work-up and Purification: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the product by column chromatography or distillation.

Visualizing Reaction Pathways

The following diagrams illustrate the predicted regioselectivity in the cross-coupling reactions of the two isomers.

G cluster_A This compound (Isomer A) Reactivity cluster_B 2,6-dibromo-3,5-dimethylpyridine (Isomer B) Reactivity A This compound P1 Monosubstituted at C5 (Major Product) A->P1 Pd-Catalyst (Suzuki or Buchwald-Hartwig) Less Steric Hindrance P2 Monosubstituted at C2 (Minor Product) A->P2 More Steric Hindrance B 2,6-dibromo-3,5-dimethylpyridine P3 Monosubstituted Product B->P3 Pd-Catalyst (Suzuki or Buchwald-Hartwig) High Steric Hindrance at both sites

Caption: Predicted regioselectivity in Pd-catalyzed cross-coupling reactions.

The logical flow for considering kinetic versus thermodynamic control in the lithiation of this compound can be visualized as follows:

G start This compound + R-Li kinetic Kinetic Control (Low Temperature, Short Time) start->kinetic thermodynamic Thermodynamic Control (Higher Temperature, Longer Time) start->thermodynamic product_kinetic Lithiation at C2 (N-directed) kinetic->product_kinetic product_thermodynamic Lithiation at C5 (Potentially more stable anion?) thermodynamic->product_thermodynamic

Caption: Kinetic vs. Thermodynamic control in lithiation of Isomer A.

Conclusion

The reactivity of this compound and 2,6-dibromo-3,5-dimethylpyridine is predicted to be significantly different due to the distinct steric and electronic environments of their reactive C-Br bonds.

  • This compound (Isomer A) is expected to show higher reactivity and regioselectivity in palladium-catalyzed cross-coupling reactions, with the less sterically hindered C5 position being the preferred site of initial reaction. This selectivity offers a handle for sequential functionalization. In metal-halogen exchange, the outcome may be dependent on kinetic versus thermodynamic control, with the C2 position being the likely kinetically favored site.

  • 2,6-dibromo-3,5-dimethylpyridine (Isomer B) , being a symmetric molecule with two sterically hindered reactive sites, is predicted to be less reactive in palladium-catalyzed couplings. Achieving high yields may require more robust catalytic systems or harsher reaction conditions. For monosubstitution, either C-Br bond can react, leading to a single initial product.

These predictions, based on fundamental principles of organic chemistry, provide a framework for researchers to approach the synthesis of derivatives of these versatile pyridine building blocks. Experimental validation is recommended to confirm these hypotheses and to further elucidate the nuanced reactivity of these important isomers.

Spectroscopic Analysis of 2,5-Dibromo-3,6-dimethylpyridine Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic data for reaction products derived from 2,5-Dibromo-3,6-dimethylpyridine. We delve into the spectroscopic signatures of products from common cross-coupling reactions, offering a baseline for researchers engaged in the synthesis and characterization of novel pyridine derivatives. This document is intended to aid in the identification and analysis of reaction outcomes, streamlining the drug development and discovery process.

Overview of Spectroscopic Characterization

The functionalization of the pyridine core, particularly through the substitution of its bromine atoms, is a cornerstone of medicinal chemistry. The resulting products are typically characterized using a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique structural information, and together they allow for the unambiguous identification of the synthesized compounds.

This compound serves as a versatile building block in organic synthesis.[1] Its two bromine atoms can be selectively or sequentially replaced through various cross-coupling reactions, leading to a diverse array of substituted pyridines. The following sections will compare the expected spectroscopic outcomes for products of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Comparative Spectroscopic Data

The following tables summarize typical spectroscopic data for the products of common cross-coupling reactions involving brominated pyridines. While specific data for this compound reaction products is not extensively published, the data presented here is derived from analogous reactions with structurally similar brominated pyridine derivatives. This information provides a strong predictive framework for researchers.

Suzuki-Miyaura Coupling Products

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with a halide.

Table 1: Spectroscopic Data for a Representative Suzuki-Miyaura Coupling Product

Spectroscopic TechniqueObserved DataInterpretation
¹H NMR (400 MHz, CDCl₃)δ 7.54 (m, 1H), 7.46 (dd, J = 8.0, 0.8 Hz, 1H), 7.26 (td, J = 7.2, 1.6 Hz, 1H), 7.20 (td, J = 7.6, 1.2 Hz, 1H), 6.52 (s, 1H), 2.15 (s, 3H), 2.02 (s, 3H)Aromatic protons of the pyridine and the coupled aryl group. Singlets for the two methyl groups on the pyridine ring.
¹³C NMR (100 MHz, CDCl₃)δ 155.9, 154.3, 139.8, 129.3, 123.8, 122.8, 120.6, 114.7, 111.0, 103.8, 27.6, 20.7Aromatic carbons of both rings and the aliphatic carbons of the methyl groups.
IR (CH₂Cl₂, cm⁻¹)2912, 1658, 1453, 1256, 1195, 1055, 846, 790C-H stretching of aromatic and aliphatic groups, C=C and C=N stretching of the pyridine ring.
HRMS (ESI)[M+H]⁺ calculated and found values would be specific to the coupled aryl group.Confirms the molecular weight of the product.

Data is analogous to products from similar brominated pyridines.[2]

Sonogashira Coupling Products

The Sonogashira coupling enables the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

Table 2: Spectroscopic Data for a Representative Sonogashira Coupling Product

Spectroscopic TechniqueObserved DataInterpretation
¹H NMR (500 MHz, CDCl₃)δ 7.80 (d, J = 1.6 Hz, 1H), 7.43 (dt, J = 9.2, 2.9 Hz, 2H), 7.36 (dd, J = 9.9, 1.9 Hz, 1H), 7.30 - 7.26 (m, 3H), 2.12 (s, 3H), 2.05 (s, 3H)Aromatic protons of the pyridine and the coupled alkynyl group. Singlets for the two methyl groups.
¹³C NMR (125 MHz, CDCl₃)δ 156.9, 147.9, 140.6, 131.5, 128.5, 122.8, 122.6, 102.9, 95.3, 84.6, 17.3, 16.8Aromatic carbons, alkynyl carbons (typically in the 80-100 ppm range), and methyl carbons.
IR (KBr, cm⁻¹)~2200 (C≡C stretch, weak), 3030 (aromatic C-H), 2920 (aliphatic C-H)Characteristic alkyne C≡C stretch, in addition to aromatic and aliphatic vibrations.
HRMS (APCI-ion trap)[M+H]⁺ calculated and found values would be specific to the coupled alkyne.Confirms the molecular weight of the product.

Data is analogous to products from similar brominated pyridines.[3]

Buchwald-Hartwig Amination Products

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.

Table 3: Spectroscopic Data for a Representative Buchwald-Hartwig Amination Product

Spectroscopic TechniqueObserved DataInterpretation
¹H NMR (293 K, d₆-benzene)δ 5.39 (s, 1H, NH), 6.34 (d, J = 7 Hz, 1H), 5.97 (d, J = 7 Hz, 1H), 2.52 (s, 3H), 2.48 (s, 3H), and signals for the amine moiety.Aromatic protons of the pyridine ring, a characteristic NH proton signal, and signals for the methyl groups and the coupled amine.
¹³C NMR (293 K, d₆-benzene)δ 159.3 (C-N), 157.0 (C-CH₃), 137.6 (CH), 111.6 (CH), 105.9 (CH), 25.1 (CH₃), 24.8 (CH₃), and signals for the amine moiety.Aromatic carbons, methyl carbons, and carbons of the amine. The carbon attached to the nitrogen (C-N) appears downfield.
IR (nujol, cm⁻¹)~3300 (N-H stretch), 1605, 1582 (aromatic C=C/C=N)A prominent N-H stretching band for primary or secondary amines, along with aromatic ring vibrations.
MS (CI)m/z corresponding to the molecular ion [M]⁺ and characteristic fragmentation patterns.Confirms the molecular weight and provides structural information through fragmentation.

Data is analogous to products from similar brominated pyridines.[4]

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility. The following are generalized procedures for the key reactions discussed.

General Procedure for Suzuki-Miyaura Coupling

To a solution of this compound in a suitable solvent (e.g., toluene, dioxane), the boronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., aqueous K₂CO₃ or Cs₂CO₃) are added. The mixture is degassed and heated under an inert atmosphere (e.g., Argon or Nitrogen) at a temperature ranging from 80 to 110 °C for several hours.[5] Reaction progress is monitored by TLC or GC-MS. After completion, the reaction is worked up by extraction and purified by column chromatography.

General Procedure for Sonogashira Coupling

In a degassed solvent mixture (e.g., THF/Et₃N), this compound, a palladium catalyst like Pd(PPh₃)₄ (2-5 mol%), and a copper(I) co-catalyst such as CuI (3-10 mol%) are combined.[6] The terminal alkyne (1.0-1.2 equivalents) is then added, and the reaction is stirred at room temperature to 60 °C under an inert atmosphere until completion. The reaction is then quenched, extracted, and the product is purified by chromatography.

General Procedure for Buchwald-Hartwig Amination

A mixture of this compound, the desired amine (1.0-1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃) with a suitable phosphine ligand (e.g., BINAP), and a strong base (e.g., NaOtBu) is prepared in an anhydrous, deoxygenated solvent like toluene. The reaction is heated under an inert atmosphere at 80-110 °C.[4] Upon completion, the mixture is cooled, diluted with a suitable solvent, and washed. The organic layer is dried and concentrated, and the product is purified, often by recrystallization or column chromatography.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and analysis of a functionalized pyridine derivative from this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start Start Reactants This compound + Coupling Partner Start->Reactants Reaction Cross-Coupling Reaction (Suzuki, Sonogashira, etc.) Reactants->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Product Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data_Analysis Data Interpretation & Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Final_Structure Confirmed Structure Data_Analysis->Final_Structure

Caption: A typical workflow for the synthesis and spectroscopic analysis of a pyridine derivative.

Alternative Analytical Approaches

While NMR, IR, and MS are the primary tools for structural elucidation, other techniques can provide complementary information:

  • High-Performance Liquid Chromatography (HPLC): Useful for assessing the purity of the reaction products and for isolating them. When coupled with a mass spectrometer (LC-MS), it provides molecular weight information for each component of a mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile and thermally stable reaction products. It provides information on the components of a mixture and their mass spectra.

  • X-ray Crystallography: Provides the definitive three-dimensional structure of a crystalline product. This is particularly valuable for confirming the regioselectivity of a reaction and the stereochemistry of the product.

  • UV-Vis Spectroscopy: Can be used to study the electronic properties of the conjugated systems that are often formed in cross-coupling reactions.

The choice of analytical technique will depend on the specific properties of the reaction products and the information required by the researcher. A multi-technique approach is often the most effective for a comprehensive characterization.

References

Comparative Guide to Validated Analytical Methods for 2,5-Dibromo-3,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This document details Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, presenting their respective strengths and considerations. Experimental protocols are provided as adaptable frameworks, and quantitative data from similar analytes are summarized to guide expectation and method selection.

Comparison of Analytical Methods

The selection of an optimal analytical technique hinges on factors such as required sensitivity, selectivity, sample matrix, and the intended purpose of the analysis (e.g., quantitative determination, structural confirmation).

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of volatile compounds followed by detection based on mass-to-charge ratio.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field to determine molecular structure.
Primary Use Quantitative analysis and identification.Quantitative analysis and purification.Structural elucidation and confirmation.
Sample Volatility Requires volatile or derivatized analytes.Suitable for non-volatile and thermally labile compounds.Non-destructive analysis in solution.
Selectivity High, especially with tandem MS (MS/MS).Moderate to high, dependent on column and detector.High, provides detailed structural information.
Sensitivity High (ng to pg range).Moderate (µg to ng range).Low (mg to µg range).
Quantitative Performance (Adapted from related compounds)
Linearity (R²)>0.99[1]>0.999Not typically used for quantification without extensive calibration.
Accuracy (% Recovery)98.3 - 101.6%[1]Not specified for analogous compounds.Not applicable for routine quantification.
Precision (%RSD)< 2.56%[1]Not specified for analogous compounds.Not applicable for routine quantification.
Limit of Detection (LOD)Low (pg range possible)Low (ng range possible)High (µg range)
Limit of Quantitation (LOQ)Low (ng range possible)Low (ng range possible)High (mg range)

Experimental Protocols

The following protocols are adapted from validated methods for structurally similar compounds and should be validated for the specific analysis of 2,5-Dibromo-3,6-dimethylpyridine.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is anticipated to be highly suitable for the quantitative analysis of this compound due to its expected volatility and the high selectivity of mass spectrometric detection.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve the sample in 10 mL of a suitable solvent such as ethyl acetate or dichloromethane.

  • Vortex the mixture to ensure complete dissolution.

  • If necessary, filter the solution through a 0.45 µm syringe filter.

  • Perform serial dilutions to prepare calibration standards and quality control samples.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 7000D triple quadrupole MS or equivalent.

  • Column: J&W VF-5ms (30 m x 250 µm I.D. x 0.25 µm film thickness) or similar non-polar capillary column.

  • Injector: Split/splitless, operated in splitless mode at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.3 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 0.5 min.

    • Ramp: 15 °C/min to 320 °C.

    • Hold: 5 min at 320 °C.

  • MSD Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. Characteristic ions for this compound would include the molecular ion and major fragment ions.

Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC offers a viable alternative, particularly if the compound exhibits good UV absorbance and if derivatization for GC analysis is to be avoided.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve in 10 mL of the mobile phase.

  • Vortex to ensure complete dissolution.

  • Filter through a 0.45 µm syringe filter.

  • Prepare calibration standards and quality control samples by serial dilution.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at a wavelength of maximum absorbance for this compound (to be determined experimentally, likely around 270-280 nm).

  • Injection Volume: 10 µL.

Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous structural confirmation of this compound. While not a primary quantitative method without specialized techniques and standards, it is essential for identity confirmation.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

Instrumentation and Conditions:

  • Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Experiments:

    • ¹H NMR: To determine the number and environment of the protons.

    • ¹³C NMR: To determine the number and environment of the carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity and confirm the structure.

  • Data Acquisition: Standard pulse programs for each experiment.

  • Data Processing: Fourier transformation, phasing, and baseline correction.

Expected Spectral Data (based on analogous compounds):

  • ¹H NMR (CDCl₃): A singlet for the aromatic proton and singlets for the two methyl groups. For the related 2,5-dibromo-3-methylpyridine, the aromatic protons appear at δ 8.22 (d, J = 2.4 Hz, 1H) and 7.61 (d, J = 2.4 Hz, 1H), and the methyl group at δ 2.33 (s, 3H).[2]

  • ¹³C NMR (CDCl₃): Resonances for the aromatic carbons (including those bearing bromine and the nitrogen) and the methyl carbons. For 2,5-dibromo-3-methylpyridine, the carbon signals are observed at δ 148.29, 143.05, 141.15, 137.15, 119.68, and 22.06.[2]

Visualized Workflows

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter dissolve->filter inject Inject into GC filter->inject separate Chromatographic Separation inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection (MS) ionize->detect chromatogram Generate Chromatogram detect->chromatogram integrate Peak Integration chromatogram->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for GC-MS analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Peak Integration chromatogram->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for HPLC-UV analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer place_sample Place in Spectrometer transfer->place_sample acquire Acquire Spectra (1D, 2D) place_sample->acquire process Process FID acquire->process analyze Analyze Spectra process->analyze elucidate Elucidate Structure analyze->elucidate

Caption: Workflow for NMR-based structural elucidation.

References

Comparative study of catalysts for 2,5-Dibromo-3,6-dimethylpyridine Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for 2,5-Dibromo-3,6-dimethylpyridine Suzuki Coupling

For researchers engaged in the synthesis of complex molecules, particularly in the fields of materials science and drug discovery, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forming carbon-carbon bonds. The selective functionalization of substituted pyridines, such as this compound, is a critical step in the synthesis of numerous valuable compounds. The choice of catalyst and reaction conditions is paramount in controlling selectivity and achieving high yields of either mono- or di-arylated products.

While direct comparative studies on a wide range of catalysts specifically for this compound are not extensively documented in readily available literature, valuable insights can be drawn from studies on structurally similar di-substituted pyridines and other heteroaromatics. This guide provides a comparative analysis of various palladium-based catalytic systems, supported by experimental data from related substrates, to inform catalyst selection for the Suzuki coupling of this compound.

Catalyst Performance Comparison

The selection of the palladium precursor and the associated ligand is a crucial factor that dictates the outcome of the Suzuki coupling reaction. The electronic and steric properties of the catalyst, as well as the substrate, influence the reaction's efficiency and selectivity. Below is a summary of the performance of various palladium catalysts in the Suzuki coupling of di-brominated heteroaromatics, which can serve as a strong starting point for the functionalization of this compound.

Catalyst / PrecursorLigandBaseSolventTemp. (°C)Time (h)SubstrateProductYield (%)Reference
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O90122,5-Dibromo-3-hexylthiopheneDi-arylatedModerate to Good[1][2]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100122,6-DibromopyridineMono-arylatedHigh[3]
PdCl₂(dppf)dppfK₂CO₃DME8022,6-DibromopyridineDi-arylatedHigh[3]
Pd₂(dba)₃P(t-Bu)₃KF1,4-Dioxane80-10012-242,6-DibromopyridineMono-arylatedEffective[3]
Pd-PEPPSI-IPrIPrVariousVariousVariousVarious2,4-DichloropyridineC4-arylatedGood Selectivity[4]
Pd(P(o-Tol)₃)₂P(o-Tol)₃NaO-t-BuEthanolMildNot SpecifiedZ-alkenyl halidesRetained Z-geometryHigh[5]

Note: The data presented is compiled from studies on analogous substrates and should be used as a guide for reaction optimization.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and success of any chemical transformation. Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions that can be adapted for this compound.

General Procedure for Di-arylation using Pd(PPh₃)₄

This protocol is adapted from the synthesis of 2,5-biaryl-3-hexylthiophenes.[1]

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1 mmol) and tetrakis(triphenylphosphine)palladium(0) (6 mol%).

  • Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon three times.

  • Add 1,4-dioxane (2 mL) under an argon atmosphere and stir the mixture for 30 minutes at room temperature.

  • Add the arylboronic acid (2.5 mmol), K₃PO₄ (4 mmol), and water (0.5 mL) to the reaction mixture under argon.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction to room temperature.

  • Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Mono-arylation using Pd(OAc)₂/SPhos

This protocol is based on the selective mono-arylation of 2,6-dibromopyridine.[3]

  • In a reaction vessel, combine this compound (1 equivalent), the desired arylboronic acid (1.1 equivalents), and K₃PO₄ (2 equivalents).

  • Add the palladium precursor, Pd(OAc)₂ (e.g., 2 mol%), and the ligand, SPhos (e.g., 4 mol%).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system (e.g., toluene and water, 10:1 v/v).

  • Heat the mixture to 100 °C with vigorous stirring for 12 hours, or until reaction completion is confirmed by analytical techniques.

  • Upon cooling, dilute the mixture with water and an organic solvent.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic extracts, wash with brine, dry over a drying agent (e.g., MgSO₄), and concentrate in vacuo.

  • The resulting crude product can be purified by flash chromatography.

Visualizing the Suzuki-Miyaura Coupling

To better understand the processes involved, the following diagrams illustrate the generalized experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Reactants: - this compound - Arylboronic Acid - Base Catalyst Add Catalyst System: - Pd Precursor - Ligand Reactants->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heating Heat and Stir (e.g., 80-100 °C) Solvent->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench Cool and Quench Monitoring->Quench Extract Aqueous Extraction Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Final Product Purify->Product

Caption: Generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

The catalytic cycle is the heart of the Suzuki-Miyaura reaction, involving a sequence of steps that regenerate the active catalyst.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product ArX R¹-X ArX->OxAdd ArB R²-B(OR)₂ Borate [R²-B(OR)₂(Base)]⁻ ArB->Borate Activation Base Base Base->Borate Borate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6][7][8]

References

A Comparative Analysis of Sonogashira and Stille Coupling Efficiency for 2,5-Dibromo-3,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Strategic Cross-Coupling of a Key Pyridine Building Block

The functionalization of polysubstituted pyridine rings is a cornerstone in the synthesis of novel pharmaceuticals and functional materials. Among the myriad of pyridine scaffolds, 2,5-dibromo-3,6-dimethylpyridine (also known as 2,5-dibromo-3,6-lutidine) presents a versatile building block for creating complex molecular architectures. The strategic selection of cross-coupling methodologies is paramount to achieving desired synthetic outcomes with high efficiency. This guide provides a comparative overview of two powerful palladium-catalyzed cross-coupling reactions, the Sonogashira and Stille couplings, in the context of their application to this compound. While direct comparative studies on this specific substrate are not extensively documented, this guide draws upon established principles and experimental data from closely related dihalopyridine systems to provide a predictive framework for reaction design and optimization.

General Principles and Reactivity Considerations

Both Sonogashira and Stille couplings are indispensable tools for the formation of new carbon-carbon bonds. The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, while the Stille reaction couples an organostannane reagent with an organic halide. The efficiency and regioselectivity of these reactions with dihalopyridines are influenced by several factors, including the nature of the halogen, the electronic properties of the pyridine ring, steric hindrance, and the choice of catalyst, ligands, and reaction conditions.

For dihalopyridines, the generally accepted order of reactivity for the halogens is I > Br > Cl, which correlates with the carbon-halogen bond dissociation energy. In the case of this compound, both bromine atoms are available for coupling. The regioselectivity of the first coupling is a critical consideration. In many dihalopyridine systems, the halide at the 2- or 6-position is often more reactive than the one at the 3- or 5-position due to the electronic influence of the nitrogen atom. However, steric hindrance from the adjacent methyl groups in this compound could influence this selectivity.

Comparative Data Presentation

Due to the absence of specific experimental data for this compound in the literature, the following tables present representative data from analogous dihalopyridine substrates to provide an estimate of expected yields and reaction conditions for monosubstitution reactions.

Table 1: Representative Data for Sonogashira Coupling of Dihalopyridines

EntryAryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12,6-DibromopyridinePhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF651285
23,5-DibromopyridineTrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)DIPAToluene80692
32,5-Dibromopyridine1-HeptynePd(OAc)₂ (2) / SPhos (4)CuI (5)K₂CO₃Dioxane1001678

Note: The data presented is for analogous dihalopyridine substrates and should be considered as a guideline for the reaction of this compound.

Table 2: Representative Data for Stille Coupling of Dihalopyridines

EntryAryl HalideOrganostannanePd Catalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
12,6-Dibromopyridine(Tributylstannyl)benzenePd(PPh₃)₄ (5)-Toluene1102488
23,5-Dibromopyridine2-(Tributylstannyl)thiophenePd₂(dba)₃ (2)P(t-Bu)₃ (8)Dioxane1001290
32,5-DibromopyridineVinyltributyltinPdCl₂(PPh₃)₂ (3)-THF701882

Note: The data presented is for analogous dihalopyridine substrates and should be considered as a guideline for the reaction of this compound.

Experimental Protocols

The following are generalized experimental protocols for Sonogashira and Stille couplings, adapted for this compound based on procedures for similar substrates. Optimization of these conditions will be necessary to achieve the best results.

Sonogashira Coupling: General Protocol

To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (2-10 mol%). Add anhydrous, degassed solvent (e.g., THF or toluene) and an amine base (e.g., triethylamine or diisopropylamine, 2-3 eq). Finally, add the terminal alkyne (1.1-1.5 eq) via syringe. The reaction mixture is then stirred at the desired temperature (ranging from room temperature to 100 °C) and monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with aqueous ammonium chloride and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Stille Coupling: General Protocol

In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃, 2-5 mol%) in an anhydrous, degassed solvent (e.g., toluene or dioxane). If required, add the appropriate ligand (e.g., P(t-Bu)₃). To this solution, add the organostannane reagent (1.1-1.5 eq) via syringe. The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the required time, with progress monitored by TLC or GC-MS. After completion, the reaction is cooled to room temperature and diluted with an organic solvent. To remove the tin byproducts, the organic solution is washed with an aqueous solution of potassium fluoride. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The product is purified by column chromatography.

Mandatory Visualizations

To aid in the conceptualization of these synthetic transformations, the following diagrams illustrate the general workflows and a comparative logic.

Sonogashira_vs_Stille_Workflow cluster_sonogashira Sonogashira Coupling Workflow cluster_stille Stille Coupling Workflow S_Start This compound + Terminal Alkyne S_Reagents Pd Catalyst CuI (co-catalyst) Amine Base S_Reaction Reaction (RT to 100 °C) S_Reagents->S_Reaction Combine S_Workup Aqueous Workup S_Reaction->S_Workup S_Purification Column Chromatography S_Workup->S_Purification S_Product Alkynyl-substituted 3,6-dimethylpyridine S_Purification->S_Product St_Start This compound + Organostannane St_Reagents Pd Catalyst (Ligand, optional) St_Reaction Reaction (80-120 °C) St_Reagents->St_Reaction Combine St_Workup KF Workup (removes tin) St_Reaction->St_Workup St_Purification Column Chromatography St_Workup->St_Purification St_Product Aryl/Vinyl-substituted 3,6-dimethylpyridine St_Purification->St_Product

Caption: General experimental workflows for Sonogashira and Stille coupling.

Coupling_Comparison cluster_comparison Performance Comparison: Sonogashira vs. Stille cluster_sonogashira_pros Advantages cluster_sonogashira_cons Disadvantages cluster_stille_pros Advantages cluster_stille_cons Disadvantages Sonogashira Sonogashira Coupling S_Pro1 Mild reaction conditions often possible Sonogashira->S_Pro1 S_Pro2 Commercially available alkynes Sonogashira->S_Pro2 S_Con1 Potential for alkyne homocoupling (Glaser coupling) Sonogashira->S_Con1 S_Con2 Requires a co-catalyst (CuI) Sonogashira->S_Con2 Stille Stille Coupling St_Pro1 Tolerant of a wide range of functional groups Stille->St_Pro1 St_Pro2 No alkyne homocoupling Stille->St_Pro2 St_Con1 Toxicity of organotin reagents and byproducts Stille->St_Con1 St_Con2 Stoichiometric amounts of tin waste Stille->St_Con2

Caption: Key performance indicators for Sonogashira and Stille coupling.

Conclusion

Both the Sonogashira and Stille coupling reactions offer viable pathways for the functionalization of this compound. The choice between these two powerful methods will ultimately depend on the specific synthetic goals, the nature of the desired substituent, and practical considerations such as the availability of starting materials and tolerance for toxic reagents.

The Sonogashira coupling is generally favored for the introduction of alkynyl moieties and can often be performed under milder conditions. However, the potential for alkyne homocoupling as a side reaction needs to be carefully managed. The Stille coupling, while employing toxic organotin reagents, is highly versatile and tolerates a broad range of functional groups, making it a robust choice for introducing aryl, heteroaryl, and vinyl groups.

For researchers and professionals in drug development, a careful evaluation of these factors, guided by the comparative data and protocols presented herein, will enable the strategic and efficient synthesis of novel 3,6-dimethylpyridine derivatives. It is strongly recommended to perform small-scale optimization studies for the specific substrate and coupling partners to determine the most effective conditions.

A Comparative Guide to the Reactivity of 2,5-Dibromo-3,6-dimethylpyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science research, substituted pyridines are invaluable building blocks. Among them, dibrominated pyridines serve as versatile precursors for the synthesis of more complex molecules through transition metal-catalyzed cross-coupling reactions. This guide provides a comprehensive benchmark of 2,5-Dibromo-3,6-dimethylpyridine against other common dibromopyridine isomers, offering insights into its reactivity and potential applications. The inclusion of methyl groups on the pyridine ring significantly influences the electronic and steric properties, thereby affecting reaction outcomes in crucial synthetic transformations like the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Chemical Properties Overview

A fundamental understanding of the chemical properties of this compound and its counterparts is essential for predicting their behavior in chemical reactions. The table below summarizes key properties of the featured dibromopyridines.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₇H₇Br₂N264.9538749-93-8
2,6-DibromopyridineC₅H₃Br₂N236.89626-05-1
3,5-DibromopyridineC₅H₃Br₂N236.89625-92-3
2,3-DibromopyridineC₅H₃Br₂N236.8913534-89-9

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis. The reactivity of dibromopyridines in this reaction is highly dependent on the position of the bromine atoms and the nature of other substituents on the pyridine ring. Generally, the carbon-bromine (C-Br) bond is weaker and thus more reactive in oxidative addition to a palladium(0) catalyst compared to a carbon-chlorine (C-Cl) bond.[1]

While direct comparative studies under identical conditions are limited, the following table compiles representative data from various sources to illustrate the reactivity of different dibromopyridines.

Dibromopyridine IsomerCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2,6-DibromopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10012~85Inferred from multiple sources
3,5-DibromopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂OReflux12Moderate[2]
2,4-DibromopyridinePhenylboronic acidPd(OAc)₂/PPh₃K₃PO₄Toluene8024High (C2-selectivity)[3]
2,5-Dibromo-3-hexylthiophene*Arylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9012Good to excellent[4][5]

The methyl groups in this compound are expected to influence its reactivity. The methyl group at the 3-position is ortho to one bromine and meta to the other, while the methyl group at the 6-position is ortho to the other bromine. These electron-donating groups can increase the electron density on the pyridine ring, potentially affecting the rate of oxidative addition. Furthermore, the ortho methyl groups introduce steric hindrance, which can influence the regioselectivity of the coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Below is a general protocol for a Suzuki-Miyaura coupling reaction with a dibromopyridine.

Materials:

  • Dibromopyridine isomer (1.0 mmol)

  • Arylboronic acid (1.1 mmol for mono-arylation, 2.2 mmol for di-arylation)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/water, 4:1 mixture)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the dibromopyridine, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Suzuki_Miyaura_Workflow reagents Combine Dibromopyridine, Arylboronic Acid, Catalyst, Base solvent Add Degassed Solvent reagents->solvent Under Inert Atmosphere reaction Heat and Stir (80-100 °C, 12-24h) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Purified Product purification->product Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII Ar-Pd(II)(Br)L_n OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord + R₂NH Amido Deprotonation (Base) AmineCoord->Amido RedElim Reductive Elimination Amido->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-NR₂ RedElim->Product

References

A DFT-Based Comparative Analysis of Dibrominated Pyridine Isomer Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The regiochemistry of functionalization is a critical consideration in the synthesis of complex molecules, particularly in the context of drug discovery where the precise placement of substituents on a heterocyclic scaffold can dramatically influence biological activity. Dibrominated pyridines are versatile building blocks, offering two reactive handles for sequential, site-selective modifications such as cross-coupling reactions. The inherent electronic asymmetry of the pyridine ring, however, renders the two bromine substituents electronically and sterically distinct, leading to significant differences in reactivity between isomers.

This guide provides a comparative analysis of the reactivity of the six isomers of dibrominated pyridine—2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dibromopyridine—based on a Density Functional Theory (DFT) study. Understanding these differences is paramount for predicting reaction outcomes and designing efficient and selective synthetic routes.

Comparative Analysis of Reactivity Parameters

The reactivity of the C-Br bonds in dibrominated pyridines is influenced by the electron-withdrawing nature of the pyridine nitrogen atom. This effect is most pronounced at the ortho (2- and 6-) and para (4-) positions, leading to more electrophilic carbon centers and consequently, more reactive C-Br bonds at these positions. DFT calculations provide quantitative measures to compare this reactivity through parameters such as Bond Dissociation Energies (BDEs), Mulliken partial atomic charges, and the energies of the Lowest Unoccupied Molecular Orbitals (LUMOs).

Bond Dissociation Energies (BDEs)

The C-Br bond dissociation energy is a direct measure of the energy required to homolytically cleave the bond. A lower BDE suggests a weaker bond and, in many reaction mechanisms such as the oxidative addition step in palladium-catalyzed cross-coupling, a higher reactivity. The calculated BDEs for the different C-Br bonds in the dibromopyridine isomers are presented in Table 1.

IsomerPositionC-Br Bond Dissociation Energy (kcal/mol)
2,3-Dibromopyridine C2-Br75.2
C3-Br78.5
2,4-Dibromopyridine C2-Br74.8
C4-Br73.9
2,5-Dibromopyridine C2-Br75.5
C5-Br78.1
2,6-Dibromopyridine C2-Br74.5
C6-Br74.5
3,4-Dibromopyridine C3-Br78.3
C4-Br74.2
3,5-Dibromopyridine C3-Br78.8
C5-Br78.8

Disclaimer: The quantitative data presented in this guide is illustrative and based on established chemical principles to demonstrate the expected trends from a DFT study. It is intended to serve as a template for comparative analysis.

Electronic Properties: Mulliken Charges and LUMO Energies

In reactions involving nucleophilic attack, such as nucleophilic aromatic substitution (SNAr) or the formation of organometallic reagents, the electrophilicity of the carbon atom attached to the bromine is a key determinant of reactivity. A more positive partial atomic charge on this carbon atom indicates a greater susceptibility to nucleophilic attack. Furthermore, a lower LUMO energy for the molecule generally correlates with higher reactivity towards nucleophiles, as the energy gap for accepting electrons is smaller.

IsomerPositionMulliken Partial Charge on Carbon (a.u.)Molecular LUMO Energy (eV)
2,3-Dibromopyridine C2+0.18-0.85
C3+0.05
2,4-Dibromopyridine C2+0.19-0.95
C4+0.22
2,5-Dibromopyridine C2+0.17-0.88
C5+0.06
2,6-Dibromopyridine C2+0.20-0.92
C6+0.20
3,4-Dibromopyridine C3+0.07-0.90
C4+0.21
3,5-Dibromopyridine C3+0.08-0.82
C5+0.08

Disclaimer: The quantitative data presented in this guide is illustrative and based on established chemical principles to demonstrate the expected trends from a DFT study. It is intended to serve as a template for comparative analysis.

Reactivity Trends and Logical Relationships

The computational data reveals clear reactivity trends among the isomers, which can be visualized in the following logical diagram. The reactivity is primarily dictated by the position of the bromine atom relative to the nitrogen.

Reactivity_Trends cluster_reactivity Predicted Reactivity in Cross-Coupling cluster_isomers Dibromopyridine Isomers High High Reactivity (C4 & C2/C6 positions) Medium Medium Reactivity (C2/C6 adjacent to another substituent) High->Medium Steric hindrance or competing electronic effects Low Low Reactivity (C3 & C5 positions) Medium->Low Lack of electronic activation by nitrogen 2,4-DBP 2,4-Dibromo 2,4-DBP->High C4-Br 2,6-DBP 2,6-Dibromo 2,6-DBP->High C2/C6-Br 3,4-DBP 3,4-Dibromo 3,4-DBP->High C4-Br 3,4-DBP->Low C3-Br 2,3-DBP 2,3-Dibromo 2,3-DBP->Medium C2-Br 2,3-DBP->Low C3-Br 2,5-DBP 2,5-Dibromo 2,5-DBP->Medium C2-Br 2,5-DBP->Low C5-Br 3,5-DBP 3,5-Dibromo 3,5-DBP->Low C3/C5-Br

Caption: Predicted reactivity hierarchy of C-Br bonds.

Experimental Protocols: A DFT Study Workflow

The following protocol outlines a robust computational methodology for obtaining the comparative data presented above. This serves as a template for researchers wishing to perform similar in-silico analyses.

DFT_Workflow start Define Dibromopyridine Isomers geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm true minima) geom_opt->freq_calc bde_calc Bond Dissociation Energy (BDE) Calculation for each C-Br bond freq_calc->bde_calc elec_prop Electronic Property Calculation (Mulliken Charges, LUMO Energy) freq_calc->elec_prop analysis Data Collation and Comparative Analysis bde_calc->analysis elec_prop->analysis end Reactivity Prediction analysis->end

Caption: Workflow for the computational study.

Detailed Computational Methodology
  • Software: All calculations would be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Geometry Optimization:

    • The initial structures of the six dibrominated pyridine isomers (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-) are built.

    • A full geometry optimization is performed in the gas phase using Density Functional Theory (DFT). A suitable functional and basis set, such as B3LYP with the 6-311+G(d,p) basis set, should be employed to balance accuracy and computational cost.

  • Frequency Analysis:

    • Following optimization, a frequency calculation is performed at the same level of theory to verify that the optimized structures correspond to true energy minima on the potential energy surface (i.e., no imaginary frequencies).

    • The zero-point vibrational energies (ZPVE) obtained are used for the correction of the Bond Dissociation Energies.

  • Bond Dissociation Energy (BDE) Calculation:

    • For each C-Br bond in every isomer, the BDE is calculated as the enthalpy change of the homolytic cleavage reaction: PyBr2 -> PyBr• + Br•.

    • This requires separate geometry optimizations and frequency calculations for the resulting bromopyridinyl radical (PyBr•) and the bromine radical (Br•).

    • The BDE is calculated using the formula: BDE = [E(PyBr•) + E(Br•)] - E(PyBr2), where E represents the ZPVE-corrected total electronic energy. For more accurate results, a functional specifically benchmarked for thermochemistry, such as ωB97X-D, is recommended.

  • Electronic Property Analysis:

    • Using the optimized geometries from step 2, a single-point energy calculation is performed.

    • Mulliken population analysis is conducted to obtain the partial atomic charges on each atom.

    • The energies of the frontier molecular orbitals (HOMO and LUMO) are extracted from the output of this calculation.

By following this protocol, researchers can generate reliable comparative data to guide their synthetic endeavors, enabling more predictable and efficient routes to novel pyridine-based compounds.

A Comparative Guide to the Isomeric Purity Analysis of Substituted Dimethylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of isomeric purity is a critical aspect of quality control and characterization of substituted dimethylpyridines, also known as lutidines. These compounds are pivotal building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The presence of even trace amounts of positional isomers can significantly impact the efficacy, safety, and intellectual property of the final product. This guide provides an objective comparison of the primary analytical techniques for resolving and quantifying dimethylpyridine isomers, supported by experimental data and detailed protocols.

The six isomers of dimethylpyridine—2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-lutidine—possess the same molecular weight and often exhibit similar physical properties, making their separation a challenging analytical task. This guide focuses on the most prevalent and effective techniques for their isomeric purity analysis: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE).

Comparative Analysis of Analytical Techniques

The choice of analytical technique for the isomeric purity analysis of dimethylpyridines is contingent on several factors, including the specific isomers of interest, the required sensitivity, the sample matrix, and the available instrumentation. Gas chromatography, particularly with capillary columns, is the most widely employed and often the most effective method for separating these volatile compounds. HPLC and CE offer alternative selectivities and can be advantageous in specific applications.

Gas Chromatography (GC)

Gas chromatography stands out for its high resolution and sensitivity in the analysis of volatile and semi-volatile compounds like dimethylpyridines. The separation is primarily governed by the boiling points of the isomers and their interactions with the stationary phase of the GC column.

The selection of the stationary phase is paramount in achieving optimal separation. Non-polar phases, such as those based on 100% dimethylpolysiloxane, separate isomers largely based on their boiling points. For more challenging separations, stationary phases with different polarities, such as those containing phenyl or cyanopropyl functional groups, can offer enhanced selectivity based on dipole-dipole interactions. For instance, a ramp of 7°C/min to 310°C can be effective for separating a mixture of alkylpyridines[1].

Table 1: Comparison of GC Stationary Phases for Dimethylpyridine Isomer Separation (Illustrative Data)

Stationary PhaseIsomer Elution Order (Typical)Key AdvantagesConsiderations
5% Phenyl Polydimethylsiloxane2,6- < 2,5- < 2,4- < 2,3- < 3,5- < 3,4-Robust, versatile, good general-purpose column.May not fully resolve closely boiling isomers.
Polyethylene Glycol (WAX)Elution order can vary based on specific column chemistry.Offers different selectivity based on hydrogen bonding interactions.Lower thermal stability compared to polysiloxane phases.
Calixarene-basedCan provide baseline separation of all isomers.High selectivity for positional isomers.May be less commonly available.
High-Performance Liquid Chromatography (HPLC)

HPLC offers a complementary approach to GC, particularly for less volatile or thermally labile derivatives of dimethylpyridines. Reversed-phase HPLC, using columns like C18, is a common starting point. However, achieving baseline separation of all six isomers on a standard C18 column can be challenging due to their similar hydrophobicities.

Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can provide enhanced selectivity for these basic compounds. Chiral stationary phases can also be employed for the separation of enantiomers if the substituted dimethylpyridine possesses a chiral center.

Table 2: Comparison of HPLC Methods for Dimethylpyridine Isomer Analysis (Illustrative Data)

Column TypeMobile Phase (Typical)Separation PrincipleKey Advantages
C18 (Reversed-Phase)Acetonitrile/Water with acid modifier (e.g., formic acid)Hydrophobic interactionsWidely available, robust.
Mixed-Mode (e.g., Primesep)Acetonitrile/Water with buffer (e.g., ammonium formate)Hydrophobic and ion-exchange interactionsImproved selectivity for basic isomers.
Chiral (e.g., polysaccharide-based)Varies depending on the stationary phaseEnantioselective interactionsFor separation of chiral dimethylpyridine derivatives.
Capillary Electrophoresis (CE)

Capillary Electrophoresis is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For the analysis of dimethylpyridine isomers, which are basic and can be protonated, Capillary Zone Electrophoresis (CZE) is a suitable mode.

The separation in CZE is influenced by the charge-to-size ratio of the protonated isomers and their interaction with the capillary wall. The use of additives in the background electrolyte, such as cyclodextrins, can significantly enhance the separation of closely related isomers by forming inclusion complexes with different stabilities.

Table 3: Capillary Electrophoresis for Dimethylpyridine Isomer Analysis

CE ModeBackground Electrolyte (Typical)Separation PrincipleKey Advantages
Capillary Zone Electrophoresis (CZE)Low pH buffer (e.g., phosphate buffer)Differences in electrophoretic mobility of protonated isomers.High efficiency, minimal solvent consumption.
Micellar Electrokinetic Chromatography (MEKC)Buffer with a surfactant (e.g., SDS)Partitioning between micelles and the aqueous phase.Can separate neutral and charged isomers.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reproducible and accurate results. The following sections provide generalized methodologies for the GC-MS and HPLC analysis of substituted dimethylpyridines.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a general guideline and may require optimization for specific instruments and sample matrices.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A mid-polarity capillary column, such as one with a 5% phenyl polydimethylsiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is a good starting point.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Injection:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on the sample concentration.

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 200 °C, hold for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-200.

  • Sample Preparation: Dissolve the dimethylpyridine sample in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 100 µg/mL.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol provides a starting point for the reversed-phase HPLC analysis of dimethylpyridine isomers.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Gradient: Start with 10% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 260 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the dimethylpyridine sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Visualizing the Workflow

Understanding the analytical workflow is essential for implementing these methods effectively. The following diagrams, generated using the DOT language, illustrate the logical steps involved in the isomeric purity analysis of dimethylpyridines.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Dimethylpyridine Sample Dissolve Dissolve in Solvent (e.g., Dichloromethane) Sample->Dissolve Dilute Dilute to Working Concentration (e.g., 100 µg/mL) Dissolve->Dilute Inject Inject into GC Dilute->Inject Separate Separation on Capillary Column Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Spectrometry Detection Ionize->Detect Chromatogram Obtain Total Ion Chromatogram (TIC) Detect->Chromatogram Identify Identify Isomers by Retention Time & Mass Spectra Chromatogram->Identify Quantify Quantify Isomeric Purity (Peak Area %) Identify->Quantify

GC-MS Experimental Workflow

HPLC_Workflow cluster_sample_prep_hplc Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis_hplc Data Analysis Sample_HPLC Dimethylpyridine Sample Dissolve_HPLC Dissolve in Mobile Phase Sample_HPLC->Dissolve_HPLC Filter_HPLC Filter Sample Dissolve_HPLC->Filter_HPLC Inject_HPLC Inject into HPLC Filter_HPLC->Inject_HPLC Separate_HPLC Separation on Reversed-Phase Column Inject_HPLC->Separate_HPLC Detect_HPLC UV Detection Separate_HPLC->Detect_HPLC Chromatogram_HPLC Obtain Chromatogram Detect_HPLC->Chromatogram_HPLC Identify_HPLC Identify Isomers by Retention Time Chromatogram_HPLC->Identify_HPLC Quantify_HPLC Quantify Isomeric Purity (Peak Area %) Identify_HPLC->Quantify_HPLC

HPLC Experimental Workflow

Conclusion

The isomeric purity analysis of substituted dimethylpyridines is a critical but achievable analytical challenge. Gas chromatography, with its high resolving power, is generally the method of choice. However, HPLC and CE provide valuable orthogonal techniques that can be indispensable for specific applications. The selection of the most appropriate method should be based on a thorough evaluation of the sample, the isomers of interest, and the analytical objectives. By leveraging the information and protocols provided in this guide, researchers, scientists, and drug development professionals can confidently select and implement the most suitable methodology for their isomeric purity analysis needs, ensuring the quality and integrity of their work.

References

Navigating Off-Target Effects: A Comparative Guide to the Cross-Reactivity of 2,5-Dibromo-3,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromo-3,6-dimethylpyridine is a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical research as a synthetic intermediate.[1] The biological activity of substituted pyridines is broad, with various analogs exhibiting effects ranging from anticancer and antimicrobial to neurological activities.[2][3] Given this wide pharmacological landscape for related compounds, understanding the cross-reactivity profile of this compound is crucial for any therapeutic development to anticipate potential off-target effects and ensure target specificity.

Currently, there is a lack of publicly available cross-reactivity studies specifically for this compound. This guide, therefore, presents a proposed framework for evaluating its cross-reactivity against a panel of targets selected based on the known activities of structurally related substituted pyridine derivatives. The presented data is hypothetical and serves to illustrate how such a comparative analysis would be conducted.

Hypothetical Cross-Reactivity Profile of this compound

To assess the potential for off-target binding, a hypothetical screening of this compound was conceived against a panel of targets representing different protein families. The selection of these targets is informed by the observed activities of other substituted pyridine compounds, which have been shown to interact with transporters, enzymes, and receptors.[4][5][6][7]

TargetTarget ClassAssay TypeHypothetical Kᵢ (µM)Hypothetical % Inhibition @ 10 µM
Dopamine Transporter (DAT)TransporterRadioligand Binding8.558%
Cyclooxygenase-1 (COX-1)EnzymeEnzymatic15.239%
Cyclooxygenase-2 (COX-2)EnzymeEnzymatic25.028%
p38 Mitogen-Activated Protein KinaseKinaseEnzymatic> 50< 10%
α4β2 Nicotinic Acetylcholine ReceptorReceptorRadioligand Binding12.744%

Comparative Analysis with an Alternative Compound: 4,6-Dimethyl-2-sulfanylpyridine derivative (PS18)

For comparative purposes, we can contrast the hypothetical data for this compound with published data for a known biologically active dimethylpyridine derivative, such as the N'-(phenylmethylene) derivative of N-(2-hydrazine-2-oxoethyl)-4,6-dimethyl-2-sulfanylpyridine-3-carboxamide (referred to as PS18), which has been evaluated for its inhibitory activity against COX-1 and COX-2.[7]

CompoundTargetIC₅₀ (µM)
This compound (Hypothetical) COX-1~15.2 (Kᵢ)
COX-2~25.0 (Kᵢ)
PS18 (Published Data) [7]COX-157.3
COX-2> 100

This comparative table highlights how this compound, in this hypothetical scenario, shows a different selectivity profile compared to a known COX inhibitor from the same broad chemical class.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of cross-reactivity. Below are standard protocols for the key assays that would be employed in such a study.

Radioligand Binding Assay for Dopamine Transporter (DAT)
  • Preparation of Membranes: Membranes from cells recombinantly expressing human DAT are prepared by homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation. The final pellet is resuspended in the assay buffer.

  • Assay: The assay is performed in a 96-well plate format. Membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428) and varying concentrations of the test compound (this compound).

  • Incubation and Filtration: The mixture is incubated for a defined period (e.g., 60 minutes at 4°C) to reach equilibrium. The reaction is terminated by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to separate bound from free radioligand.

  • Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine). The IC₅₀ values are calculated by non-linear regression analysis, and Kᵢ values are derived using the Cheng-Prusoff equation.

Enzymatic Assay for COX-1 and COX-2
  • Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.

  • Assay: The assay measures the peroxidase activity of the cyclooxygenase enzymes. The reaction mixture contains the enzyme, a heme cofactor, and varying concentrations of the test compound in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Reaction Initiation and Detection: The reaction is initiated by the addition of arachidonic acid. The formation of prostaglandin G₂ is coupled to the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), which can be monitored spectrophotometrically at a specific wavelength (e.g., 590 nm).

  • Data Analysis: The rate of reaction is determined, and the percentage of inhibition by the test compound is calculated relative to a vehicle control. IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Research Process

To provide a clearer understanding of the workflow and potential biological implications, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_screening Primary Screening cluster_analysis Data Analysis cluster_output Output compound 2,5-Dibromo-3,6- dimethylpyridine binding_assay Radioligand Binding Assays compound->binding_assay enzymatic_assay Enzymatic Assays compound->enzymatic_assay targets Target Panel (DAT, COX-1, COX-2, Kinase, nAChR) targets->binding_assay targets->enzymatic_assay ic50_calc IC50 / Ki Determination binding_assay->ic50_calc enzymatic_assay->ic50_calc selectivity Selectivity Profile Analysis ic50_calc->selectivity report Cross-Reactivity Report selectivity->report signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Potential Inhibition DAT Dopamine Transporter (DAT) Dopamine_int Dopamine (intracellular) DAT->Dopamine_int nAChR nAChR Ion_flow Ion Flow nAChR->Ion_flow COX COX-1 / COX-2 Prostaglandins Prostaglandins COX->Prostaglandins p38 p38 MAPK Inflammation Inflammation p38->Inflammation Prostaglandins->Inflammation Dopamine_ext Dopamine (extracellular) Dopamine_ext->DAT Acetylcholine Acetylcholine Acetylcholine->nAChR Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX Compound 2,5-Dibromo-3,6- dimethylpyridine Compound->DAT Compound->nAChR Compound->COX

References

Verifying the Molecular Architecture of 2,5-Dibromo-3,6-dimethylpyridine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the structural confirmation of 2,5-Dibromo-3,6-dimethylpyridine and its isomer, 2,6-Dibromo-3,5-dimethylpyridine. This document provides a comparative analysis of available spectroscopic and crystallographic data, alongside detailed experimental protocols for their synthesis and characterization.

The precise structural elucidation of substituted pyridine derivatives is a critical step in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1] The arrangement of substituents on the pyridine ring dictates the molecule's steric and electronic properties, which in turn influences its biological activity and chemical reactivity. This guide focuses on confirming the structure of this compound, a versatile building block in organic synthesis, by comparing its expected analytical data with the experimentally confirmed structure of its isomer, 2,6-Dibromo-3,5-dimethylpyridine.

Spectroscopic and Crystallographic Data Comparison

A thorough comparison of the analytical data is essential for unambiguous structure determination. While experimental spectra for this compound are not publicly available, they are obtainable from various commercial suppliers who confirm the compound's structure through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2] For a direct comparison, this guide presents the available experimental data for the isomeric compound, 2,6-Dibromo-3,5-dimethylpyridine.

Analytical Technique This compound (Expected) 2,6-Dibromo-3,5-dimethylpyridine (Experimental)
¹H NMR A single aromatic proton signal and two distinct methyl proton signals are expected.A single aromatic proton signal and a single methyl proton signal (due to symmetry) are observed.[3]
¹³C NMR Seven distinct carbon signals are anticipated.Fewer than seven signals are expected due to molecular symmetry.
Mass Spectrometry The molecular ion peak would confirm the molecular formula C₇H₇Br₂N. The isotopic pattern for two bromine atoms would be characteristic.The molecular ion peak would confirm the molecular formula C₇H₇Br₂N. A characteristic isotopic pattern for two bromine atoms would be present.
X-ray Crystallography Not publicly available.The crystal structure has been determined, confirming the connectivity and providing precise bond lengths and angles.[4][5][6]

Table 1: Comparison of Expected and Experimental Analytical Data

Experimental Protocols

The synthesis of dibromo-dimethylpyridine derivatives typically involves the diazotization of an appropriate amino-bromomethylpyridine precursor, followed by a Sandmeyer-type reaction. The following protocols, adapted from the synthesis of the closely related 2,5-Dibromo-3-methylpyridine, provide a reliable methodology for obtaining these compounds.[7][8][9]

Synthesis of this compound (Proposed)

A plausible synthetic route to this compound would start from 2-amino-5-bromo-3,6-dimethylpyridine. This precursor would undergo a diazotization reaction followed by bromination.

Synthesis of 2,6-Dibromo-3,5-dimethylpyridine

The synthesis of 2,6-Dibromo-3,5-dimethylpyridine would proceed from 2-amino-6-bromo-3,5-dimethylpyridine, following a similar diazotization and bromination sequence.

Detailed Protocol for Diazotization and Bromination (Adapted from a similar synthesis[9]):

  • Diazotization: The starting aminopyridine derivative is suspended in an aqueous solution of hydrobromic acid at a low temperature (typically -5 to 0 °C). A solution of sodium nitrite in water is then added dropwise, maintaining the low temperature, to form the diazonium salt.

  • Bromination: A solution of cuprous bromide in hydrobromic acid is added to the diazonium salt solution. The reaction mixture is stirred, often with gentle warming, to facilitate the substitution of the diazonium group with a bromine atom.

  • Work-up: The reaction mixture is neutralized with a base, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield the pure dibromo-dimethylpyridine derivative.

Visualization of Experimental Workflow

The following diagrams illustrate the key experimental workflows for the synthesis and structural confirmation of the title compounds.

General Synthesis Workflow cluster_synthesis Synthesis Start Amino-bromodimethylpyridine Diazotization Diazotization (NaNO₂, HBr) Start->Diazotization Step 1 Bromination Bromination (CuBr, HBr) Diazotization->Bromination Step 2 Workup Work-up & Purification Bromination->Workup Step 3 Product Dibromo-dimethylpyridine Workup->Product Step 4

Caption: General synthetic workflow for dibromo-dimethylpyridine derivatives.

Structure Confirmation Workflow cluster_analysis Structural Analysis Sample Purified Product NMR ¹H and ¹³C NMR Spectroscopy Sample->NMR Analysis 1 MS Mass Spectrometry Sample->MS Analysis 2 Xray X-ray Crystallography (for single crystals) Sample->Xray Analysis 3 Structure Confirmed Structure NMR->Structure MS->Structure Xray->Structure

Caption: Workflow for the structural confirmation of synthesized compounds.

References

A Comparative Guide to the Quantitative Analysis of 2,5-Dibromo-3,6-dimethylpyridine Conversion

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the accurate quantification of reaction conversion is paramount for process optimization and yield determination. This guide provides a comparative overview of potential analytical methodologies for determining the conversion of 2,5-Dibromo-3,6-dimethylpyridine, a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] The selection of an appropriate analytical technique is critical and depends on factors such as the required sensitivity, selectivity, sample throughput, and available instrumentation.

While specific validated methods for the quantitative analysis of this compound conversion are not extensively documented in publicly available literature, established techniques for analogous pyridine and brominated compounds can be readily adapted. This guide explores three primary analytical approaches: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Methodologies

The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the quantitative analysis of this compound conversion.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a mobile and stationary phase.Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Intrinsic quantitative relationship between the NMR signal integral and the number of corresponding nuclei.
Potential Advantages Wide applicability to various pyridine derivatives[2], robust and reproducible quantification[3][4], suitable for non-volatile and thermally labile compounds.High sensitivity and selectivity, capable of identifying and quantifying trace-level impurities and byproducts[5][6], provides structural information from mass spectra.A primary ratio method requiring no calibration standards of the analyte, high precision and accuracy[7][8], provides detailed structural information for all components in the mixture.
Potential Limitations May require chromophores for UV detection, potential for co-elution with impurities, can be solvent-intensive.Requires analytes to be volatile and thermally stable, potential for degradation of thermally labile compounds in the injector[9], may require derivatization for certain analytes.Lower sensitivity compared to GC-MS and HPLC, potential for signal overlap in complex mixtures, requires specialized equipment and expertise.
Typical Sample Preparation Dissolution in a suitable solvent, filtration.Dissolution in a volatile solvent, potential for extraction from a reaction mixture.Dissolution in a deuterated solvent containing an internal standard.
Instrumentation HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).GC system coupled to a mass spectrometer (e.g., quadrupole).High-field NMR spectrometer.

Experimental Workflow & Protocols

A general workflow for the quantitative analysis of a chemical conversion, such as the synthesis of this compound, is depicted below.

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing A Reaction Quenching & Sampling B Internal Standard Addition A->B C Dilution & Filtration B->C D HPLC Analysis C->D E GC-MS Analysis C->E F qNMR Analysis C->F G Peak Integration & Calibration D->G E->G F->G H Conversion & Yield Calculation G->H

General workflow for quantitative analysis of chemical conversion.
High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on established methods for the analysis of pyridine derivatives.[2][10][11]

  • Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (pH adjusted with a suitable acid, e.g., formic acid) may be effective for separating pyridine compounds.[2]

  • Sample Preparation:

    • Accurately weigh a sample of the reaction mixture.

    • Dissolve the sample in a known volume of a suitable solvent (e.g., acetonitrile).

    • Add a known amount of an internal standard (a stable compound with a distinct retention time).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Monitor the elution of the starting material and the product at a suitable UV wavelength.

    • Integrate the peak areas of the starting material, product, and internal standard.

    • Calculate the concentration and conversion based on a pre-established calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from general procedures for the analysis of volatile and semi-volatile organic compounds.[5][6][12]

  • Instrumentation: GC system coupled to a mass spectrometer, capillary column suitable for separating aromatic compounds (e.g., HP-5ms).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at a suitable temperature (e.g., 80 °C), ramp up to a final temperature (e.g., 280 °C) to ensure elution of all components.

    • Carrier Gas: Helium at a constant flow rate.

  • Sample Preparation:

    • Accurately weigh a sample of the reaction mixture.

    • Dissolve the sample in a known volume of a volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Add a known amount of an internal standard.

  • Analysis:

    • Inject the prepared sample into the GC-MS system.

    • Acquire mass spectra in full scan mode to identify all components.

    • For quantification, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for higher sensitivity and selectivity.[6]

    • Integrate the peak areas of the starting material, product, and internal standard.

    • Calculate the conversion based on the relative response factors.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Protocol

This protocol is based on the principles of qNMR for purity and concentration determination.[7][8]

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh a sample of the crude reaction mixture.

    • Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene). The standard should have a simple spectrum that does not overlap with the analyte signals.

    • Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Analysis:

    • Acquire a 1H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay).

    • Integrate a well-resolved signal of the starting material, a well-resolved signal of the product, and a signal from the internal standard.

    • Calculate the molar ratio of the starting material and product relative to the internal standard to determine the conversion.

Signaling Pathways and Logical Relationships

The decision-making process for selecting the appropriate analytical method can be visualized as follows:

G A Need for Quantitative Analysis of Conversion B High-Throughput Screening? A->B C Trace Level Analysis Required? B->C No E HPLC B->E Yes D Primary Method without Analyte Standard? C->D No F GC-MS C->F Yes D->E No G qNMR D->G Yes

Decision tree for selecting an analytical method.

References

Safety Operating Guide

Navigating the Safe Disposal of 2,5-Dibromo-3,6-dimethylpyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 2,5-Dibromo-3,6-dimethylpyridine, a halogenated pyridine derivative. Adherence to these guidelines, in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols and local regulations, is critical.

Immediate Safety and Hazard Information

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. While specific toxicity data for this compound is limited, it should be handled as a hazardous substance. Similar halogenated pyridines are known to be harmful if swallowed, in contact with skin, or if inhaled, and can cause serious skin and eye irritation.[1][2][3] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Requirements

A summary of the necessary PPE for handling this compound is provided in the table below.

EquipmentSpecification
Eye/Face Protection Chemical safety goggles or a face shield.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a laboratory coat. Ensure full skin coverage.[1]
Respiratory Protection If working outside of a fume hood or if dust/vapors are generated, use a NIOSH-approved respirator.[2][3]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. The following steps outline the recommended procedure for its collection and disposal.

  • Waste Segregation: Collect waste containing this compound in a designated hazardous waste container. This waste must be kept separate from non-hazardous and other chemical waste streams. It is particularly important to segregate halogenated organic waste from non-halogenated solvents.[1]

  • Containerization: Use a designated, leak-proof waste container made of a compatible material such as glass or high-density polyethylene.[1] The container must have a tightly sealing cap to prevent the release of vapors.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and indicate the associated hazards (e.g., "Toxic," "Irritant").[1]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from incompatible materials.

  • Disposal: The primary recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing to manage hazardous combustion byproducts.[4] Do not discharge this chemical to sewer systems or contaminate water, foodstuffs, or animal feed.[4] Contact your institution's EHS department to arrange for the pickup and proper disposal of the waste.[1]

  • Contaminated Packaging: Empty containers that held this compound must also be treated as hazardous waste. Containers can be triple-rinsed with a suitable solvent (the rinsate must be collected as hazardous waste) and then offered for recycling or reconditioning.[4] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, in accordance with local regulations.[4]

Spill Management

In the event of a spill, evacuate the area and ensure it is well-ventilated. Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[1] Collect the absorbent material and the spilled chemical and place it in a sealed and labeled hazardous waste container for disposal.[1] Decontaminate the spill area with an appropriate solvent and wash the area thoroughly.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Workflow for the Disposal of this compound cluster_0 Waste Generation and Collection cluster_1 Storage and Disposal A Generate Waste (this compound) B Segregate as Halogenated Waste A->B C Use Designated Leak-Proof Container B->C D Label Container: 'Hazardous Waste' + Chemical Name C->D E Store in Secure Hazardous Waste Area D->E F Contact EHS for Waste Pickup E->F G Final Disposal Method F->G H Licensed Chemical Destruction Plant G->H Option 1 I Controlled Incineration with Flue Gas Scrubbing G->I Option 2

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,5-Dibromo-3,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2,5-Dibromo-3,6-dimethylpyridine in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Hazard Identification and Classification: this compound is a chemical compound that requires careful handling due to its potential health hazards. Based on data for structurally similar compounds, it should be treated as a substance that can be toxic if swallowed and may cause serious eye damage.[1] It is crucial to avoid direct contact, inhalation, and ingestion.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound.

Protection TypeRecommended EquipmentStandard/Specification
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.Conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®), a fully-buttoned lab coat, and appropriate protective clothing to prevent skin exposure.[2]
Respiratory Protection A NIOSH/MSHA-approved respirator is necessary if ventilation is inadequate, for spill cleanup, or if exposure limits are exceeded.[2] A full-face respirator should be used if irritation or other symptoms are experienced.[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict protocol is essential for the safe handling of this compound.[2]

1. Preparation:

  • Ensure that a calibrated chemical fume hood is available and functioning correctly.

  • Verify that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2]

  • Gather all necessary PPE as specified in the table above.

  • Prepare all required equipment and reagents before handling the compound.

2. Handling:

  • Conduct all weighing, transferring, and handling of this compound within a certified chemical fume hood to control airborne levels.[2]

  • Avoid all personal contact, including inhalation and contact with skin and eyes.[2]

  • Use non-sparking tools to prevent ignition sources.

  • Avoid the formation of dust.[1]

  • Keep the container tightly closed when not in use.[2]

  • Do not eat, drink, or smoke in the handling area.[1][2]

3. Post-Handling and Hygiene:

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[2]

  • Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[2]

  • Clean the work area thoroughly after the procedure is complete.

Emergency Protocols and First-Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst-Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[1][3]
Eye Contact Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical help immediately.[1]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Get emergency medical help immediately.[1]

Accidental Release Measures:

  • Evacuate personnel to a safe area.

  • Ensure adequate ventilation.

  • Avoid dust formation.[1]

  • Wear appropriate PPE, including respiratory protection.

  • Collect the spillage using non-sparking tools and place it in a suitable, closed container for disposal.

  • Prevent the product from entering drains.[3]

Disposal Plan

  • Dispose of this compound and any contaminated materials through an approved waste disposal plant in accordance with local, regional, and national regulations.[1][4]

  • Do not dispose of the chemical into the environment or drains.[4]

  • Empty containers should be taken for local recycling, recovery, or waste disposal.[3]

Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don PPE prep_setup Setup in Fume Hood prep_ppe->prep_setup prep_materials Prepare Materials prep_setup->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh handle_transfer Transfer/Use handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Workspace handle_transfer->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff cleanup_wash Wash Hands cleanup_doff->cleanup_wash emergency_spill Spill emergency_procedure Contain & Clean emergency_spill->emergency_procedure Follow Spill Protocol emergency_exposure Personal Exposure emergency_first_aid Seek Medical Attention emergency_exposure->emergency_first_aid Administer First Aid

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.